1H-Indazole-3,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-3,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)10-11-7(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCZREWYCPFOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695830 | |
| Record name | 1H-Indazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-59-5 | |
| Record name | 1H-Indazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Indazole-3,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-3,6-dicarboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of two carboxylic acid moieties offer versatile opportunities for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of scientifically sound strategies for the synthesis of this important molecule. We will explore two plausible synthetic routes, delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into the selection of reagents and reaction conditions. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel indazole-based compounds.
Introduction: The Significance of the Indazole Nucleus
Indazoles are bicyclic aromatic heterocycles that are isosteres of indoles and have garnered considerable attention in the pharmaceutical industry. The indazole core is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-tumor, and antimicrobial activities.[] The dicarboxylic acid functionality at the 3- and 6-positions of the indazole ring provides crucial handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new drug candidates.
This guide will focus on two strategic approaches for the synthesis of this compound, starting from readily available precursors.
Synthetic Strategy I: Diazotization and Oxidation Pathway
This first proposed route commences with a commercially available substituted aniline, 4-amino-3-methylbenzoic acid, and proceeds through the formation of a key intermediate, 3-methyl-1H-indazole-6-carboxylic acid, followed by a final oxidation step.
Conceptual Workflow of Synthetic Strategy I
Sources
An In-depth Technical Guide to 1H-Indazole-3,6-dicarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] This guide focuses on a specific, yet highly versatile member of this family: 1H-Indazole-3,6-dicarboxylic acid . While direct, comprehensive data on this diacid is sparse in publicly available literature, this document aims to provide a thorough understanding by synthesizing information from its mono-acid precursors, ester derivatives, and the general chemical behavior of the indazole nucleus. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its burgeoning potential in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound, featuring a benzene ring fused to a pyrazole ring, with carboxylic acid groups substituted at the 3 and 6 positions. The presence of two carboxylic acid moieties and the indazole core imparts a unique combination of properties that are highly valuable for further chemical modifications.
Structural Elucidation
The core structure of 1H-indazole exists in tautomeric forms, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The two carboxylic acid groups are expected to significantly influence the electronic properties and reactivity of the indazole ring.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Physicochemical Data
| Property | 1H-Indazole-3-carboxylic acid | 1H-Indazole-6-carboxylic acid | This compound (Predicted) |
| Molecular Formula | C₈H₆N₂O₂[3] | C₈H₆N₂O₂[4] | C₉H₆N₂O₄ |
| Molecular Weight | 162.15 g/mol [3] | 162.15 g/mol [4] | 206.15 g/mol |
| Appearance | Off-white to yellow crystalline powder[3] | Solid[4] | Expected to be a crystalline solid |
| Melting Point | 262-271 °C[3] | 302-307 °C[4][5] | Expected to be >300 °C (with decomposition) |
| Solubility | Insoluble in water, soluble in hot water and acidic solutions.[6] | Soluble in organic solvents. | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. |
| pKa | - | ~4.01 (Predicted)[5] | Expected to have two distinct pKa values due to the two carboxylic acid groups. |
Synthesis of this compound
A direct, published synthesis for this compound is not readily found in the literature. However, a logical and experimentally feasible approach would be the hydrolysis of its corresponding diester or mono-ester. The synthesis of the indazole core itself can be achieved through various established methods.
General Strategies for Indazole Core Synthesis
The construction of the indazole ring is a well-documented area of heterocyclic chemistry. Common methods include:
-
From o-Toluidine Derivatives: Diazotization of substituted o-toluidines followed by cyclization is a classic and effective method.[7]
-
From Isatin: Ring opening of isatin, followed by diazotization and reductive cyclization, can yield 1H-indazole-3-carboxylic acid.[8]
-
Modern Palladium-Catalyzed Methods: Cross-coupling reactions have been developed for the efficient synthesis of substituted indazoles under mild conditions.[7]
Diagram 2: Retrosynthetic Analysis
Caption: Retrosynthetic approach to this compound.
Proposed Experimental Protocol: Hydrolysis of this compound, 6-methyl ester
A plausible route to the target molecule involves the synthesis of a suitable ester precursor followed by hydrolysis. A known precursor is This compound, 6-methyl ester (CAS 885522-60-1) .[9][10]
Step 1: Synthesis of this compound, 6-methyl ester
This would likely follow a multi-step synthesis starting from a commercially available substituted anthranilic acid or a related aromatic precursor, involving diazotization and cyclization.
Step 2: Hydrolysis to this compound
Materials:
-
This compound, 6-methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve this compound, 6-methyl ester in a suitable solvent such as THF or methanol.
-
Add an aqueous solution of an excess of lithium hydroxide or sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 1M HCl.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
This protocol is based on standard procedures for the hydrolysis of esters on the indazole scaffold.[1]
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Observations for this compound |
| ¹H NMR | - A broad singlet for the N-H proton at >13 ppm. - Aromatic protons on the indazole ring appearing as doublets and singlets between 7.5 and 8.5 ppm. - Two broad singlets for the carboxylic acid protons. |
| ¹³C NMR | - Carbonyl carbons of the carboxylic acids resonating around 165-170 ppm. - Aromatic carbons of the indazole ring appearing in the range of 110-145 ppm. |
| IR (Infrared Spectroscopy) | - A broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid groups around 1700-1725 cm⁻¹. - N-H stretching vibration around 3100-3300 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1450-1620 cm⁻¹). |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z 207.03. |
Reactivity and Chemical Transformations
The two carboxylic acid groups and the N-H of the pyrazole ring are the primary sites of reactivity in this compound.
Diagram 3: Key Reaction Pathways
Caption: Potential chemical transformations of this compound.
Reactions of the Carboxylic Acid Groups
-
Esterification: The carboxylic acid groups can be readily converted to their corresponding esters by reaction with an alcohol in the presence of an acid catalyst. This is a common strategy to improve solubility and modify the pharmacokinetic properties of drug candidates.
-
Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a diverse library of diamides. This is a crucial transformation in drug discovery for exploring structure-activity relationships.[3]
-
Reduction: The carboxylic acids can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Indazole N-H
-
N-Alkylation/N-Arylation: The nitrogen at the 1-position can be alkylated or arylated under basic conditions. This modification is frequently employed to block the N-H group and to introduce substituents that can modulate biological activity.[1]
Applications in Drug Discovery and Materials Science
The indazole nucleus is a key pharmacophore in numerous clinically used drugs.[7] The dicarboxylic acid functionality of the title compound makes it an excellent scaffold for building complex molecules with potential therapeutic applications.
Medicinal Chemistry
-
Kinase Inhibitors: Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. The dicarboxylic acid handles allow for the introduction of pharmacophoric groups to target the ATP-binding site of kinases.
-
Anti-inflammatory Agents: The indazole scaffold is present in anti-inflammatory drugs. Derivatives of this compound could be explored for their potential to modulate inflammatory pathways.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment for FBDD campaigns, with the two carboxylic acid groups providing vectors for fragment elaboration.
Materials Science
The rigid, planar structure of the indazole core, combined with the hydrogen bonding capabilities of the carboxylic acid groups, makes this compound a potential building block for:
-
Metal-Organic Frameworks (MOFs): The dicarboxylate can act as a linker to coordinate with metal ions, forming porous crystalline materials with applications in gas storage and catalysis.
-
Supramolecular Assemblies: The hydrogen bonding motifs can drive the formation of well-ordered supramolecular structures.
Conclusion
This compound represents a molecule of significant potential, bridging the gap between the well-established utility of the indazole scaffold and the synthetic versatility offered by its dicarboxylic acid functionality. While direct experimental data remains to be fully elucidated in the public domain, this guide provides a robust framework for its properties, synthesis, and applications based on sound chemical principles and data from closely related analogs. For researchers in drug discovery and materials science, this compound is a promising and largely unexplored building block, offering exciting opportunities for innovation.
References
- Google Patents.
- Wiley-VCH.
- A1 Chemical. 1h-indazole-3-carboxylic acid suppliers USA. [Link]
- Acheter Acide. 1H-indazole-3,6-dicarboxylique, ester 6-méthylique. [Link]
- PubChem. Indazole-3-carboxylic acid. [Link]
- Livedoor Blog. Stock compounds-M250228 022. [Link]
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- National Institutes of Health.
- Changzhou Extraordinary Pharmatech co.,LTD. Directory listing-Product Center. [Link]
- Autech. 885522-60-1 this compound, 6-methyl ester. [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- National Institutes of Health. Synthesis of 1H-Indazoles via Silver(I)
- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
- Google Patents.
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]
- University of Groningen.
- PubChem. 1H-Indazole-3-carboxamide. [Link]
- ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
- Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]
- National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
- Wikipedia. Indazole. [Link]
- ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. chemimpex.com [chemimpex.com]
- 4. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]
- 6. Indazole | 271-44-3 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. 885522-60-1 Cas No. | this compound, 6-methyl ester | Matrix Scientific [matrixscientific.com]
- 10. CAS 885522-60-1: 6-Methyl 1H-indazole-3,6-dicarboxylate [cymitquimica.com]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Indazole-3,6-dicarboxylic Acid Derivatives
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses specifically on the 1H-indazole-3,6-dicarboxylic acid framework and its derivatives. This particular substitution pattern offers a unique trifecta of chemical functionality: the N1-position for modulating pharmacokinetic properties, and the C3 and C6 positions equipped with carboxylic acid handles prime for extensive derivatization. We will explore the synthesis, characterization, and therapeutic potential of these molecules, with a particular emphasis on their role as kinase inhibitors in oncology. This document is intended for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The 1H-Indazole Core: A Chemist's Vantage Point
The indazole, or benzopyrazole, is a bicyclic heteroaromatic system formed by the fusion of a benzene ring with a pyrazole ring.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][3] This stability is a crucial factor in synthetic design, as it dictates the regioselectivity of many reactions.
The introduction of carboxylic acid groups at the C3 and C6 positions transforms the relatively simple indazole core into a highly versatile platform.
-
C3-Carboxylic Acid: This position is electronically distinct. The carboxylic acid group here can be readily converted into amides, esters, and other functionalities, which are often critical for establishing key interactions with biological targets, such as the hinge region of protein kinases.[4]
-
C6-Carboxylic Acid: Modification at this position on the benzene ring allows for the exploration of solvent-exposed regions of a target's binding pocket. Derivatization here can significantly influence solubility, cell permeability, and metabolic stability.
-
N1-Position: The nitrogen at the 1-position is a key site for substitution. Alkylation or arylation at N1 is a common strategy to modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to introduce additional vectors for target engagement.
Strategic Synthesis of the 1H-Indazole-3,6-dicarboxylate Core
Synthesizing the this compound scaffold requires a multi-step approach. While numerous methods exist for constructing the indazole ring, a common and effective strategy involves the cyclization of appropriately substituted phenylhydrazone precursors.[1][5] A silver-mediated intramolecular C-H amination has been reported for the synthesis of dimethyl 1-aryl-1H-indazole-3,6-dicarboxylate, providing a direct route to the core structure.[6]
Below is a generalized workflow illustrating the key transformations.
Caption: Generalized synthetic workflow for this compound derivatives.
The causality behind this strategic approach is rooted in achieving regiochemical control. Establishing the substitution pattern on the starting benzene ring before cyclization is often more efficient than attempting to functionalize the indazole core post-synthesis, which can lead to mixtures of isomers. The ester form of the dicarboxylate is a common intermediate, as the ester groups act as protecting groups for the carboxylic acids and facilitate purification by chromatography.[6] Subsequent hydrolysis yields the free dicarboxylic acid, which is the direct precursor for creating libraries of amide and ester derivatives.[7]
Spectroscopic Fingerprints: Characterization and Validation
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of each synthesized derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides the most definitive information. Key diagnostic signals include the N-H proton (if unsubstituted at N1), which often appears as a broad singlet at high chemical shift (>10 ppm). The aromatic protons on the indazole ring system exhibit characteristic splitting patterns that confirm the 3,6-substitution. For instance, in a dimethyl 1-aryl-1H-indazole-3,6-dicarboxylate, distinct singlets and doublets for the indazole protons can be observed.[6]
-
¹³C NMR: Confirms the carbon framework. The signals for the two carbonyl carbons of the dicarboxylate ester typically appear between 160-170 ppm.[6]
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid or ester groups.[6] For amide derivatives, N-H stretching bands appear in the 3200-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), which should match the calculated theoretical value.[6]
Biological Activity and Therapeutic Applications: Targeting Protein Kinases
The 1H-indazole-3-carboxamide scaffold is a validated and highly effective pharmacophore for the inhibition of protein kinases.[8][9] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[8] Indazole derivatives have been successfully developed as inhibitors for a wide range of kinases, including GSK-3, PAK1, FGFR, and Pim kinases.[1][9][10][11]
Caption: Simplified kinase signaling pathway showing inhibition by an indazole derivative.
The this compound derivatives are designed to act as ATP-competitive inhibitors. The core structure mimics the adenine region of ATP, allowing it to bind in the enzyme's active site. The carboxamide at the C3 position typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The substituents at the N1 and C6 positions can then be modified to achieve selectivity and optimize drug-like properties.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing potency and selectivity. SAR studies reveal how changes to the molecule's structure impact its biological activity.[12]
Caption: Key points for Structure-Activity Relationship (SAR) of the scaffold.
Key SAR insights for indazole-based kinase inhibitors often include:
-
N1-Substituent (R1): Small alkyl or substituted benzyl groups are often optimal. Bulky groups may cause steric clashes, reducing potency.[13]
-
C3-Amide (R2): The nature of the amine used to form the amide is critical. Groups capable of forming hydrogen bonds are often required for strong hinge-binding.[4]
-
C6-Amide (R3): This position offers more flexibility. Introducing polar groups like morpholines or piperazines can enhance solubility.[13] The choice of substituent here is a key determinant of the overall physicochemical properties of the final compound.[12]
Table 1: Example Biological Activity of Indazole Derivatives
| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 2f | 1H-Indazole | (Antiproliferative) | 230 - 1150 | [14] |
| 99 | 1H-Indazol-3-amine | FGFR1 | 2.9 | [1] |
| 13i | Indazole-pyrimidine | VEGFR-2 | 34.5 | [9] |
| 51h | 1H-Indazole-3-carboxamide | GSK-3 | 50 | [9] |
| 13o | 3-(pyrazin-2-yl)-1H-indazole | pan-Pim | < 10 (Biochem) | [11] |
Note: Data is compiled from various indazole scaffolds to illustrate general potency ranges.
Key Experimental Protocol: Synthesis of a 1H-Indazole-3-carboxamide Derivative
This protocol describes a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid with a primary amine, a crucial step in generating a library of derivatives for SAR studies. This method is adapted from established procedures for indazole carboxamide synthesis.[4][8]
Objective: To synthesize N-benzyl-1H-indazole-3-carboxamide from 1H-indazole-3-carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid (1 equivalent)
-
1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Benzylamine (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1H-indazole-3-carboxylic acid (1 equiv.) in anhydrous DMF.
-
Activator Addition: To the stirred solution, add HOBT (1.2 equiv.), EDC.HCl (1.2 equiv.), and TEA (3 equiv.).
-
Scientific Rationale: EDC is a carbodiimide coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBT traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine. TEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton.
-
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the complete formation of the activated ester.
-
Amine Addition: Add the desired amine (in this case, benzylamine, 1 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBT), water, and brine.
-
Scientific Rationale: The basic wash removes acidic components, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1H-indazole-3-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising and synthetically tractable platform for the development of novel therapeutics, particularly in oncology. Its structural features allow for systematic and rational modification to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on applying novel synthetic methodologies, such as C-H activation, to streamline the synthesis of these cores. Furthermore, the exploration of this scaffold against emerging biological targets beyond kinases will undoubtedly open new avenues for drug discovery. As our understanding of disease biology deepens, the versatility of the this compound framework ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
- Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2020). Molecules.
- Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). Journal of Chemical Information and Modeling.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
- Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2013). Journal of Medicinal Chemistry.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
- Synthesis of 1H-indazole-derived biologically active compounds. (n.d.). ResearchGate.
- How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). Chemsrc.com.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- 1H-indazole-3-carboxylic acid, ethyl ester. (2007). Organic Syntheses.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2015). PLoS ONE.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences.
- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
"characterization of 1H-Indazole-3,6-dicarboxylic acid"
An In-depth Technical Guide to the Characterization of 1H-Indazole-3,6-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3] this compound is a key derivative, offering multiple functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols for structural elucidation, and offer field-proven insights into the analysis of this important heterocyclic building block. The methodologies and expected data presented herein are synthesized from established literature on closely related indazole analogues, providing a robust framework for researchers.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, exists predominantly in its thermodynamically stable 1H-tautomeric form.[3][4] This stability, combined with its unique electronic properties, makes the indazole core a cornerstone in drug discovery. Several FDA-approved drugs, such as the anti-cancer agent Axitinib and the antiemetic Granisetron, feature this moiety, highlighting its clinical relevance.[1][5]
This compound, in particular, is a valuable intermediate. The carboxylic acid groups at the C3 and C6 positions serve as versatile synthetic handles for creating libraries of compounds through reactions like amidation and esterification.[6][7] This allows for systematic exploration of the structure-activity relationship (SAR) in drug development programs. A thorough and accurate characterization of this starting material is, therefore, a non-negotiable prerequisite for the synthesis of novel therapeutic candidates.
Synthesis Pathway and Rationale
While multiple routes to the indazole core exist[5][8], a common and effective strategy for producing this compound involves the hydrolysis of its corresponding diester, dimethyl 1H-indazole-3,6-dicarboxylate. This precursor can be synthesized via established methods for indazole formation.[9] The choice of a hydrolysis-based final step is logical as esters are often used as protecting groups for carboxylic acids during preceding synthetic transformations and are generally straightforward to deprotect under basic conditions.[10]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Hydrolysis
-
Step 1: Dissolution: Dissolve dimethyl 1H-indazole-3,6-dicarboxylate (1.0 eq) in a suitable solvent mixture such as methanol and water.
-
Step 2: Saponification: Add an excess of aqueous sodium hydroxide (e.g., 2.5 eq of a 2M solution) to the solution.
-
Step 3: Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed. The rationale here is that the dicarboxylic acid product will have a much lower Rf value (be more polar) than the diester starting material.
-
Step 4: Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.
-
Step 5: Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The desired product will precipitate out of the solution as its solubility in acidic water is low.
-
Step 6: Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.[11]
Physicochemical Properties
A precise understanding of the physical properties is fundamental for handling, formulation, and quality control.
| Property | Expected Observation | Rationale & Comparative Insights |
| Appearance | Off-white to pale yellow crystalline powder | Similar indazole carboxylic acids, like the 3-monocarboxylic acid derivative, are described as off-white to yellow crystalline powders.[6] |
| Molecular Formula | C₉H₆N₂O₄ | --- |
| Molecular Weight | 222.16 g/mol | --- |
| Melting Point | >300 °C (with decomposition) | Dicarboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high melting points. For comparison, 1H-indazole-6-carboxylic acid melts at 302-307 °C[12] and the 4-carboxylic acid isomer melts at 288-293 °C. The presence of a second carboxylic acid group is expected to further increase this value. |
| Solubility | Soluble in DMSO, DMF, and aqueous base (e.g., NaOH, NaHCO₃). Sparingly soluble in methanol and ethanol. Insoluble in water, diethyl ether, and non-polar solvents. | The two polar carboxylic acid groups and the heterocyclic system govern solubility. Solubility in aqueous base is due to the formation of the highly soluble dicarboxylate salt. |
Spectroscopic and Structural Characterization Workflow
A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are complementary and collectively provide a complete picture of the molecular structure.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indazole | 271-44-3 [chemicalbook.com]
- 12. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
Part 1: The 1H-Indazole Core - A Foundation for Innovation
An In-depth Technical Guide to the Molecular Structure of 1H-Indazole-3,6-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comprehensive technical analysis of this compound, a bifunctional derivative with significant potential as a versatile building block in drug discovery and materials science. While direct experimental data for this specific di-acid is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs to provide a robust predictive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic feasibility. We will explore the foundational chemistry of the indazole ring, analyze the structural implications of dicarboxylic acid substitution, propose a detailed synthetic workflow, and discuss its potential applications.
The 1H-indazole is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[1] This structure is of immense interest in pharmaceutical research due to its ability to act as a bioisostere for other aromatic systems, like indole, and its capacity for diverse biological activities.[2]
Tautomerism and Stability
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Due to differences in the electronic arrangement and aromatic stabilization, the 1H-tautomer is thermodynamically more stable and is the predominant form in solution and the solid state.[1] This stability is a critical factor in its reliable use as a molecular scaffold.
A Privileged Scaffold in Medicinal Chemistry
The indazole nucleus is a cornerstone in the design of various targeted therapies, particularly kinase inhibitors.[3] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the hinge-binding motifs of ATP, leading to potent and selective enzyme inhibition. A wide range of indazole derivatives have been investigated for their anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5]
Part 2: Molecular Structure and Physicochemical Properties
The introduction of two carboxylic acid groups onto the 1H-indazole core at the 3- and 6-positions creates a unique molecule with distinct structural and electronic features.
Molecular Geometry
This compound consists of a planar, bicyclic aromatic system. The two carboxylic acid groups are strong electron-withdrawing groups, which significantly modulate the electron density of the ring system. The COOH group at the C3 position is attached to the pyrazole part of the ring, while the COOH group at the C6 position is on the benzene ring. This substitution pattern creates a highly functionalized, rigid scaffold suitable for constructing more complex molecules.
Caption: Molecular structure of this compound with IUPAC numbering.
Physicochemical Data Summary
| Property | Value | Source / Method |
| Molecular Formula | C₉H₆N₂O₄ | Calculated |
| Molecular Weight | 206.16 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy to[6] |
| CAS Number | Not assigned | N/A |
| Melting Point (°C) | >300 (Predicted) | Analogy to |
| pKa¹ (first deprotonation) | ~3.0 - 4.0 (Estimated) | Substituent Effect Estimation |
| pKa² (second deprotonation) | ~4.5 - 5.5 (Estimated) | Substituent Effect Estimation |
| Calculated LogP | ~1.0 - 1.5 (Estimated) | Computational Prediction |
Part 3: Predictive Spectroscopic and Analytical Characterization
A robust analytical workflow is essential for structural confirmation. While no specific spectra for this compound are published, we can predict its characteristic spectroscopic features with high confidence by analyzing data from closely related structures, such as Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate.[7]
| Technique | Predicted Observation | Rationale and Explanation |
| ¹H NMR | δ 13.0-15.0 ppm (br s, 1H, N1-H); δ 12.0-13.0 ppm (br s, 2H, COOH); δ 8.4-8.6 ppm (s, 1H, H7); δ 8.1-8.3 ppm (d, 1H, H5); δ 7.8-8.0 ppm (d, 1H, H4) | The N-H proton is highly deshielded and broadened by quadrupolar relaxation and exchange.[7] Carboxylic acid protons are also deshielded and exchangeable. The aromatic protons are all in the downfield region due to the aromatic ring current and the electron-withdrawing effects of the COOH groups. H7 is predicted to be a singlet or narrow doublet. H5 and H4 will form a coupled system. |
| ¹³C NMR | δ 165-175 ppm (2C, C=O); δ 140-150 ppm (C3, C7a); δ 120-135 ppm (C3a, C5, C6); δ 110-120 ppm (C4, C7) | The carbonyl carbons of the acid groups will be the most downfield. Carbons directly attached to heteroatoms (C3, C7a) or the electron-withdrawing groups (C6) will also be significantly downfield. |
| IR (cm⁻¹) | ~3300 (N-H stretch); 2500-3300 (broad, O-H stretch); ~1700 (sharp, C=O stretch); 1500-1620 (C=C/C=N stretches) | The spectrum will be dominated by the very broad O-H absorption from the hydrogen-bonded carboxylic acid dimers.[8] The sharp carbonyl peak is also highly characteristic. The N-H stretch will be a sharper peak in the same region as the O-H band. |
| MS (EI) | m/z 206 ([M]⁺); 189 ([M-OH]⁺); 161 ([M-COOH]⁺); 133 ([M-2COOH+H]⁺) | The molecular ion peak should be clearly visible. Common fragmentation pathways for carboxylic acids include the loss of hydroxyl (-17) and the entire carboxyl group (-45). |
Part 4: Proposed Synthetic Strategy and Workflow
The synthesis of this compound is not explicitly described in the literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for indazole synthesis.[9][10] The proposed pathway begins with a commercially available, appropriately substituted benzene derivative.
Proposed Synthetic Pathway
A logical approach involves the cyclization of a substituted aniline derivative followed by oxidation. A suitable starting material would be 4-amino-3-methylisophthalic acid .
Caption: Proposed three-step synthesis of this compound.
Self-Validating Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 4-amino-3-methylisophthalic acid.
Step 1: Diazotization and Cyclization to form 3-Methyl-1H-indazole-6-carboxylic acid
-
Suspend 4-amino-3-methylisophthalic acid (1.0 eq) in 2 M aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is immediate.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour. The diazonium salt will undergo spontaneous intramolecular cyclization.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
The resulting precipitate, 3-methyl-1H-indazole-6-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Self-Validation Check: The intermediate product can be analyzed by ¹H NMR to confirm the disappearance of the aniline starting material and the appearance of the indazole ring protons and the new methyl signal.
Step 2: Oxidation to this compound
-
Dissolve the crude 3-methyl-1H-indazole-6-carboxylic acid from Step 1 in an aqueous solution of a base (e.g., NaOH or K₂CO₃).
-
Heat the solution to 70-80 °C.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3.0 eq), portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating for several hours until TLC or LC-MS analysis indicates the full consumption of the starting material.
-
Cool the reaction mixture and quench any excess KMnO₄ with a small amount of ethanol or sodium bisulfite.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the clear filtrate with concentrated HCl until the pH is ~1-2. The final product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.
-
Self-Validation Check: The final product's identity and purity should be confirmed using the analytical methods detailed in Part 3 (NMR, IR, MS) and melting point analysis.
Part 5: Applications in Drug Development and Materials Science
The unique bifunctional and rigid nature of this compound makes it a highly attractive building block for several advanced applications.
-
Scaffold for Combinatorial Chemistry: The two carboxylic acid groups serve as orthogonal handles for chemical modification.[6] They can be independently converted to esters, amides, or other functional groups, allowing for the rapid generation of diverse compound libraries for screening against biological targets.[5][11]
-
Linker in Targeted Therapeutics: In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), rigid linkers are often required to maintain a specific distance and orientation between two molecular components. The indazole di-acid core is an ideal candidate for such applications.
-
Precursor for Metal-Organic Frameworks (MOFs): The dicarboxylate structure can act as a multitopic organic linker to coordinate with metal ions, forming highly porous and stable MOFs. These materials have applications in gas storage, catalysis, and chemical sensing.
Conclusion
This compound represents a molecule of significant synthetic potential. While direct characterization is sparse, a detailed molecular portrait can be constructed through rigorous analysis of its constituent parts and related analogs. Its structure is defined by the stable 1H-indazole aromatic core, functionalized with two chemically versatile carboxylic acid groups. This guide provides a predictive framework for its spectroscopic signature and outlines a robust, logical synthetic strategy. For researchers in drug discovery and materials science, this compound is a promising and valuable scaffold poised for exploration and innovation.
References
- Yadav, D. K., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Karpenko, Y., et al. (2022). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules. [Link]
- Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[10][13]-Aryl Shift. The Journal of Organic Chemistry. [Link]
- Wang, T., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)
- Teixeira, F., et al. (2006).
- Teixeira, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]
- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]
- University of Groningen.
- Sancassan, F., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. [Link]
- National Center for Biotechnology Information. Indazole-3-carboxylic acid.
- Organic Chemistry Portal. Indazole synthesis. [Link]
- SciSpace. (Open Access)
- Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. [Link]
- National Center for Biotechnology Information. 1H-Indazole-3-carboxamide.
- Google Patents.
- Royal Society of Chemistry.
- Zhang, W., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]
- Bonin, M., et al. (2018).
- Pérez-Toro, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole | 271-44-3 [chemicalbook.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 1H-Indazole-3,6-dicarboxylic acid
Introduction
1H-Indazole-3,6-dicarboxylic acid is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, functionalized scaffold is a key component in the synthesis of pharmacologically active agents. An unambiguous structural confirmation and purity assessment of this molecule is paramount for its application in drug development and scientific research. This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound, offering both field-proven protocols and an in-depth analysis of the expected spectral data.
The structural integrity of such a precursor molecule is the foundation of reproducible downstream synthesis and reliable biological testing. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for a complete quality control workflow. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the definitive identification of this compound.
Figure 1. Molecular structure and atom numbering convention for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a complete picture of the proton and carbon framework.
Causality Behind Experimental Choices:
-
Solvent Selection: Due to the presence of two carboxylic acid groups, the molecule has poor solubility in non-polar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily dissolves polar, acidic compounds.[1] Furthermore, its higher boiling point allows for a wider temperature range for analysis, and it is less likely to engage in rapid proton exchange with the analyte's N-H and COOH protons compared to solvents like D₂O or methanol-d₄, allowing for their observation.[2]
-
Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR, providing a strong signal without causing viscosity-related line broadening.[3] For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is preferable to reduce acquisition time.[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data: The chemical shifts are predicted based on the known spectrum of indazole and the strong electron-withdrawing and anisotropic effects of the two carboxylic acid groups.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 (NH ) | > 13.5 | broad singlet | - | Acidic proton on nitrogen, highly deshielded, broad due to exchange. |
| H-4 | ~8.40 | doublet | J ≈ 8.5 Hz | Deshielded by the anisotropic effect of the C-3 carboxylic acid and the adjacent nitrogen. |
| H-5 | ~7.95 | doublet | J ≈ 8.5 Hz | Deshielded by the adjacent C-6 carboxylic acid. |
| H-7 | ~8.10 | singlet (or narrow doublet) | J ≈ 1.0 Hz | Deshielded by the ring current and adjacent nitrogen. Appears as a singlet due to the small ⁴J coupling to H-5. |
| 3-COOH & 6-COOH | > 13.0 | very broad singlet | - | Acidic carboxylic protons, highly deshielded and subject to hydrogen bonding and exchange. Often overlaps with the N-H proton signal. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
Predicted ¹³C NMR Data: Predictions are based on the effects of the nitrogen atoms and the electron-withdrawing carboxylic acid substituents on the aromatic carbon signals.[7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~140 | Attached to a nitrogen and a carboxylic acid group. |
| C-3a | ~123 | Bridgehead carbon adjacent to N-2. |
| C-4 | ~125 | Aromatic CH, influenced by adjacent C-3a. |
| C-5 | ~122 | Aromatic CH, influenced by adjacent C-6. |
| C-6 | ~130 | Attached to a carboxylic acid group. |
| C-7 | ~112 | Aromatic CH, adjacent to N-1. |
| C-7a | ~141 | Bridgehead carbon adjacent to N-1. |
| 3-C OOH | ~165 | Carboxylic acid carbonyl carbon. |
| 6-C OOH | ~168 | Carboxylic acid carbonyl carbon. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Weigh 10-20 mg of this compound into a clean, dry vial.[9]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex the vial to ensure complete dissolution. The acidic nature of the sample should facilitate dissolution in this polar aprotic solvent.[4]
-
Filtration: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Acquisition:
-
Lock and shim the spectrometer on the deuterium signal of DMSO-d₆.
-
Acquire a ¹H spectrum (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C spectrum (typically 1024 or more scans).
-
(Optional) Perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.
-
2D NMR for Structural Confirmation
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-4 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton (H-4, H-5, H-7) to its attached carbon (C-4, C-5, C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) correlations, which are essential for connecting the different parts of the molecule.
Caption: Predicted key HMBC correlations for structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. For this molecule, the key features will be the absorptions from the carboxylic acid and indazole N-H groups.
Causality Behind Experimental Choices: The presence of two carboxylic acid groups allows for strong intermolecular hydrogen bonding, which significantly affects the spectrum. This typically results in a very broad O-H stretching band and a lowering of the C=O stretching frequency.[10][11]
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very broad, strong | Extensive hydrogen bonding significantly broadens this absorption.[12] |
| N-H stretch (Indazole) | ~3100 - 3200 | Medium, may be obscured by O-H | The N-H stretch of the indazole ring. |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, weak-medium | Characteristic of C-H bonds on the benzene ring. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp | Conjugation with the aromatic system and hydrogen bonding lower the frequency from the typical ~1760 cm⁻¹.[11] |
| C=C / C=N stretch (Aromatic Rings) | 1450 - 1620 | Medium, multiple bands | Vibrations of the fused aromatic ring system. |
| C-O stretch / O-H bend (Carboxylic Acid) | 1210 - 1320 / 1395 - 1440 | Medium, coupled bands | C-O stretching and O-H in-plane bending are characteristic of carboxylic acids.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Causality Behind Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like dicarboxylic acids.[13] It is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, making it ideal for accurate mass determination. Analysis is most effective in negative ion mode ([M-H]⁻) due to the acidic nature of the two carboxyl groups.
-
Analysis Platform: Coupling Liquid Chromatography (LC) to the mass spectrometer (LC-MS) allows for the analysis of the compound in solution and provides an additional layer of separation and purity assessment.[14][15]
| Ion | Predicted m/z | Mode | Notes |
| [M-H]⁻ | 205.025 | Negative | Deprotonated molecular ion. This is expected to be the base peak. |
| [M+H]⁺ | 207.040 | Positive | Protonated molecular ion. Likely lower intensity than the negative ion. |
| [M+Na]⁺ | 229.022 | Positive | Sodium adduct, common in ESI. |
Predicted Fragmentation Pattern (MS/MS of [M-H]⁻ at m/z 205.025): Collision-Induced Dissociation (CID) of the parent ion will lead to characteristic neutral losses. The most likely fragmentation pathways involve decarboxylation.[16][17]
-
Loss of CO₂: [M-H-CO₂]⁻ at m/z 161.035 (loss of 44 Da)
-
Sequential Loss of CO₂: [M-H-2CO₂]⁻ at m/z 117.045 (loss of 88 Da)
-
Loss of H₂O: [M-H-H₂O]⁻ at m/z 187.014 (loss of 18 Da)
Caption: Primary MS/MS fragmentation pathway via decarboxylation.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile/water at ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase.
-
Chromatography: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Formic acid aids in protonation for positive mode analysis and provides good peak shape.
-
MS Detection: Set the ESI source to operate in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan data (e.g., m/z 50-500) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments by selecting the [M-H]⁻ ion (m/z 205.0) as the precursor to obtain fragmentation data for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its conjugated system.
Causality Behind Experimental Choices: The fused aromatic indazole ring system is a strong chromophore. The electronic transitions observed are typically π → π* transitions. The position of the absorption maxima (λ_max) is sensitive to the solvent and the substituents on the ring.[18] Carboxylic acid groups can act as auxochromes, slightly modifying the absorption profile compared to the parent indazole.[19]
| Solvent | Predicted λ_max (nm) | Transition Type |
| Methanol or Ethanol | ~250 and ~290-300 | π → π |
| Acetonitrile | ~250 and ~290-300 | π → π |
Experimental Protocol: UV-Vis Analysis
-
Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic grade solvent (e.g., methanol) and record a baseline spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound in the same solvent (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.5 AU).
-
Data Acquisition: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Integrated Spectroscopic Workflow
No single technique provides all the necessary information. A robust structural elucidation relies on integrating the data from all spectroscopic methods. The workflow below illustrates how the information from each technique is used synergistically to provide an unambiguous confirmation of the structure of this compound.
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural characterization of this compound requires a coordinated application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic framework and connectivity. Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid and indazole functional groups. High-resolution mass spectrometry validates the molecular weight and elemental formula while offering insights into structural stability through fragmentation analysis. Finally, UV-Vis spectroscopy confirms the nature of the aromatic conjugated system. By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers can achieve a high-confidence, unambiguous structural confirmation of this important chemical entity.
References
- Yamaguchi, K., & Abe, T. (2012). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 60(2), 57-63. [Link]
- Petersson, G. (1970). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Tetrahedron, 26(14), 3413-3428. [Link]
- Harrison, A. G. (2009). Primary fragmentations by MS/MS of [M-H]−ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 20(3), 459-466. [Link]
- Le, C. H., et al. (2021). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 108(4), 1196-1210. [Link]
- University of Geneva. (n.d.).
- ResearchGate. (2020). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [diagram]. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- science-softCon. (n.d.).
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link]
- Iowa State University. (2013).
- Science Ready. (n.d.).
- Iowa State University Chemical Instrumentation Facility. (n.d.).
- European Union Reference Laboratory for New Psychoactive Substances. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. [Link]
- Purdue University. (n.d.).
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Methyl-2H-indazole. In NIST Chemistry WebBook. [Link]
- ACS Publications. (2021). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
- Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
- Chemistry LibreTexts. (2022).
- University of Technology Sydney. (2022). Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. [Link]
- University of Alberta. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
- Chemistry LibreTexts. (2020).
- Chemaxon. (n.d.). NMR Predictor. [Link]
- ResearchGate. (2021). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
- PubChem. (n.d.). CID 23635949. [Link]
- Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics in Medicine. [Link]
- Wikipedia. (n.d.). Indazole. [Link]
- National Center for Biotechnology Information. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
- National Center for Biotechnology Information. (2021).
- PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. Visualizer loader [nmrdb.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. Visualizer loader [nmrdb.org]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a pyrazole ring, offers a unique three-dimensional architecture and versatile substitution points that allow for precise interaction with a wide array of biological targets.[3][4] Its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurology.[3][5] Several indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, are already in clinical use, validating the scaffold's importance.[3][6] This technical guide provides an in-depth exploration of the major biological activities of 1H-indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.
Introduction: The 1H-Indazole Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The 1H-indazole core is an exemplary case. Its structure is thermodynamically more stable than its 2H-indazole tautomer, making it the predominant form.[3][4][7] The scaffold's utility stems from:
-
Hydrogen Bonding Capability: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N=), enabling critical interactions within protein active sites, such as the hinge region of kinases.[8]
-
Aromatic System: The fused benzene ring allows for π-π stacking and hydrophobic interactions, further anchoring the molecule to its target.
-
Tunable Substitutions: The core can be readily functionalized at multiple positions (primarily C3, C5, and C6), allowing chemists to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
This guide will delve into the key therapeutic areas where 1H-indazole derivatives have made a significant impact.
Anticancer Activity: Targeting the Engines of Malignancy
The most profound impact of 1H-indazole derivatives has been in oncology. Their success is largely attributed to their ability to function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[6]
Mechanism of Action: Protein Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, including proliferation, survival, and differentiation, by catalyzing the phosphorylation of substrate proteins.[9] In many cancers, kinases become constitutively active, driving uncontrolled cell growth. 1H-indazole derivatives are often designed as ATP-competitive inhibitors. They mimic the adenine portion of ATP and occupy its binding pocket in the kinase active site, preventing phosphorylation and halting downstream signaling.[10]
Visualizing Kinase Inhibition
The following diagram illustrates the general mechanism of an ATP-competitive 1H-indazole kinase inhibitor.
Caption: ATP-competitive inhibition of a protein kinase by a 1H-indazole derivative.
Key kinase families targeted by indazole derivatives include:
-
VEGFR/FGFR: Vascular Endothelial Growth Factor Receptor and Fibroblast Growth Factor Receptor are crucial for angiogenesis (the formation of new blood vessels that tumors need to grow). Pazopanib and Axitinib are notable examples.[3][6]
-
Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been developed that show potent activity against both wild-type and mutant forms of Bcr-Abl.[3]
-
Pim Kinases: These serine/threonine kinases are involved in signaling pathways fundamental to tumorigenesis, particularly in hematologic malignancies.[11]
-
Anaplastic Lymphoma Kinase (ALK): Entrectinib is a potent ALK inhibitor used in the treatment of certain types of non-small cell lung cancer.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indazole scaffold has yielded key insights for designing potent kinase inhibitors:[3]
-
C3 Position: Substitution at this position is critical. Small, heterocyclic groups can form key hydrogen bonds with the kinase hinge region.
-
N1 Position: The N1-benzyl group, as seen in YC-1, is a common feature. Modifications to the benzyl ring, such as adding fluoro or cyano groups, can enhance activity.[12]
-
C5/C6 Positions: These positions are often used to attach solubilizing groups or moieties that can probe deeper into the ATP pocket to improve potency and selectivity. For example, 1H-indazole-5-carboxamides have been developed as potent TTK inhibitors.[3]
Data Presentation: Cytotoxicity of Indazole Derivatives
The initial screening of potential anticancer agents involves assessing their cytotoxicity against various cancer cell lines. The IC50 value—the concentration of a compound required to inhibit cell growth by 50%—is a standard metric.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6o | Bcl2/p53-MDM2 | K562 | Chronic Myeloid Leukemia | 5.15 | [8][13] |
| Compound 9f | N/A | HCT116 | Colorectal Cancer | 14.3 | [14][15] |
| Compound 89 | Bcr-Abl T315I | K562 | Chronic Myeloid Leukemia | 6.50 | [3] |
| Compound 109 | EGFR T790M | H1975 | Non-Small Cell Lung | 0.0053 (nM) | [3] |
| Entrectinib | ALK | N/A | N/A | 0.012 (nM) | [3] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound.[16]
Causality and Rationale: This protocol relies on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, typically with DMSO, and the absorbance is measured. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Preparation: Prepare a high-concentration stock solution of the test 1H-indazole derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept non-toxic (typically ≤0.5%).[18]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like 5-Fluorouracil).[8][16]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[16][18]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value. For a robust assessment, the selectivity index (SI) should be calculated by comparing the IC50 in cancer cells to that in non-malignant human cells (e.g., HEK-293). A higher SI indicates greater cancer cell-specific toxicity.[19][20]
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[5] 1H-indazole derivatives have emerged as potent anti-inflammatory agents, with some compounds like Benzydamine and Bendazac being commercially available drugs.[3]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of indazoles are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes.[5] Certain 1H-indazole derivatives have been designed as selective COX-2 inhibitors, which is desirable as it reduces the gastrointestinal side effects associated with COX-1 inhibition.[5][21]
-
Kinase Inhibition (p38 MAPK, ASK1): Mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.[17] Indazole derivatives have been developed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and p38 MAPK, which are involved in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]
Visualizing the Inflammatory Cascade
This diagram shows key targets for 1H-indazole derivatives within the inflammatory signaling pathway.
Caption: Key anti-inflammatory targets of 1H-indazole derivatives.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is a common primary screen for anti-inflammatory activity.
Causality and Rationale: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a large production of nitric oxide (NO).[17] While NO has physiological roles, its overproduction is a hallmark of chronic inflammation. This assay measures the ability of a compound to inhibit this LPS-induced NO production. NO is unstable, so its concentration in the cell culture supernatant is measured indirectly by quantifying its stable breakdown product, nitrite, using the Griess reagent.[22]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[17]
-
Cytotoxicity Pre-Screen: It is crucial to first determine the non-toxic concentration range of the test compound using the MTT assay (as described in section 2.4). An observed decrease in NO could be due to cell death rather than specific iNOS inhibition, so this step prevents false positives.[17]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the 1H-indazole derivative for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for 24 hours.[22]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample.[22]
-
Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Other Notable Biological Activities
The versatility of the 1H-indazole scaffold extends to several other therapeutic areas.
-
Antimicrobial & Antifungal Activity: Derivatives have shown promising activity against various bacterial strains, including Bacillus subtilis and E. coli, and fungal strains like Candida albicans and Aspergillus niger.[7][23]
-
Antiviral Activity: The scaffold has been explored for activity against viruses such as Hepatitis C Virus (HCV) and HIV.[5][24]
-
Neurological Disorders: Indazole derivatives are being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[25][26] Mechanisms include the inhibition of enzymes like monoamine oxidase (MAO), glutaminyl cyclase (QC), and various kinases (e.g., GSK3, LRRK2) implicated in these diseases.[25][26][27]
Conclusion and Future Perspectives
The 1H-indazole core has firmly established itself as a privileged scaffold in drug discovery, yielding multiple clinically successful drugs and a vast pipeline of promising therapeutic candidates. Its synthetic tractability and ability to form key interactions with a diverse range of biological targets ensure its continued relevance. Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel substitution patterns to tackle drug resistance, and applying the scaffold to new and emerging therapeutic targets. The integration of computational design, structure-guided synthesis, and robust biological evaluation will continue to unlock the full potential of this remarkable heterocyclic system.[5][21]
References
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.
- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (n.d.). Hepatitis Journals.
- Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods. (2024). Semantic Scholar.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health.
- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
- DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate.
- Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. (2024). SciSpace.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). ScienceDirect.
- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed.
- Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. (2024). Semantic Scholar.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information.
- Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Not available.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Oriental Scientific Publishing Company.
- Importance of Indazole against Neurological Disorders. (n.d.). Bentham Science.
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Bentham Science.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Ingenta Connect.
- Importance of Indazole against Neurological Disorders. (2022). PubMed.
- 1H-Indazole derivatives and their use as IDO inhibitors. (n.d.). Google Patents.
- Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results.
- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI.
- Synthesis and characterization of 1H-phenanthro[9,10-d]imidazole derivatives as multifunctional agents for treatment of Alzheimer's disease. (2015). PubMed.
- What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro? (2015). ResearchGate.
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). PubMed.
- Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues. (2013). PubMed.
- Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. (2022). PubMed.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
- 26. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intrinsic Luminescence of Indazole-Based Metal-Organic Frameworks: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of luminescent indazole-based Metal-Organic Frameworks (MOFs). It is intended for researchers, scientists, and professionals in drug development who are interested in the design and utilization of these promising materials. We will delve into the fundamental principles governing their luminescence, the causal relationships behind experimental choices, and the practical methodologies for their characterization and application.
Introduction: The Rise of Indazole Ligands in Luminescent MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for precise tuning of their chemical and physical properties, making them highly attractive for a wide range of applications, including gas storage, separation, catalysis, and chemical sensing.[1] Among the vast library of organic linkers, N-heterocyclic ligands, such as indazole and its derivatives, have garnered significant attention for the construction of luminescent MOFs (LMOFs).
The indazole moiety, a bicyclic aromatic system containing two adjacent nitrogen atoms, offers several advantages. Its rigid structure contributes to the formation of robust frameworks, while the π-conjugated system provides intrinsic luminescence. Furthermore, the nitrogen atoms and potential for functionalization on the benzene ring offer versatile coordination sites and opportunities to modulate the electronic properties of the resulting MOF. This guide will focus on the unique luminescent characteristics of MOFs constructed with indazole-based ligands.
The Genesis of Luminescence in Indazole-Based MOFs
The luminescence of indazole-based MOFs primarily originates from the organic linker, a phenomenon known as ligand-based luminescence.[2] The indazole ligand itself can absorb ultraviolet (UV) light, exciting electrons to higher energy states. The subsequent relaxation of these electrons to the ground state results in the emission of light, typically in the visible spectrum. The coordination of the indazole ligand to a metal center within the MOF structure can significantly influence these photophysical processes.
The Role of the Metal Ion
The choice of the metal ion is a critical determinant of the luminescent properties of an indazole-based MOF.
-
d¹⁰ Metal Ions (e.g., Zn²⁺, Cd²⁺): These ions are frequently employed in the synthesis of highly luminescent MOFs.[3] Having a completely filled d-orbital, they do not possess low-energy d-d electronic transitions that could quench the ligand-based fluorescence through non-radiative decay pathways. The coordination to these metal centers often enhances the rigidity of the indazole ligand, which can lead to an increase in the luminescence quantum yield compared to the free ligand.[3]
-
Transition Metal Ions with Unpaired Electrons: Paramagnetic transition metal ions can introduce ligand-field transitions that may quench the luminescence of the organic linker through energy or electron transfer processes.[4] However, in some cases, these interactions can lead to new emissive pathways, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), resulting in distinct photophysical properties.
-
Lanthanide Ions (e.g., Eu³⁺, Tb³⁺): Lanthanide ions are known for their sharp, line-like emission spectra and long luminescence lifetimes. In lanthanide-based indazole MOFs, the indazole ligand can act as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits its characteristic light. This "antenna effect" is a powerful strategy for designing MOFs with specific and highly desirable luminescent properties.
The ionic radius of the metal ion can also influence the resulting framework topology and, consequently, its luminescent behavior. Larger ionic radii may lead to frameworks that emit in the blue-violet region.
Ligand Functionalization
Modification of the indazole ligand itself is another powerful tool for tuning the luminescent properties of the resulting MOF. Introducing electron-donating or electron-withdrawing groups to the indazole ring can alter the energy of its molecular orbitals, leading to shifts in the excitation and emission wavelengths. For instance, functionalization can be used to red-shift the emission, which can be advantageous for certain biological imaging applications to minimize autofluorescence.
Key Luminescent Phenomena in Indazole-Based MOFs
The luminescent behavior of indazole-based MOFs can manifest in several ways, including fluorescence and phosphorescence.
-
Fluorescence: This is a rapid emission of light (nanoseconds timescale) that occurs as an electron returns from an excited singlet state to the ground state. Many zinc-based indazole MOFs exhibit strong blue fluorescence.[5]
-
Phosphorescence: This is a much slower emission of light (microseconds to seconds) that involves a "forbidden" transition from an excited triplet state to the ground state. The observation of long-lasting phosphorescence in some indazole-based MOFs is a particularly fascinating and less common property for metal-organic materials.[3][5]
The interplay of these phenomena can be harnessed for various applications. For example, the temperature-dependent nature of these emissions can be utilized for luminescence thermometry.[5]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity and reproducibility, the following section provides detailed, field-proven protocols for the synthesis and characterization of a representative luminescent indazole-based MOF. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Solvothermal Synthesis of a Zinc-Indazole MOF
The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals. The reaction is carried out in a sealed vessel at a temperature higher than the boiling point of the solvent, which allows for the dissolution of reactants and promotes crystal growth.
Protocol:
-
Reactant Preparation: In a 20 mL glass vial, combine 1H-indazole-5-carboxylic acid (0.1 mmol, 16.2 mg) as the organic linker and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) as the metal source.
-
Rationale: The 1:1 molar ratio of linker to metal is a common starting point for the synthesis of many MOFs. The carboxylic acid group on the indazole provides a robust coordination site for the zinc ion.
-
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
Rationale: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the organic linker and the metal salt. It also often plays a role as a template or coordinating solvent during crystal formation.
-
-
Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure the reactants are well-dispersed.
-
Rationale: A homogeneous reaction mixture is crucial for obtaining uniform crystals.
-
-
Reaction: Place the sealed vial in a programmable oven and heat to 120 °C for 48 hours.
-
Rationale: The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and the coordination of the linker to the metal ions, leading to the formation of the crystalline MOF structure. The reaction time is optimized to allow for complete crystal growth.
-
-
Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Rationale: Slow cooling promotes the formation of larger, higher-quality crystals.
-
-
Washing and Activation: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL). Dry the crystals under vacuum at 80 °C for 12 hours.
-
Rationale: The washing steps are essential to remove any unreacted starting materials and solvent molecules that may be trapped within the pores of the MOF. The final vacuum drying step, known as "activation," is critical for removing the solvent from the pores, which can otherwise quench the luminescence.
-
Experimental Workflow for Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of a luminescent indazole-based MOF.
Photoluminescence Spectroscopy
Photoluminescence spectroscopy is the primary technique used to characterize the emissive properties of LMOFs.
Experimental Setup:
A standard time-resolved photoluminescence (TRPL) spectroscopy setup consists of an excitation source (e.g., a tunable laser or a xenon lamp with a monochromator), a sample holder, a dispersion system (monochromator), and a detection system (e.g., a photomultiplier tube or a CCD camera).
Protocol:
-
Sample Preparation: Place a small amount of the activated MOF powder in a solid-state sample holder.
-
Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator over a range of shorter wavelengths.
-
Rationale: The excitation spectrum reveals which wavelengths of light are most efficiently absorbed by the MOF to produce luminescence. This is crucial for selecting the optimal excitation wavelength for subsequent measurements.
-
-
Emission Spectrum Acquisition: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator over a range of longer wavelengths.
-
Rationale: The emission spectrum shows the intensity of light emitted at different wavelengths and provides the characteristic emission profile of the MOF.
-
-
Quantum Yield Determination: The quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, can be measured using an integrating sphere. This provides a quantitative measure of the luminescence efficiency.
-
Lifetime Measurement: The luminescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, can be measured using time-correlated single-photon counting (TCSP).
Data Presentation: Photoluminescent Properties of a Representative Zinc-Indazole MOF
| Property | Value |
| Excitation Maximum (λex) | 350 nm |
| Emission Maximum (λem) | 430 nm (Blue) |
| Quantum Yield (Φ) | 15% |
| Lifetime (τ) | 5.2 ns |
Applications in Sensing: Leveraging Luminescence Quenching
A significant application of luminescent indazole-based MOFs is in the field of chemical sensing. The high surface area and porous nature of these materials allow for the diffusion of analyte molecules into the framework, where they can interact with the luminescent components. These interactions can lead to a change in the luminescence intensity, which can be correlated to the concentration of the analyte.
Luminescence quenching, the decrease in luminescence intensity, is a common sensing mechanism. Several processes can lead to quenching:
-
Photoinduced Electron Transfer (PET): If the analyte has appropriate energy levels, an excited electron from the MOF can be transferred to the analyte, or an electron from the analyte can be transferred to the "hole" left in the MOF. This non-radiative process competes with luminescence, leading to quenching. Nitroaromatic compounds, for example, are electron-deficient and can act as electron acceptors, quenching the luminescence of MOFs.[6]
-
Resonance Energy Transfer (RET): If the emission spectrum of the MOF overlaps with the absorption spectrum of the analyte, energy can be transferred non-radiatively from the excited MOF to the analyte. This process is highly distance-dependent.
-
Competitive Absorption: If the analyte absorbs light at the excitation wavelength of the MOF, it can reduce the number of photons available to excite the MOF, leading to an apparent quenching of the luminescence.
Sensing Mechanism: Luminescence Quenching
Caption: General mechanism of luminescence quenching in an indazole-based MOF sensor.
The selectivity of an indazole-based MOF sensor can be tuned by modifying the pore size, shape, and chemical functionality of the framework to promote specific interactions with the target analyte.
Future Perspectives and Conclusion
Luminescent indazole-based MOFs represent a versatile and promising class of materials with significant potential in sensing, optoelectronics, and biomedical applications. The ability to rationally design and synthesize these materials with tailored photophysical properties through the judicious selection of metal ions and functionalized indazole linkers is a key advantage.
Future research in this area will likely focus on:
-
The development of novel indazole-based linkers with advanced electronic and photophysical properties.
-
The synthesis of multi-functional MOFs that combine luminescence with other properties, such as magnetism or catalysis.
-
The fabrication of indazole-based MOF thin films and devices for practical applications.
-
The exploration of these materials in complex biological systems for sensing and imaging.
This guide has provided a comprehensive overview of the core principles and practical aspects of luminescent indazole-based MOFs. By understanding the fundamental science and employing rigorous experimental methodologies, researchers can continue to unlock the full potential of these fascinating materials.
References
- García-Valdivia, A. A., et al. (2020). Interpenetrated Luminescent Metal–Organic Frameworks based on 1H-Indazole-5-carboxylic Acid. Crystal Growth & Design, 20(7), 4675–4685. [Link]
- Luminscent metal-organic frameworks. (2021). Semantic Scholar. [Link]
- Allendorf, M. D., et al. (2009). Luminescent Metal−Organic Frameworks. OSTI.gov. [Link]
- Zhang, T., et al. (2021). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
- García-Valdivia, A. A., et al. (2020). Interpenetrated Luminescent Metal–Organic Frameworks based on 1H-Indazole-5-carboxylic Acid. CICECO. [Link]
- Chen, Y., et al. (2023). Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing. MDPI. [Link]
- Jensen, S., et al. (2019).
- Sharma, A., et al. (2019). Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks.
- Ahmad, R., et al. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs)
- Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry, 11(1), 198. [Link]
- Zhang, T., et al. (2021). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
Sources
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, has unequivocally achieved this status.[1] Its remarkable versatility stems from a combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[1]
Indazole-containing compounds are found in a wide array of pharmacologically active molecules, demonstrating potent activities including anticancer, anti-inflammatory, antibacterial, and anti-HIV effects.[2][3] The scaffold primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus predominant form in unsubstituted systems.[3][4] This structural duality, however, provides medicinal chemists with subtle yet powerful opportunities to modulate a compound's physicochemical properties and target engagement. This guide provides a comprehensive exploration of the indazole core's application in modern drug discovery, focusing on its mechanistic underpinnings in key therapeutic areas, proven synthetic strategies, and critical structure-activity relationships (SAR).
Caption: The two primary tautomeric forms of the indazole scaffold.
Part 1: The Indazole Core in Oncology Drug Design
The most profound impact of the indazole scaffold has been in oncology, where it serves as a cornerstone for numerous FDA-approved drugs.[5] Its success is largely attributed to its function as an effective ATP mimetic, capable of occupying the ATP-binding site of protein kinases, which are critical regulators of cellular signaling that are often dysregulated in cancer.[1][6]
Mechanism: Indazoles as Potent Kinase Inhibitors
The indazole nucleus is adept at forming one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, an interaction that anchors the inhibitor and is fundamental to achieving high potency. The bicyclic system provides a rigid platform for the precise orientation of various substituents into adjacent hydrophobic and solvent-exposed regions, enabling the fine-tuning of potency and selectivity.[6] Many indazole-based drugs are multi-kinase inhibitors, targeting key pathways involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[7]
Case Study: Pazopanib (Votrient®)
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[8][9] Its primary mechanism involves the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[9][10][11] By blocking these receptors, particularly VEGFR, pazopanib disrupts downstream signaling pathways, leading to a powerful anti-angiogenic effect that effectively starves tumors of the blood supply needed for growth.[11][12]
| Target Kinase | Pazopanib IC₅₀ (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 84 |
| PDGFR-β | 100 |
| c-Kit | 74 |
| (Data compiled from various sources) |
Case Study: Axitinib (Inlyta®)
Axitinib, another indazole-containing drug, is also approved for advanced RCC.[13] While it shares targets with pazopanib, it is a more potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[14] This high selectivity can translate to a different efficacy and side-effect profile.[15] The mechanism of action, like pazopanib, is centered on inhibiting VEGFR-mediated angiogenesis by binding to the ATP-binding site and preventing receptor phosphorylation and activation.[15][16]
| Target Kinase | Axitinib IC₅₀ (nM) |
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 |
| VEGFR-3 | 0.1 - 0.3 |
| PDGFR-β | 1.6 |
| c-Kit | 1.7 |
| (Data compiled from various sources)[14] |
digraph "VEGFR_Pathway_Inhibition" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes VEGF [label="VEGF Ligand", fillcolor="#F1F3F4"]; VEGFR [label="VEGFR-2 Receptor", shape=cds, style="filled", fillcolor="#FBBC05"]; P1 [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4"]; PLCg [label="PLCγ", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nMigration, Survival\n(Angiogenesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TKI [label="Pazopanib / Axitinib\n(Indazole TKI)", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> P1; P1 -> {RAS, PI3K, PLCg} [arrowhead=vee]; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; {ERK, AKT, PLCg} -> Proliferation [arrowhead=vee]; TKI -> P1 [label=" INHIBITS", style=bold, color="#EA4335", arrowhead=tee]; }
Caption: Inhibition of the VEGFR signaling cascade by indazole-based TKIs.
Mechanism: Histone Deacetylase (HDAC) Inhibition
Beyond kinase inhibition, the indazole scaffold has been incorporated into drugs with entirely different mechanisms. Belinostat (Beleodaq®) is an indazole-containing drug approved for peripheral T-cell lymphoma (PTCL).[17] It functions as a histone deacetylase (HDAC) inhibitor.[18][19]
HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[20] By inhibiting HDACs, belinostat causes an accumulation of acetylated histones, resulting in a more open chromatin structure.[18][20] This leads to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, inhibiting angiogenesis, and promoting apoptosis (programmed cell death) in cancer cells.[18][19]
Caption: Mechanism of action for the indazole-based HDAC inhibitor, Belinostat.
Part 2: Applications Beyond Oncology
While oncology remains a major focus, the therapeutic potential of indazole derivatives extends to other complex diseases.
Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's involve complex pathological pathways. Indazole-based compounds have shown promise by targeting key enzymes in these pathways.[21][22] Research has focused on developing indazoles that can inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases like Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of these diseases.[23][24][25] The goal is to create multifunctional compounds that can address the interconnected factors of these conditions.[21]
Inflammatory Diseases
The indazole scaffold is also a component of anti-inflammatory agents.[26] Benzydamine, a well-known indazole derivative, is used as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties for treating inflammatory conditions.[27] More recent research has demonstrated that novel indazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[28][29] Studies have shown these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[26][29]
Part 3: Synthesis and Experimental Protocols
The successful application of the indazole scaffold is underpinned by robust and versatile synthetic chemistry. Numerous methods have been developed for the construction of the indazole ring system, allowing for the generation of diverse chemical libraries for screening.[2][30][31]
Overview of Synthetic Strategies
Common strategies for synthesizing 1H-indazoles often involve the cyclization of ortho-substituted aniline derivatives.[32] Classical methods include the reaction of o-toluidine with sodium nitrite to form an N-nitroso intermediate which then cyclizes.[2][33] Modern approaches frequently utilize metal-catalyzed cross-coupling and cyclization reactions, which offer broader substrate scope and functional group tolerance.[2] For instance, copper-catalyzed reactions of 2-bromobenzaldehydes with amines and sodium azide provide an efficient one-pot route to 2H-indazoles.[34][35]
Caption: A generalized workflow for the synthesis and purification of an indazole derivative.
Experimental Protocol: Copper-Catalyzed Synthesis of a 2-Aryl-2H-Indazole
This protocol describes a self-validating system for a one-pot, three-component synthesis of a 2-aryl-2H-indazole, adapted from established literature procedures.[2][34]
Objective: To synthesize 2-phenyl-2H-indazole from 2-bromobenzaldehyde, aniline, and sodium azide.
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Aniline (1.1 mmol, 102 mg, 100 µL)
-
Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg) (Caution: Highly toxic and potentially explosive)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 8.8 mg, 11 µL)
-
Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuI (19 mg), 2-bromobenzaldehyde (185 mg), and sodium azide (97.5 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen gas three times.
-
Using syringes, add anhydrous DMSO (5 mL), aniline (100 µL), and DMEDA (11 µL) to the flask under a nitrogen atmosphere.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with EtOAc (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in hexanes.
-
Validation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Expected Yield: 75-85%.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a newly synthesized indazole derivative) against the VEGFR-2 kinase.
Objective: To quantify the potency of a test compound as a VEGFR-2 inhibitor.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine Triphosphate)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test Compound (solubilized in 100% DMSO)
-
Positive Control Inhibitor (e.g., Axitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO, typically starting from 1 mM. This will be used to create a dose-response curve.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing VEGFR-2 enzyme and the peptide substrate in kinase buffer.
-
Add 25 nL of the serially diluted test compound, positive control, or DMSO (as a negative control for 0% inhibition) to the appropriate wells.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration near the Kₘ for the enzyme) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Outlook
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[30] Its proven success in oncology, particularly as a kinase inhibitor, has cemented its role as a go-to framework for drug designers.[6][36] The ongoing exploration of indazole derivatives in neurodegeneration and inflammatory diseases highlights the scaffold's vast, untapped potential.[25][37] Future research will likely focus on developing next-generation indazoles with enhanced selectivity to minimize off-target effects, exploring novel biological targets, and incorporating the indazole core into new therapeutic modalities such as proteolysis-targeting chimeras (PROTACs). The combination of its favorable biological activity and synthetic tractability ensures that the indazole ring system will remain a highly valuable and productive scaffold in the pursuit of novel human therapeutics for years to come.
References
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Labiotech.eu. [Link]
- Belinostat. (n.d.). PubChem.
- Axitinib. (n.d.). Wikipedia. [Link]
- Pazopanib. (n.d.). Wikipedia. [Link]
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). [Link]
- Huo, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2845. [Link]
- Yadav, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27264-27286. [Link]
- Belinostat. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- What is the mechanism of Axitinib? (2024).
- Gounder, M. M., & Maki, R. G. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Pharmacotherapy, 12(17), 2745-2755. [Link]
- Sonpavde, G., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, 341-352. [Link]
- What is the mechanism of Belinostat? (2024).
- Miceli, M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(12), 4811. [Link]
- What is the mechanism of Pazopanib Hydrochloride? (2024).
- Pal, D., & Sahu, S. K. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(16), 1362-1374. [Link]
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle. [Link]
- Bhat, U. V., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 382(1), 1. [Link]
- Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127921. [Link]
- Axitinib. (2024).
- Axitinib (Inlyta). (n.d.). Cancer Research UK. [Link]
- Belinost
- Xiang, H., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1428-1447. [Link]
- Gahlaut, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]
- Belinostat Monograph for Professionals. (n.d.). Drugs.com. [Link]
- Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1301-1302. [Link]
- Pal, D., & Sahu, S. K. (2022). Importance of Indazole against Neurological Disorders. Bentham Science Publishers. [Link]
- Xiang, H., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science Publishers. [Link]
- Zhang, C., et al. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 353(1), 1900249. [Link]
- L lạ, C., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4846. [Link]
- Pal, D., & Sahu, S. K. (2022). Importance of Indazole against Neurological Disorders.
- Gahlaut, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Gahlaut, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]
- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses. [Link]
- Huang, C. W., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 1188-1201. [Link]
- Singh, V., et al. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. CNS & Neurological Disorders - Drug Targets, 24. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. [Link]
- Synthesis of indazoles. (n.d.). Organic Chemistry Portal. [Link]
- Rivera-Becerril, E., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(19), 6649. [Link]
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
- Indazole. (n.d.). Wikipedia. [Link]
- Synthesis of 1H-indazole derivatives. (n.d.).
- Pathways for the synthesis of indazole derivatives. (n.d.).
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Axitinib: MedlinePlus Drug Information [medlineplus.gov]
- 14. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 16. Axitinib - Wikipedia [en.wikipedia.org]
- 17. Belinostat (Beleodaq) [southcarolinablues.com]
- 18. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. mdpi.com [mdpi.com]
- 22. Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indazole - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Indazole synthesis [organic-chemistry.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 34. caribjscitech.com [caribjscitech.com]
- 35. 2H-Indazole synthesis [organic-chemistry.org]
- 36. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. eurekaselect.com [eurekaselect.com]
Foreword: Navigating the Landscape of Indazole Carboxylic Acids
An In-depth Technical Guide to 1H-Indazole-3,6-dicarboxylic acid and its Derivatives
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, yet less-documented member of this family: This compound . While a dedicated CAS number for this precise di-acid is not readily found in major chemical databases, its chemical architecture suggests significant potential as a rigid, functionalized building block. This document, therefore, serves as a technical synthesis, drawing upon authoritative data from its closely related and commercially available precursors—the mono-carboxylic acids and esterified derivatives—to provide a comprehensive scientific overview for researchers and drug development professionals.
Section 1: Nomenclature and Key Identifiers
The structural identity of a chemical compound is unequivocally established by its CAS (Chemical Abstracts Service) number. For the this compound core, we can define the landscape by examining its immediate, well-documented relatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Indazole-3-carboxylic acid | 4498-67-3[2][3] | C₈H₆N₂O₂ | 162.15[2][4] |
| 1H-Indazole-6-carboxylic acid | 704-91-6[4] | C₈H₆N₂O₂ | 162.15[4] |
| This compound, 6-methyl ester | 885522-60-1[5] | C₁₀H₈N₂O₄ | 220.18 |
| This compound | Not Assigned | C₉H₆N₂O₄ | 206.16 |
The logical relationship between these core structures is foundational to understanding the synthesis and potential applications of the target di-acid.
Caption: Relationship between the target di-acid and its related precursors.
Section 2: Physicochemical and Spectroscopic Profile
Based on data from its mono-carboxylic acid analogs, we can project the key properties of this compound.
| Property | Projected Value / Observation | Rationale / Source Data |
| Appearance | Off-white to yellow crystalline powder. | Based on the appearance of 1H-Indazole-3-carboxylic acid.[2] |
| Melting Point (°C) | >310 °C (decomposes) | The melting point of 1H-Indazole-6-carboxylic acid is 302-307 °C.[4] The addition of a second carboxylic acid group would be expected to significantly increase the melting point due to enhanced crystal lattice energy and intermolecular hydrogen bonding. |
| Solubility | Insoluble in water and common organic solvents; soluble in aqueous base (e.g., NaOH, Na₂CO₃) and highly polar aprotic solvents (e.g., DMSO, DMF). | Carboxylic acids exhibit poor solubility in non-polar solvents. The acidic protons will readily react with bases to form soluble carboxylate salts. |
| pKa | pKa₁ ≈ 3-4; pKa₂ ≈ 4-5 | The carboxylic acid at the 3-position is influenced by the electron-withdrawing pyrazole ring, making it more acidic than the 6-position acid, which is primarily influenced by the benzene ring. |
Spectroscopic Signatures
While experimental data for the di-acid is unavailable, a predicted spectroscopic profile is crucial for characterization upon synthesis.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct aromatic protons on the benzene ring, a broad signal for the N-H proton of the indazole ring (typically >13 ppm), and very broad signals for the two carboxylic acid protons.
-
¹³C NMR: The spectrum would be characterized by signals for the two carboxyl carbons (>165 ppm) and the carbons of the fused heterocyclic ring system.[6]
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings (1450-1620 cm⁻¹).
Section 3: Synthesis Strategies and Methodologies
The synthesis of 1H-indazole derivatives is a well-established field, typically proceeding through cyclization reactions of appropriately substituted aniline precursors.[7][8] A plausible and efficient pathway to this compound would involve a multi-step sequence starting from a commercially available substituted toluene.
Proposed Synthetic Workflow
A robust synthesis can be envisioned as follows:
-
Nitration: Begin with 4-methyl-2-nitrotoluene. Nitration at the position ortho to the amino group (after its eventual formation) and meta to the methyl groups is a standard electrophilic aromatic substitution.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This step yields 2,x-dinitro-terephthalic acid precursor.
-
Reduction: The nitro groups are selectively reduced to amino groups using common methods such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).
-
Diazotization and Cyclization: The key step involves the formation of the indazole ring. The aniline derivative is treated with a diazotizing agent like sodium nitrite (NaNO₂) in an acidic medium. The resulting diazonium salt undergoes intramolecular cyclization to form the stable 1H-indazole ring system.[8][9]
Caption: Proposed multi-step synthesis workflow for this compound.
Section 4: Applications in Research and Development
The value of this compound lies in its potential as a highly functionalized, rigid scaffold. Its applications can be extrapolated from the extensive research on related indazole compounds.[10][11]
Pharmaceutical and Medicinal Chemistry
The indazole nucleus is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2]
-
Kinase Inhibitors: The indazole core is a proven scaffold for designing ATP-competitive kinase inhibitors for oncology applications. The two carboxylic acid groups of the target molecule can serve as crucial hydrogen bond donors/acceptors, anchoring the molecule within an enzyme's active site.
-
Novel Scaffolding: As a dicarboxylic acid, this molecule can act as a building block for creating more complex drug candidates through amide coupling or esterification, enabling the exploration of new chemical space.[11][12]
Materials Science
-
Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental linkers in the synthesis of MOFs. The rigid, planar structure of the indazole core combined with the two carboxylate linking points makes this compound an excellent candidate for constructing porous, crystalline materials with potential applications in gas storage, separation, and catalysis.
-
Polymer Chemistry: The di-acid can be used as a monomer in the synthesis of specialty polyamides or polyesters, imparting rigidity, thermal stability, and specific recognition properties to the resulting polymer backbone.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, handling precautions should be based on data for structurally similar compounds like 1H-Indazole-3-carboxylic acid.[13]
-
Hazard Classification: Expected to be classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][13] It may also be harmful if swallowed.[3][14][15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[16]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[16]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from strong oxidizing agents.
References
- MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Knowledge Sourcing Intelligence. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
- PubChem. Indazole-3-carboxylic acid.
- Mol-Instincts. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.
- PubChem. 1H-Indazole-3-carboxamide.
- Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester.
- Shaanxi Bloom Tech Co., Ltd. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.
- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indazole-6-carboxylic acid 97 704-91-6 [sigmaaldrich.com]
- 5. 885522-60-1 Cas No. | this compound, 6-methyl ester | Matrix Scientific [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 10. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The indazole core, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Initially found in a few rare natural products, its true potential has been unlocked through synthetic chemistry, revealing a scaffold with remarkable versatility and a broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive analysis of the indazole scaffold's pharmacological relevance, moving beyond a simple recitation of facts to explore the underlying principles of its activity, the causality behind experimental design, and its tangible successes in clinically approved therapeutics. We will dissect its role in oncology, inflammation, and neurology, providing detailed mechanistic insights, structure-activity relationships, and actionable experimental protocols to empower researchers in their own discovery programs.
The Indazole Nucleus: Physicochemical Properties and Tautomeric Considerations
Indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring.[5] This arrangement results in a stable, 10 π-electron aromatic system.[1] A critical feature of the indazole scaffold is its existence in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][4] The 1H-tautomer is generally the more thermodynamically stable and thus predominant form.[3] This tautomerism is not merely a chemical curiosity; it profoundly influences the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. The choice of N-1 or N-2 substitution is a fundamental decision in the design of indazole-based drugs, as it dictates the orientation of substituents and the molecule's overall three-dimensional shape, which is critical for specific receptor or enzyme binding.
A Spectrum of Pharmacological Relevance
The indazole scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple, diverse biological targets, leading to a wide array of therapeutic applications.[1][6][7]
Oncology: A Kinase Inhibition Powerhouse
The most significant impact of the indazole scaffold has been in oncology, particularly in the development of protein kinase inhibitors.[8][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indazole core serves as an excellent bioisostere for the adenine hinge-binding region of ATP, enabling potent and often selective inhibition.
-
VEGFR/Multi-Kinase Inhibition: Pazopanib and Axitinib are FDA-approved drugs for renal cell carcinoma that feature an indazole core.[3][10] They function as multi-targeted tyrosine kinase inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) to inhibit angiogenesis.
-
ALK Inhibition: Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), used in the treatment of non-small cell lung cancer.[3][11]
-
PARP Inhibition: Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for treating ovarian, fallopian tube, and peritoneal cancers.[3][8]
-
FGFR and AXL Inhibition: The scaffold has been successfully employed to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinases, which are implicated in tumor growth and drug resistance.[3][8][12]
The mechanism often involves the indazole's nitrogen atoms forming critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the natural substrate.[13]
Signaling Pathway: Indazole-Based Kinase Inhibition
The following diagram illustrates the general mechanism by which an indazole-based inhibitor (like Pazopanib) blocks a Receptor Tyrosine Kinase (RTK) signaling pathway, thereby preventing downstream effects like cell proliferation and angiogenesis.
Caption: Indazole inhibitors block RTK signaling by competing with ATP.
Anti-inflammatory Activity
Long before their widespread use in oncology, indazoles were recognized for their anti-inflammatory properties.[3][14] The commercially available drugs Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs) built upon the 1H-indazole scaffold.[3][14]
Their mechanism of action is multifactorial but is significantly attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[15][16] Furthermore, studies have demonstrated that indazole derivatives can also suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity, all of which contribute to their overall anti-inflammatory effect.[15][16][17]
Neurological and CNS Disorders
The indazole scaffold has shown significant promise in addressing complex neurological diseases.[1][18]
-
Neurodegenerative Diseases: Indazole derivatives are being explored as potential treatments for Alzheimer's and Parkinson's disease.[18] Their mechanisms in this context are diverse and include the inhibition of key enzymes such as Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3), and Leucine-Rich Repeat Kinase 2 (LRRK2).[18][19] Recently, potent indazole-based inhibitors of glutaminyl cyclase (QC), an enzyme involved in the formation of toxic pyroglutamate amyloid-β, have been developed as potential disease-modifying agents for Alzheimer's.[20]
-
Serotonergic Activity: Granisetron, an indazole-containing drug, is a selective 5-HT3 receptor antagonist.[1][21] It is a crucial antiemetic agent used to prevent nausea and vomiting caused by cancer chemotherapy.[21] This highlights the scaffold's ability to interact with G-protein coupled receptors.
Antimicrobial and Other Activities
The pharmacological profile of indazoles extends to anti-infective properties, with various derivatives demonstrating antibacterial, antifungal, and antiprotozoal activity.[1][3][22] Additionally, activities such as anti-HIV and antiarrhythmic effects have been reported, underscoring the scaffold's broad biological potential.[3][7]
Structure-Activity Relationships (SAR) and Lead Optimization
The "tunability" of the indazole scaffold is a key reason for its success. Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.
-
Substitution at N-1 vs. N-2: As mentioned, the choice of N-alkylation is critical. It defines the vector space for further substitutions and can switch a compound's activity profile entirely.
-
Position 3: This position is often a key point of interaction. In many kinase inhibitors, a substituted aryl or heteroaryl group at C3 projects into a hydrophobic pocket of the enzyme, enhancing affinity.[23]
-
Positions 4, 5, 6, and 7: The benzene portion of the scaffold allows for fine-tuning of properties. Substitutions here can modulate solubility, metabolic stability, and cell permeability. For example, incorporating hydrogen bond-forming groups can enhance activity, as seen in certain kinase inhibitors where an amide or sulfonamide group led to improved potency compared to the parent compound.[13]
A powerful strategy for leveraging the indazole scaffold is Fragment-Based Lead Discovery (FBLD). This approach, which identified a new class of indazole-based AXL kinase inhibitors, exemplifies modern drug design.[12]
Logical Relationship: From Fragment Hit to Potent Inhibitor
This diagram illustrates the optimization of an indazole fragment hit into a more potent lead compound, a common strategy in medicinal chemistry.
Caption: The iterative process of optimizing an indazole fragment.
Key Experimental Protocols
To translate theory into practice, robust and validated experimental protocols are essential. The following are representative methodologies for evaluating the pharmacological activity of novel indazole derivatives.
In Vitro COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically.
-
Methodology:
-
Preparation: Prepare a stock solution of the indazole test compound in DMSO. Serially dilute to obtain a range of test concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 μL of Tris-HCl buffer (pH 8.0), 10 μL of hemin, and 10 μL of recombinant human COX-2 enzyme solution.
-
Compound Incubation: Add 10 μL of the test compound dilution (or DMSO for control) to the wells. Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiation: Initiate the reaction by adding 20 μL of arachidonic acid (the substrate) followed immediately by 20 μL of TMPD solution.
-
Measurement: Immediately measure the absorbance at 590-620 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.[15][16][17]
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
-
Principle: This is a standard acute inflammation model in rodents. Subplantar injection of carrageenan induces a localized, reproducible inflammatory response (edema), which can be attenuated by anti-inflammatory agents.[16]
-
Methodology:
-
Animal Acclimation: Use male Wistar rats (150-200g). Acclimatize them for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Diclofenac, 10 mg/kg), and Test groups (indazole derivative at various doses, e.g., 25, 50, 100 mg/kg).
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar region of the right hind paw.
-
Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[16][17]
-
Experimental Workflow: Fragment-Based Lead Discovery (FBLD)
The workflow below outlines the FBLD process used to identify novel indazole-based kinase inhibitors.
Caption: A typical workflow for Fragment-Based Lead Discovery.
Data Summary: Representative Indazole Derivatives
The following table summarizes the inhibitory activity of selected indazole compounds against various targets, demonstrating the scaffold's potency across different therapeutic areas.
| Compound Class/Example | Target(s) | IC50 Value | Therapeutic Area | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | 30 nM (VEGFR2) | Oncology | [3][13] |
| Axitinib | VEGFR1/2/3 | 0.1 nM (VEGFR1) | Oncology | [1][6] |
| Entrectinib | ALK, TRKA/B/C | 12 nM (ALK) | Oncology | [3] |
| 5-Aminoindazole | COX-2 | ~12.3 µM | Anti-inflammatory | [15] |
| Compound 109 | EGFR (T790M) | 5.3 nM | Oncology | [3] |
| Compound C05 | PLK4 | < 0.1 nM | Oncology | [24] |
| N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea | Glutaminyl Cyclase (QC) | 3.2 nM | Alzheimer's Disease | [20] |
Future Perspectives and Conclusion
The indazole scaffold is firmly established as a privileged structure in drug discovery. Its journey from a chemical novelty to the core of multiple FDA-approved drugs is a testament to its versatility. Future research will likely focus on several key areas: expanding into new therapeutic targets, developing more selective inhibitors to minimize off-target effects, and creating multifunctional or "dual-acting" ligands that can modulate multiple pathways simultaneously.[1][7] The continued exploration of synthetic methodologies will undoubtedly yield novel derivatives with enhanced potency and improved drug-like properties. For drug development professionals, the indazole scaffold represents not just a history of success, but a robust and validated starting point for creating the next generation of innovative medicines.
References
- Cui, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]
- Mal, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Shenoy, G. G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF05. [Link]
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
- Shenoy, G. G., et al. (2016).
- Various Authors. (2022). Indazole From Natural Resources And Biological Activity.
- Various Authors. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs.
- Shang, C., et al. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review.
- Various Authors. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
- Qin, L., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(32), 6449-6479. [Link]
- Shenoy, G. G., et al. (n.d.). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]
- Various Authors. (n.d.). Synthesis of 1H-indazole derivatives.
- Rivera-Chávez, J., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(6), 1864. [Link]
- Various Authors. (2023). Indazole as a privileged scaffold in drug discovery. CoLab. [Link]
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Ingenta Connect. [Link]
- Ferreira, S. B., et al. (2013). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 13(1), 135-145. [Link]
- Various Authors. (n.d.). Indazole-based antiinflammatory and analgesic drugs.
- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
- Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136-1151. [Link]
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26233-26254. [Link]
- Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]
- Various Authors. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Tandon, R., et al. (2021).
- Tandon, R., et al. (2021).
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 270, 116335. [Link]
- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]
- Various Authors. (2025). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. PubMed. [Link]
- Kim, H. Y., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 244, 114856. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Indazole Derivatives [bldpharm.com]
- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
- 22. mdpi.com [mdpi.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1H-Indazole-3,6-dicarboxylic acid
Introduction: The Strategic Advantage of 1H-Indazole-3,6-dicarboxylic acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic ligand is paramount as it dictates the resulting MOF's topology, porosity, and functional properties.[2] N-heterocyclic carboxylic acid ligands are of particular interest due to their multiple coordination sites (N and O), which facilitate the formation of robust and dimensionally diverse frameworks.[2][3]
This application note details the use of a promising, yet underexplored, ligand: This compound . This ligand offers a unique combination of a rigid indazole core and two carboxylic acid functionalities at the 3 and 6 positions. This specific arrangement provides a divergent coordination vector, making it an excellent candidate for the construction of novel, highly porous, and functional MOFs. The indazole moiety, with its inherent aromaticity and N-H group, can also impart specific properties to the resulting framework, such as enhanced gas sorption selectivity and potential for post-synthetic modification.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and potential applications of MOFs derived from this compound.
Ligand Analysis and MOF Design Considerations
The structure of this compound offers several key features for MOF design:
-
Rigidity and Linearity: The fused ring system provides a rigid backbone, which is crucial for creating stable, porous structures. The dicarboxylate groups are positioned in a way that can lead to the formation of extended, three-dimensional networks.
-
Coordination Modes: The ligand possesses both carboxylate oxygen atoms and indazole nitrogen atoms as potential coordination sites.[2] This multi-modal coordination capability can lead to the formation of diverse network topologies.[4] The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The indazole nitrogen atoms can also participate in coordination, further increasing the connectivity of the framework.
-
Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, which can play a significant role in the packing of the crystal structure and in the interaction with guest molecules.[4]
Based on these characteristics, this compound is an ideal candidate for solvothermal synthesis with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Co²⁺) to generate novel MOFs with potential applications in gas storage, separation, and catalysis.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF using this compound
This protocol describes a general procedure for the solvothermal synthesis of a crystalline MOF using this compound and a zinc(II) salt. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthesis process.
Materials:
-
This compound (H₂IDC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 20.6 mg (0.1 mmol) of this compound in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution. Rationale: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic ligands and metal salts.[5]
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate in 5 mL of ethanol. Rationale: Using a co-solvent system like DMF/Ethanol can influence the solubility of the reactants and the nucleation and growth of the MOF crystals.
-
-
Solvothermal Reaction:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in an oven preheated to 120 °C. Rationale: Solvothermal synthesis at elevated temperatures provides the necessary energy to overcome the activation barrier for MOF formation and promotes the growth of high-quality crystals.[6]
-
Maintain the reaction at 120 °C for 72 hours. Rationale: The reaction time is a critical parameter that affects the crystallinity and phase purity of the final product. A 72-hour period is often sufficient for the self-assembly process to reach completion.[7]
-
-
Product Isolation and Washing:
-
After 72 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless, crystalline solids should be observed at the bottom of the vial.
-
Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL). Centrifuge and decant the supernatant after each wash. Rationale: Washing with DMF removes any unreacted starting materials and soluble impurities.[5]
-
Subsequently, wash the product with ethanol (3 x 10 mL) to remove the residual DMF.
-
-
Solvent Exchange and Activation:
-
To remove the high-boiling point DMF molecules from the pores of the MOF, immerse the solid in chloroform (10 mL) for 24 hours. Replace the chloroform with a fresh portion every 8 hours. Rationale: Solvent exchange with a more volatile solvent like chloroform is a crucial step to activate the MOF and make the pores accessible for gas sorption or other applications.
-
After the solvent exchange, decant the chloroform and dry the product under vacuum at 150 °C for 12 hours. This process, known as "activation," removes the solvent molecules from the pores without causing the framework to collapse. Rationale: Activation at elevated temperature under vacuum ensures the complete removal of guest solvent molecules, leading to a porous material with a high surface area.
-
Workflow Diagram
Caption: Solvothermal synthesis workflow for a Zn-based MOF with this compound.
Characterization of the Resulting MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[1] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[1] | A TGA curve showing initial weight loss due to the removal of adsorbed solvent, followed by a plateau indicating the stable temperature range of the framework, and finally a sharp weight loss corresponding to the decomposition of the organic ligand. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | SEM images revealing the shape (e.g., cubic, rod-like, needle-like) and size distribution of the synthesized crystals. |
| Nitrogen Gas Sorption Analysis | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm, characteristic of microporous materials, is expected. The analysis will provide quantitative data on the surface area and pore volume, which are crucial for applications in gas storage and separation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the characteristic vibrational frequencies of the carboxylic acid groups in the ligand upon coordination to the zinc ions.[1] |
Potential Applications
MOFs constructed from this compound are expected to exhibit a range of valuable properties and potential applications.
-
Gas Storage and Separation: The combination of a porous structure and the functional N-H groups within the indazole rings could lead to selective adsorption of gases like CO₂ or H₂.[3] The uncoordinated nitrogen atoms in the ligand can also contribute to adjusting the pore size and polarity, enhancing separation performance.[2]
-
Luminescence and Sensing: The aromatic indazole core may impart luminescent properties to the MOF, which could be exploited for chemical sensing applications.[4] The fluorescence of the MOF could be quenched or enhanced in the presence of specific analytes.
-
Catalysis: The metal nodes and the organic ligand can both serve as active sites for catalysis. The well-defined porous structure can also provide size and shape selectivity for catalytic reactions.
-
Drug Delivery: The porous nature of the MOF could be utilized for the encapsulation and controlled release of drug molecules. The biocompatibility of zinc-based MOFs is an active area of research.
Conclusion
This compound is a highly promising building block for the design and synthesis of novel Metal-Organic Frameworks. Its rigid structure and versatile coordination chemistry enable the construction of robust, porous materials with a wide range of potential applications. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this ligand and to develop new functional materials for addressing challenges in energy, environment, and medicine.
References
- The Construction And Properties Of MOFs Based On Nitrogen Heterocyclic Carboxylic Acid Ligands. (2022). Globe Thesis. [Link]
- Porous functional metal–organic frameworks (MOFs)
- Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid. (2017).
- Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure for efficient ethylene purification from ethylene/ethane/acetylene ternary mixtures. (2021).
- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2010). CrystEngComm. [Link]
- Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2018). Dalton Transactions. [Link]
- Synthesis of UiO-66 Using Solvothermal Method at High Temper
- Industrial applications of metal–organic frameworks. (2009). Chemical Society Reviews. [Link]
- Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. (2021).
- Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition. (2013).
- Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. (2008).
- Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. (2018).
- Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid. (2012).
- A confinement of N-heterocyclic molecules in a metal–organic framework for enhancing significant proton conductivity. (2021). RSC Publishing. [Link]
- MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: Hydro(solvo)thermal syntheses, crystal structures and properties. (2012).
- Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. (2023). MDPI. [Link]
- Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. (2023). ACS Omega. [Link]
- Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. (2016). MDPI. [Link]
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2021). MDPI. [Link]
- Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications. (2018). Dalton Transactions. [Link]
- Two Three-Dimensional Metal−Organic Frameworks Containing One-Dimensional Hydroxyl/Carboxylate Mixed Bridged Metal Chains: Syntheses, Crystal Structures, and Magnetic Properties. (2009).
- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. (2016).
Sources
- 1. mdpi.com [mdpi.com]
- 2. globethesis.com [globethesis.com]
- 3. Porous functional metal–organic frameworks (MOFs) constructed from different N-heterocyclic carboxylic ligands for gas adsorption/separation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iptek.its.ac.id [iptek.its.ac.id]
- 6. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Amide Derivatives from 1H-Indazole-3-Carboxylic Acid
Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] Specifically, 1H-indazole-3-carboxamides are key intermediates and final active pharmaceutical ingredients (APIs) in numerous drug discovery programs.[2][3] Their synthesis, achieved through the coupling of 1H-indazole-3-carboxylic acid with various amines, is a cornerstone reaction for medicinal chemists.
This guide provides an in-depth analysis of the synthesis of these valuable compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting. The protocols described herein are designed to be self-validating systems, grounded in established chemical literature.
Part 1: The Core Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive carboxylate-ammonium salt.[4] To overcome this thermodynamic barrier, the carboxylic acid must be "activated." This is the fundamental role of coupling reagents.
The activation process involves converting the carboxyl group's hydroxyl into a better leaving group, creating a reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond.
General Synthetic Workflow
The overall process can be visualized as a modular workflow, where the choice of coupling agent, base, and solvent dictates the reaction's efficiency and scope.
Caption: General workflow for indazole amide synthesis.
Part 2: A Deep Dive into Reagent Selection
The success of the amide coupling reaction hinges on the judicious selection of reagents. Each component plays a critical role, and understanding their function is key to optimizing the synthesis.
Coupling Reagents: The Engine of the Reaction
While numerous coupling reagents exist, they can be broadly categorized. We will focus on the most common and effective classes used for synthesizing indazole amides.
Carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , are cost-effective and widely used activating agents.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate.[6][7]
However, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction pathway and can complicate purification.[6][8] To mitigate this, carbodiimide reactions are almost always run with an additive.
Caption: EDC mechanism showing the desired path and side reaction.
Additives like 1-Hydroxybenzotriazole (HOBt) or its safer alternative, Oxyma Pure , are crucial for efficient carbodiimide couplings.[5][9] They act as acyl transfer agents, reacting with the O-acylisourea intermediate faster than it can rearrange. This forms a new, more stable HOBt-ester intermediate, which is still reactive enough to be readily attacked by the amine.[9][10] This two-step activation minimizes side product formation and reduces the risk of racemization when using chiral starting materials.[11][12]
For sterically hindered amines or challenging substrates, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective.[5][13] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[5] While more expensive than EDC, HATU often provides superior yields and shorter reaction times, making it a go-to reagent for difficult couplings.[13][14]
Bases and Solvents: The Supporting Cast
-
Bases: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) , is essential.[5] Its primary role is to neutralize the acidic species generated during the reaction, driving the equilibrium towards product formation. Typically, 2-3 equivalents are used.[15][16]
-
Solvents: The choice of solvent depends on the solubility of the reactants. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating power for a wide range of substrates.[5][17] Dichloromethane (DCM) and Acetonitrile (CH₃CN) are also effective alternatives and can be easier to remove during workup.[5]
Comparative Overview of Coupling Reagents
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Cost-effective; water-soluble urea byproduct simplifies workup.[5][7] | Slower reaction times; risk of N-acylurea side product if HOBt is omitted.[8] | Routine synthesis, large-scale reactions, unhindered substrates. |
| HATU | High efficiency and fast reaction rates; excellent for hindered substrates.[5][13] | Higher cost; byproduct removal can be more involved. | Difficult couplings, sterically hindered amines, library synthesis. |
| PyBOP | Good efficiency; safer alternative to the carcinogenic BOP reagent.[5] | Higher cost than carbodiimides. | General use, particularly when avoiding uronium-based reagents. |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of 1H-indazole-3-carboxamides. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General Procedure using EDC/HOBt
This protocol is a robust and cost-effective method suitable for a wide range of amine substrates. The procedure is adapted from established literature methods.[15][17]
Materials and Reagents:
| Reagent | Molar Equiv. |
| 1H-Indazole-3-carboxylic acid | 1.0 |
| Amine (R-NH₂) | 1.0 - 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA or TEA | 3.0 |
| DMF (anhydrous) | ~0.1 M |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids, followed by the base (DIPEA or TEA, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.
-
Add the desired amine (1.0-1.1 equiv) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. This will often precipitate the crude product.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and then a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
If the product is soluble or oily, extract the aqueous mixture with an organic solvent such as ethyl acetate or a 10% solution of methanol in chloroform.[15][17]
-
Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[15]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[15]
Protocol 2: High-Efficiency Procedure using HATU
This protocol is recommended for challenging substrates, such as sterically hindered or electron-deficient amines, where the EDC/HOBt method may be sluggish or low-yielding. This procedure is based on methods described for HATU couplings.[14][16]
Materials and Reagents:
| Reagent | Molar Equiv. |
| 1H-Indazole-3-carboxylic acid | 1.0 |
| Amine (R-NH₂) | 1.2 - 1.5 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| DMF or Acetonitrile (anhydrous) | ~0.1 M |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF or acetonitrile.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution.
-
Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active ester.[16][18]
-
Add the amine (1.2-1.5 equiv) to the activated mixture.
-
Stir the reaction at room temperature. The reaction is typically much faster than with EDC and is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: The work-up and purification steps are identical to those described in Protocol 1 (steps 6-10). Pour the reaction mixture into water, and either filter the resulting precipitate or perform an extractive work-up followed by purification.[16]
Part 4: Trustworthiness and Troubleshooting
A robust protocol anticipates potential issues. Below are common challenges and field-proven solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive reagents; insufficient base; steric hindrance. | Ensure reagents are fresh and anhydrous. Increase equivalents of base and coupling agent. For hindered substrates, switch from EDC/HOBt to HATU.[5] |
| Formation of N-Acylurea Side Product | Using EDC without an additive like HOBt.[6][8] | Always include HOBt or Oxyma when using EDC. The water-soluble nature of EDC-derived ureas aids in their removal during aqueous workup. |
| Reaction Stalls | Poor solubility of starting materials; amine is a poor nucleophile. | Try a different solvent like DCM or acetonitrile.[5] If the amine is electron-deficient, use HATU and consider gentle heating (40-50 °C). |
| Difficult Purification | Byproducts from coupling reagents co-elute with the product. | Ensure a thorough aqueous work-up to remove water-soluble byproducts (e.g., HOBt, DIPEA·HCl, urea from EDC).[15] Optimize chromatography solvent system. |
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
- Wikipedia. Carbodiimide.
- BenchChem. (2025). What is the mechanism of carbodiimide coupling reactions?.
- BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
- BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid.
- Google Patents. (CN112778203A) Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Matsuura, N., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Chem-Station.
- NIH. (Date not available). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- BenchChem. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
- Reddit. (2024). HATU coupling - what's the best order?.
- Swamy, G. N., et al. (Date not available). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR.
- J-GLOBAL. (Date not available). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- NIH. (Date not available). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Aapptec Peptides. Coupling Reagents.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (Date not available). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Luxembourg Bio Technologies. (Date not available). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- HepatoChem. (Date not available). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. Amide Synthesis.
- Biosynth. Buy Coupling Reagents | Research Chemicals Products.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. fishersci.fr [fishersci.fr]
- 13. growingscience.com [growingscience.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols for the Functionalization of 1H-Indazole-3,6-dicarboxylic acid
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal framework for interacting with biological targets.[3][4] Indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3][5]
1H-Indazole-3,6-dicarboxylic acid, the subject of this guide, represents a particularly versatile starting material. The presence of two carboxylic acid groups at chemically distinct positions (C3 and C6) provides orthogonal handles for derivatization. This allows for the systematic construction of diverse chemical libraries, enabling deep exploration of structure-activity relationships (SAR) essential for drug discovery and development. Functionalization at the C3 position has led to several marketed kinase inhibitor drugs, while modifications at other positions, including C6 and the N1 nitrogen, are crucial for tuning properties like selectivity, solubility, and metabolic stability.[6]
This document provides detailed, field-proven protocols for the key functionalization reactions of this compound, focusing on amidation, esterification, and subsequent ring functionalization via Suzuki-Miyaura cross-coupling. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Workflow Overview: Pathways to Indazole Diversification
The functionalization of this compound can be approached through several strategic pathways. The two carboxylic acid groups can be functionalized simultaneously or selectively, and the indazole core itself can be modified. The following diagram illustrates the primary routes described in this guide.
Caption: Key functionalization pathways for this compound.
Protocol 1: Diamide Synthesis via Amide Coupling
Amidation is arguably the most critical transformation in medicinal chemistry for converting carboxylic acids into stable, neutral groups capable of forming key hydrogen bond interactions. The synthesis of 1H-indazole-3,6-dicarboxamides is a direct route to novel compounds, including potential kinase inhibitors and other therapeutic agents.[7][8]
Principle and Rationale
Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, which is incompatible with complex molecules. The process is therefore mediated by "coupling reagents." These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine.
This protocol utilizes EDC (a water-soluble carbodiimide) and HOBt. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an activated HOBt ester. This ester is less reactive than the O-acylisourea but is not prone to rearrangement, and it readily reacts with the primary or secondary amine to yield the desired amide with high efficiency. A tertiary amine base like triethylamine (TEA) or DIPEA is used to neutralize the HCl salt of EDC and the acid formed during the reaction.
Experimental Protocol: Synthesis of N,N'-Disubstituted-1H-indazole-3,6-dicarboxamides
Materials and Reagents:
-
This compound
-
Substituted amine (Aryl or Aliphatic, 2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.4 equivalents)
-
Hydroxybenzotriazole (HOBt) (2.4 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. Add HOBt (2.4 eq), EDC·HCl (2.4 eq), and TEA (6.0 eq).[9]
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the HOBt-ester intermediate, minimizing side reactions.
-
Amine Addition: Add the desired primary or secondary amine (2.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water or ice water.[9]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted HOBt and any remaining acidic components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure dicarboxamide.
Data Presentation: Representative Amidation Reactions
| Entry | Amine (R-NH₂) | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | EDC·HCl, HOBt, TEA | DMF | 6 | 85 |
| 2 | 4-Fluoroaniline | EDC·HCl, HOBt, TEA | DMF | 5 | 88 |
| 3 | Piperidine | HATU, DIPEA | DMF | 4 | 92 |
| 4 | (4-methylpiperazin-1-yl)methanamine | EDC·HCl, HOBt, TEA | DMF | 8 | 78[4] |
Protocol 2: Diesterification
Esterification of the carboxylic acids serves two primary purposes: it can be the final desired product, or it can serve as a protecting group strategy to prevent the acidic protons from interfering with subsequent reactions, such as N-alkylation or metal-catalyzed couplings.
Principle and Rationale (Fischer Esterification)
This protocol describes a classic Fischer esterification. In the presence of a strong acid catalyst (like sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated. This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, in this case, an alcohol (methanol or ethanol), can then attack the carbonyl carbon. Following a proton transfer and elimination of a water molecule, the ester is formed. The reaction is an equilibrium process; therefore, using the alcohol as the solvent drives the reaction toward the product side, ensuring a high yield.
Experimental Protocol: Synthesis of Dimethyl 1H-indazole-3,6-dicarboxylate
Materials and Reagents:
-
This compound
-
Methanol (reagent grade, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 6-18 hours. Monitor the reaction by TLC until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol via rotary evaporation.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic solution with saturated aq. NaHCO₃ to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting solid is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure diester.[10]
Caption: Workflow for Fischer esterification of this compound.
Protocol 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[11][12] While our starting material does not have a halide, this protocol outlines the functionalization of a related bromo-indazole intermediate, which could be synthesized from the dicarboxylic acid scaffold. This demonstrates how the core can be further elaborated.
Principle and Rationale
The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide (e.g., a bromo-indazole) using a palladium(0) catalyst. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the bromo-indazole, forming a palladium(II) complex.
-
Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for success. Pd(dppf)Cl₂ is a robust pre-catalyst that is stable in air and forms the active Pd(0) species in situ.[13][14] The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination.
Experimental Protocol: Suzuki Coupling of a Bromo-Indazole Carboxylate
This protocol assumes the starting material is a bromo-indazole derivative, such as Methyl 5-bromo-1H-indazole-3-carboxylate, which can be prepared from the corresponding acid.[13]
Materials and Reagents:
-
Bromo-indazole derivative (e.g., Methyl 5-bromo-1H-indazole-3-carboxylate) (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)[14]
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Deionized water (if using a mixed solvent system)
-
Ethyl acetate (EtOAc)
-
Celite
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (N₂ or Ar)
-
Magnetic stirrer and hot plate with oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the bromo-indazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ catalyst (0.05 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent (DME or Dioxane/Water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100°C for 2-12 hours.[12][13] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired C-C coupled product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Bromo-Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 92 | [13] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 | [15] |
| 3 | N-Butyl-3-bromo-indazole | Phenylboronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [12] |
References
- Pelliccia, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4520.
- Shaaban, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6568.
- Reddy, C. S., et al. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- Chen, G., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry, 80(1), 556-563.
- Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.
- Borrelli, A., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(18), 4263-4267.
- El-Malah, A. A., et al. (2020). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 10(73), 44961-44971.
- Reddy, C. S., et al. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 8(5), 291-299.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Pelliccia, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate.
- Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry, 5(10), 869-878.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
- Request PDF. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.
- Request PDF. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698.
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12211-12217.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. iris.unina.it [iris.unina.it]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Analytical Characterization of 1H-Indazole-3-Carboxylic Acid Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-ICM-202601
Abstract: This document provides a comprehensive guide to the analytical techniques for the characterization of 1H-indazole-3-carboxylic acid methyl ester (CAS: 43120-28-1), a pivotal intermediate in pharmaceutical synthesis.[1][2] We present detailed protocols and expert insights for orthogonal analytical methods, including chromatography, spectroscopy, and thermal analysis, to ensure robust confirmation of identity, purity, and stability. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated framework for quality control and characterization.
Introduction
1H-Indazole-3-carboxylic acid methyl ester is a key building block in medicinal chemistry, forming the core scaffold for various therapeutic agents, including protein kinase inhibitors and anti-tumor drugs.[1][3] Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential for its complete characterization.
This guide moves beyond simple procedural lists, explaining the causality behind methodological choices to empower scientists to not only execute protocols but also interpret data with confidence.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 1H-indazole-3-carboxylate | [4] |
| CAS Number | 43120-28-1 | [4][5] |
| Molecular Formula | C₉H₈N₂O₂ | [4][5][6] |
| Molecular Weight | 176.17 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline powder | [1][3][6] |
| Solubility | Soluble in ethanol, acetone, chloroform; sparingly soluble in water |[3] |
Integrated Analytical Workflow
A robust characterization relies on the principle of orthogonality, where different techniques with distinct separation or detection mechanisms are employed to provide a comprehensive profile of the analyte.[8] This mitigates the risk of co-eluting impurities or misidentification. The following workflow illustrates an effective strategy for the complete analysis of 1H-indazole-3-carboxylic acid methyl ester.
Caption: Integrated workflow for comprehensive analysis.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and strong UV absorbance.
Application Note: HPLC-UV Purity Assay
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. 1H-indazole-3-carboxylic acid methyl ester, being a moderately polar molecule, is well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The addition of a weak acid (formic acid) to the mobile phase is critical; it suppresses the deprotonation of any residual carboxylic acid starting material and the indazole N-H proton, ensuring sharp, symmetrical peaks for accurate quantification.
Instrumentation: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of the 1H-indazole-3-carboxylic acid methyl ester reference standard and dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 2.1 x 100 mm, 1.8 µm High-resolution separation for baseline resolution of impurities. Mobile Phase A 0.1% Formic Acid in Water Acidifier for peak shape control. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Gradient 10% B to 95% B over 10 min Ensures elution of both polar and non-polar impurities. Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column. Column Temp. 40 °C Ensures reproducible retention times. Injection Vol. 2 µL Minimizes peak distortion from solvent effects. | Detection | UV at 254 nm | General wavelength for aromatic systems. A PDA detector is recommended to check for peak purity and identify the UV max. |
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
Data Interpretation: Purity is calculated using the area percent method. The main peak's area is expressed as a percentage of the total area of all integrated peaks. Potential impurities include the starting material, 1H-indazole-3-carboxylic acid, which would elute earlier (more polar) than the ester product.[9]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive structural information, confirming the identity of the compound beyond any doubt.
Application Note: NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the compound and its N-H proton is often clearly visible.[1]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Interpretation: The expected chemical shifts are crucial for identity confirmation.
Expected ¹H NMR Data (400 MHz, DMSO-d₆): [1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.9 ppm | broad singlet | 1H | NH | The acidic proton on the indazole ring, often broad. |
| ~8.1 ppm | doublet | 1H | Ar-H | Aromatic proton deshielded by the fused ring system. |
| ~7.7 ppm | doublet | 1H | Ar-H | Aromatic proton. |
| ~7.4 ppm | triplet | 1H | Ar-H | Aromatic proton. |
| ~7.3 ppm | triplet | 1H | Ar-H | Aromatic proton. |
| ~3.9 ppm | singlet | 3H | -OCH₃ | Protons of the methyl ester group. |
Application Note: Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities. Electrospray ionization (ESI) is the preferred method for this class of compounds, typically forming a protonated molecular ion [M+H]⁺.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap, coupled to a UPLC system.
-
Method: Use the same UPLC method as described in Section 1.1. The eluent is directly introduced into the ESI source.
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500
-
Data Acquisition: Full Scan
-
-
Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Rationale |
|---|
| [C₉H₈N₂O₂ + H]⁺ | 177.0659 | Within 5 ppm | Confirms the molecular formula and identity. |
Caption: Predicted ESI+ fragmentation pathway.
Application Note: FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies specific functional groups within the molecule based on their characteristic vibrational frequencies. It serves as a rapid and reliable identity check.
Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal preparation.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum against a reference standard or interpret the key vibrational bands.
Key Expected FTIR Absorption Bands: [10]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3100 | N-H Stretch | Indazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1720 | C=O Stretch | Ester Carbonyl |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1150 | C-O Stretch | Ester C-O |
Physicochemical Characterization
Application Note: Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, providing an accurate melting point and an indication of purity. A sharp, single endotherm is characteristic of a pure crystalline substance. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the compound's thermal stability and decomposition temperature.[11][12]
Protocol:
-
Instrumentation: A Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Conditions:
-
Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
-
Data Interpretation:
-
DSC: The peak of the endothermic event corresponds to the melting point. The absence of other thermal events before the melt suggests the absence of polymorphic transitions or solvates.
-
TGA: The onset of significant weight loss indicates the temperature at which the compound begins to decompose.
-
Conclusion
The application of these orthogonal analytical techniques provides a scientifically sound and comprehensive characterization of 1H-indazole-3-carboxylic acid methyl ester. By integrating data from HPLC for purity, NMR and MS for structural identity, and DSC/TGA for physicochemical properties, researchers and quality control professionals can ensure the material meets the stringent requirements for pharmaceutical development. This multi-pronged approach establishes a high degree of confidence in the material's quality, integrity, and performance in downstream applications.
References
- Wang, X., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules.
- Shaanxi Bloom Tech Co., Ltd. (n.d.). 1h-indazole-3-carboxylic acid methyl ester cas 43120-28-1.
- PubChem. (n.d.). 1-Pentyl-1H-indazole-3-carboxylic Acid Methyl Ester.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Supplementary Information.
- SpectraBase. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
- Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester.
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(11), o2257.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- ResearchGate. (n.d.). Enthalpy of formation for indazoles....
- Knowledge Sourcing Intelligence. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
- PubChem. (n.d.). methyl 1H-indazole-3-carboxylate.
Sources
- 1. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]
- 6. 1h-Indazole-3-Carboxylic Acid Methyl Ester of CAS No. 43120-28-1 - 1h-Indazole-3-Carboxylic Acid Methyl Ester and 43120-28-1 [worldyachem.en.made-in-china.com]
- 7. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Indazole-3,6-dicarboxylic Acid as a Linker in Coordination Polymers
Introduction: The Emerging Potential of 1H-Indazole-3,6-dicarboxylic Acid in Crystal Engineering
The field of coordination polymers, including metal-organic frameworks (MOFs), is driven by the rational design of structures with desired properties. The choice of the organic linker is paramount in dictating the topology, porosity, and functionality of the resulting material. While many dicarboxylate linkers have been extensively studied, those incorporating N-heterocyclic moieties offer additional coordination sites and the potential for unique properties such as luminescence and catalysis.[1][2]
This compound (H₂IDC) is a promising yet underexplored linker for the construction of novel coordination polymers. Its rigid structure, combined with the presence of two carboxylate groups and a pyrazole-type nitrogen atom, provides multiple coordination points, making it an excellent candidate for building robust and functional frameworks. The indazole core itself is a significant pharmacophore, suggesting that MOFs derived from H₂IDC could also find applications in drug delivery and biomedicine.[3][4][5]
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound as a versatile linker in the synthesis of coordination polymers. We present detailed protocols for the synthesis of the linker itself, followed by a generalizable method for the solvothermal synthesis of coordination polymers using H₂IDC. Furthermore, we discuss the potential properties and applications of these materials based on analogous systems.
Part 1: Synthesis of the Linker: this compound (H₂IDC)
A direct, high-yield synthesis of this compound is not yet well-documented in the literature. However, a practical two-step approach can be employed, starting with the synthesis of a diester precursor, Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate, as reported in the literature, followed by a standard hydrolysis to yield the desired dicarboxylic acid.[3] The N-aryl group can be considered a protecting group that can be removed in a subsequent step if the N-H moiety is desired for coordination or hydrogen bonding. For the purpose of this protocol, we will focus on the synthesis of the N-H indazole dicarboxylic acid. A plausible synthetic route would involve the cyclization of a suitably substituted phenylhydrazone, followed by hydrolysis. Given the available literature, a more accessible route is the hydrolysis of a pre-formed diester.
Protocol 1.1: Synthesis of Dimethyl 1H-indazole-3,6-dicarboxylate (Precursor)
While the synthesis of Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate has been reported, a general method for the synthesis of the N-unsubstituted diester can be adapted from known procedures for indazole synthesis.[3][6] This often involves the diazotization of an appropriately substituted aniline followed by cyclization.
Protocol 1.2: Hydrolysis of Dimethyl 1H-indazole-3,6-dicarboxylate to this compound
This protocol describes a general method for the hydrolysis of the diester precursor to the final dicarboxylic acid linker.
Materials:
-
Dimethyl 1H-indazole-3,6-dicarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Dimethyl 1H-indazole-3,6-dicarboxylate in a mixture of methanol (or THF) and water.
-
Add an excess of sodium hydroxide (3-4 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material or organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the solid under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of Coordination Polymers using H₂IDC
The solvothermal method is a widely used and effective technique for the synthesis of high-quality crystalline coordination polymers.[7][8][9] This approach involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which facilitates the dissolution of the linker and metal salt and promotes crystal growth. The following is a general and adaptable protocol for the synthesis of coordination polymers using H₂IDC with various divalent metal ions.
Protocol 2.1: General Solvothermal Synthesis of M-H₂IDC Coordination Polymers (M = Zn²⁺, Cd²⁺, Cu²⁺, Co²⁺)
Materials:
-
This compound (H₂IDC)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH) or N,N-Diethylformamide (DEF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent such as water, ethanol, or DMF (e.g., 5 mL).
-
Combine the two solutions in the reaction vial. The molar ratio of linker to metal can be varied to target different framework topologies.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Crystals of the coordination polymer should have formed. Collect the crystals by filtration, wash with fresh DMF and then with a more volatile solvent like ethanol or acetone.
-
Dry the crystals in air or under a mild vacuum.
Experimental Causality:
-
Solvent System: The choice of solvent (e.g., DMF, DEF, ethanol, water mixtures) is crucial as it influences the solubility of the reactants and can act as a template, directing the formation of specific framework structures.
-
Temperature and Time: These parameters affect the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while lower temperatures may favor the formation of more open frameworks. Reaction time is optimized to ensure complete reaction and formation of well-defined crystals.
-
Molar Ratios: The stoichiometry of the linker and metal salt can significantly impact the final structure. Exploring different ratios is a key aspect of discovering new coordination polymers.
Part 3: Structural Properties and Potential Applications
Due to the novelty of this compound as a linker, extensive experimental data on its coordination polymers is not yet available. However, based on the behavior of its isomers and other dicarboxylate linkers, we can anticipate several key properties and potential applications.
Structural Diversity and Coordination Modes
The H₂IDC linker possesses three potential coordination sites: the two carboxylate groups and the N2 nitrogen of the indazole ring. This versatility can lead to a rich variety of coordination modes, resulting in frameworks of different dimensionalities (1D, 2D, or 3D).
Caption: Potential coordination modes of the H₂IDC linker.
Data Presentation: Anticipated Properties of H₂IDC-based Coordination Polymers
| Metal Ion | Expected Dimensionality | Potential Properties & Applications | Rationale based on Analogous Systems |
| Zn(II) | 1D, 2D, or 3D | Luminescence: For sensing applications. Porosity: For gas storage/separation. | Zn(II) coordination polymers with indazole-carboxylate isomers often exhibit strong luminescence.[1][10] |
| Cd(II) | 2D or 3D | Luminescence: Potentially red-shifted compared to Zn(II) analogues. | Cd(II) frameworks with N-heterocyclic linkers are known for their interesting photoluminescent properties.[10][11] |
| Cu(II) | 2D or 3D | Catalysis: Lewis acidic Cu(II) sites can catalyze organic reactions. Magnetic Properties. | Cu(II)-based MOFs are widely explored as catalysts.[12] |
| Co(II) | 2D or 3D | Catalysis: Redox activity of Co(II) can be utilized in catalytic oxidations. Magnetic Properties. | Cobalt-based MOFs have shown promise in both catalysis and magnetism. |
Application Notes
-
Luminescent Sensing: Coordination polymers of H₂IDC with d¹⁰ metals like Zn(II) and Cd(II) are expected to exhibit ligand-based luminescence.[1][10] This property can be exploited for the development of chemical sensors, where the luminescence intensity is modulated by the presence of specific analytes. The functionalized pores of the MOF can offer selectivity for sensing small molecules, metal ions, or pollutants.
-
Heterogeneous Catalysis: The incorporation of catalytically active metal centers (e.g., Cu(II), Co(II)) into a robust H₂IDC framework can lead to highly efficient and recyclable heterogeneous catalysts.[12] The defined porous structure of the MOF can provide size and shape selectivity for substrates and products.
-
Gas Storage and Separation: By carefully selecting the synthesis conditions to favor the formation of a porous 3D framework, H₂IDC-based MOFs could be investigated for their ability to store gases like hydrogen and methane, or for the separation of gas mixtures such as CO₂/CH₄.
-
Drug Delivery: The indazole moiety is a known pharmacophore, which opens up the possibility of using H₂IDC-based MOFs as carriers for drug delivery. The porous structure can encapsulate drug molecules, and the framework itself may exhibit biological activity.
Part 4: Experimental Workflow and Characterization
A systematic workflow is essential for the successful synthesis and characterization of new coordination polymers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1H-Indazole-3-Carboxamide Derivatives
Introduction
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid bicyclic system and hydrogen bonding capabilities make it an ideal framework for interacting with various biological targets. Derivatives have shown significant promise as potent inhibitors of p21-activated kinase 1 (PAK1) for anti-tumor applications, selective serotonin receptor (5-HT) ligands for neurological disorders, and as key components in approved anticancer drugs like Niraparib.[2][3][4] The versatility and biological significance of this scaffold necessitate robust and efficient synthetic strategies.[5]
This technical guide provides an in-depth exploration of the primary methods for synthesizing 1H-indazole-3-carboxamide derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will cover the foundational synthesis of the indazole core, the preparation of the crucial 1H-indazole-3-carboxylic acid intermediate, and a detailed analysis of the most prevalent amide coupling methodologies.
Section 1: Foundational Synthesis of the 1H-Indazole Core
The journey to 1H-indazole-3-carboxamides begins with the construction of the indazole ring itself. The choice of method is dictated by the availability of starting materials and the desired substitution pattern. While numerous methods exist, they generally involve the formation of the critical N-N bond through cyclization.
Classical approaches often start from readily available precursors like o-toluidine or anthranilic acid.[5][6] For instance, the diazotization of anthranilic acid yields a diazonium salt that can undergo reductive cyclization to form the indazole ring.[5] More contemporary methods offer milder conditions and broader substrate scope. A notable strategy involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively produce various indazole tautomers.[7] Another powerful technique is the intramolecular Ullmann-type reaction, which is particularly useful for creating substituted indazoles in a scalable manner.[8]
Caption: General workflows for foundational 1H-indazole synthesis.
Section 2: Synthesis of the Key Intermediate: 1H-Indazole-3-Carboxylic Acid
The most convergent and widely used route to 1H-indazole-3-carboxamides proceeds through the corresponding carboxylic acid. The generation of this key intermediate is a critical step that dictates the overall efficiency of the synthetic sequence.
Method A: Directed ortho-Metalation and Carboxylation of 1H-Indazole
This method is elegant and effective but requires careful control of regioselectivity. The acidic proton on the indazole nitrogen (N1) is more readily abstracted by strong bases than any of the carbon-bound protons. Therefore, to direct metalation (lithiation) to the C3 position, the N1 position must first be protected. The (2-trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose.[6][9]
Following N1-protection, a strong lithium base like n-butyllithium (n-BuLi) selectively deprotonates the C3 position. Quenching this lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup introduces the carboxylic acid moiety at the desired position. A final deprotection step removes the SEM group to yield 1H-indazole-3-carboxylic acid.[6]
Caption: Synthesis of 1H-indazole-3-carboxylic acid via N-protection and lithiation.
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid via Lithiation [6][9]
-
N-Protection: To a stirred solution of 1H-indazole in anhydrous DMF at 0 °C, add sodium hydride (NaH, 1.1 equiv) portion-wise. Stir for 30 minutes, then add SEM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water and extract with ethyl acetate. Purify the resulting N1-SEM-indazole by column chromatography.
-
Lithiation & Carboxylation: Dissolve N1-SEM-indazole (1.0 equiv) in anhydrous THF and cool to -40 °C under a nitrogen atmosphere. Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise, maintaining the internal temperature below -35 °C. Stir the resulting solution for 30 minutes. Bubble CO₂ gas through the reaction mixture for 90 minutes at -40 °C.
-
Workup & Deprotection: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are concentrated. To the crude residue, add a solution of HCl in methanol and reflux for 4 hours to cleave the SEM group.
-
Purification: Cool the reaction mixture, and adjust the pH with a base to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to afford pure 1H-indazole-3-carboxylic acid.
Method B: Oxidative Ring Transformation of Indoles
An alternative strategy begins with substituted indoles. For example, 7-methyl-indole can be converted to 7-methyl-1H-indazole-3-carboxamide in a three-step sequence.[10] The first step is a nitrosation reaction that opens the indole ring to form an intermediate aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂). This carboxylic acid can then be isolated or used directly in the subsequent amidation step.[10]
Section 3: Primary Synthetic Route: Amide Coupling Reactions
The most common and versatile method for preparing 1H-indazole-3-carboxamides is the direct coupling of 1H-indazole-3-carboxylic acid with a primary or secondary amine. This reaction requires the activation of the carboxylic acid, which is typically achieved using a specialized coupling reagent.
The Principle of Amide Bond Formation: Carboxylic acids are generally unreactive towards amines under ambient conditions. Coupling reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby forming a highly reactive "active ester" or similar intermediate. This activated species is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[11]
Protocol 2: EDC/HOBT Mediated Amide Coupling
This is a classic, reliable, and cost-effective method. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[12] 1-Hydroxybenzotriazole (HOBT) is added as an auxiliary reagent.
Causality Behind the Method: The reaction of a carboxylic acid with EDC alone forms a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield. HOBT intercepts the O-acylisourea to form an HOBT-active ester. This new intermediate is stable enough to suppress side reactions but reactive enough to readily couple with the amine. The byproducts of this reaction (a urea derivative and HOBT) are generally water-soluble, simplifying purification.[9][12]
Detailed Protocol: [9]
-
Activation: To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBT (1.2 equiv), EDC·HCl (1.2 equiv), and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a 10% methanol in chloroform mixture). Wash the combined organic layers with 10% NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: HATU/DIPEA Mediated Amide Coupling
For challenging couplings, such as those involving sterically hindered amines or electron-deficient carboxylic acids, more powerful reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[11]
Causality Behind the Method: HATU is based on the 7-aza derivative of HOBT (HOAt). It reacts with the carboxylic acid to form a highly activated OA-t ester, which is more reactive than the corresponding OBt ester formed with HOBT. This enhanced reactivity leads to faster reaction times and higher yields, especially for difficult substrates.[12] A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[10][13]
Detailed Protocol: [10]
-
Initial Mixture: Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired amine or an amine salt like ammonium chloride (1.5 equiv for the parent carboxamide) to the reaction mixture.
-
Reaction: Stir at room temperature until TLC or LC-MS indicates the consumption of the starting material.
-
Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. peptide.com [peptide.com]
- 13. jocpr.com [jocpr.com]
"experimental workflow for biological evaluation of indazole derivatives"
Application Notes & Protocols
Topic: Experimental Workflow for the Biological Evaluation of Indazole Derivatives Audience: Researchers, scientists, and drug development professionals.
A Strategic Workflow for Unveiling the Therapeutic Potential of Indazole Derivatives
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing potent modulators of various biological targets.[2][4] Notably, indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, including several FDA-approved drugs like Pazopanib and Axitinib.[4][5][6] Beyond oncology, this class of compounds exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-protozoal effects.[1][7][8]
This comprehensive guide presents a structured, field-proven experimental workflow for the biological evaluation of novel indazole derivatives. It is designed to logically progress from high-throughput primary screening to detailed mechanistic studies, enabling researchers to efficiently identify and characterize promising lead compounds. The protocols herein are detailed with an emphasis on the scientific rationale behind experimental choices and include self-validating systems with appropriate controls to ensure data integrity.
Overall Experimental Workflow
The evaluation of a new chemical entity, such as an indazole derivative, follows a hierarchical screening cascade. This approach maximizes efficiency by using broad, high-throughput assays initially to identify "hits," which are then subjected to more complex and targeted assays for validation and mechanism of action (MoA) studies.
Caption: High-level workflow for evaluating indazole derivatives.
Phase 1: Primary Screening for Bioactivity
The initial goal is to screen the library of synthesized indazole derivatives to identify compounds that exhibit biological activity in a relevant context. For anticancer drug discovery, a cytotoxicity screen against a panel of cancer cell lines is the standard starting point.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indazole derivatives stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium. A common starting range is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Crucial Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only). A positive control (e.g., doxorubicin) is also recommended.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
Data Analysis & Interpretation: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration at which a compound inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Formula: % Viability = (OD_treated / OD_vehicle_control) * 100
-
Hit Criteria: Compounds showing significant cytotoxicity (e.g., IC50 < 10 µM) are considered "hits" and are prioritized for secondary screening.[12]
Table 1: Representative Cytotoxicity Data for Indazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| IND-001 | A549 | 2.5 |
| IND-001 | MCF-7 | 5.1 |
| IND-002 | A549 | > 100 |
| IND-002 | MCF-7 | > 100 |
| IND-003 | A549 | 0.98 |
| IND-003 | MCF-7 | 1.15 |
| Doxorubicin | A549 | 0.2 |
Phase 2: Secondary & Mechanistic Assays
Once cytotoxic hits are identified, the next phase aims to elucidate their mechanism of action. Key questions to answer are: How do these compounds kill cancer cells? Do they interfere with specific cellular processes?
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Analysis & Interpretation: The results are displayed on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
A significant increase in the percentage of Annexin V-positive cells in treated samples compared to controls indicates that the compound induces apoptosis.[5][12]
Protocol 3: Cell Cycle Analysis
Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at a specific phase (G0/G1, S, or G2/M).[13] This can be analyzed using flow cytometry by staining DNA with a fluorescent dye like Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in each phase.[13][14]
Caption: Cell cycle phases and potential points of drug-induced arrest.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with the indazole derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest cells, wash with PBS, and centrifuge to form a pellet.
-
Resuspend the pellet and add dropwise to ice-cold 70% ethanol while vortexing gently. This fixes and permeabilizes the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).[14]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Causality: RNase A is critical to degrade cellular RNA, which PI can also bind to, ensuring that the fluorescence signal comes only from DNA.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the PI fluorescence.
Data Analysis & Interpretation: A histogram of cell count versus fluorescence intensity is generated. The data is then modeled to quantify the percentage of cells in G0/G1 (first peak), S (intermediate region), and G2/M (second peak, with twice the DNA content of G1). An accumulation of cells in a specific phase in treated samples compared to controls indicates cell cycle arrest.
Protocol 4: Biochemical Kinase Inhibition Assay
Principle: Since many indazoles target protein kinases, a direct biochemical assay is essential to confirm target engagement and determine potency.[1][6][15] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase enzyme. This can be done using various platforms, such as radioactivity-based assays (³²P-ATP) or fluorescence-based methods (e.g., TR-FRET).[16]
Step-by-Step Methodology (General Fluorescence-Based):
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, specific substrate (peptide or protein), and ATP solution.
-
Compound Plating: Serially dilute the indazole derivatives in DMSO and add them to a microplate (e.g., 384-well).
-
Enzyme Reaction:
-
Add the kinase enzyme and substrate to the wells containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and add detection reagents (e.g., fluorescently labeled antibodies that recognize the phosphorylated substrate).
-
Incubate to allow for binding.
-
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a fluorescence polarization or TR-FRET reader).
Data Analysis & Interpretation: The signal is inversely proportional to the inhibitory activity of the compound. Data are normalized using controls (no enzyme for 100% inhibition, DMSO for 0% inhibition). An IC50 value is calculated from the dose-response curve.
Table 2: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| IND-003 | FGFR1 | 90 |
| IND-003 | VEGFR2 | 125 |
| IND-003 | Pim-1 | 1400 |
| Axitinib | VEGFR2 | 0.2 |
Additional Biological Evaluations
Depending on the initial screening results or the intended therapeutic application, other assays may be relevant.
Protocol 5: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce pro-inflammatory mediators like nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[17][18] The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of NO production.[19]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of the indazole derivatives for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Add 50 µL of Griess Reagent II (NED solution).
-
Incubate for 10 minutes at room temperature. A magenta color will develop.
-
-
Data Acquisition: Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
Interpretation: A dose-dependent reduction in nitrite levels in compound-treated, LPS-stimulated cells indicates anti-inflammatory activity.[20]
Protocol 6: Antimicrobial Activity (Broth Microdilution Assay)
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the indazole derivatives in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. A viability indicator like resazurin can also be used for a colorimetric readout.[21][22]
Phase 3: Lead Optimization and Preclinical Considerations
Compounds that demonstrate potent and selective activity in secondary assays ("leads") proceed to further evaluation.
-
In Vitro ADME/Tox: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. This includes assays for metabolic stability (microsomes, hepatocytes), plasma protein binding, and potential for off-target toxicity (e.g., hERG channel inhibition for cardiotoxicity).[23] Machine learning models can also help predict the pharmacokinetic profiles of small molecules early in the discovery process.
-
In Vivo Efficacy Studies: Promising lead compounds are ultimately tested in animal models of disease. For cancer, this often involves human tumor xenograft models, where human cancer cells are implanted in immunodeficient mice to assess the compound's ability to inhibit tumor growth.[5][24]
Conclusion
The indazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. The systematic workflow presented here provides a robust framework for identifying active compounds and characterizing their biological effects. By progressing logically from broad primary screens to detailed mechanistic and preclinical studies, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of their novel indazole derivatives.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Tiwari, R. K., Bhori, M., & Sharma, V. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Problems in Cardiology. [Link]
- Sbaraglini, M. L., et al. (2018). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. European Journal of Medicinal Chemistry. [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
- Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Computer Science & Systems Biology. [Link]
- ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. IJPBS. [Link]
- León, L. G., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry. [Link]
- Tomar, V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Bentham Science. (n.d.). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]
- Bio-Rad. (n.d.). Flow Cytometry Protocols. Bio-Rad. [Link]
- ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.
- Sharma, A., et al. (2021).
- National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]
- MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. [Link]
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
- Google Patents. (n.d.). Methods of screening for antimicrobial compounds.
- ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- IntelliCyt. (n.d.). High Throughput Screening of Compounds Affecting Distinct Phases of the Cell Cycle Using Mix-and-Read Assays. Sartorius. [Link]
- JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]
- Wiley Online Library. (n.d.). Recent Advances in the Development of Indazole‐based Anticancer Agents. ChemistrySelect. [Link]
- ResearchGate. (n.d.). MTT assay. The cell viability activity of imidazole and imidazole derivative.
- ResearchGate. (n.d.). iNOS/PGE2 inhibitors as a novel template for analgesic/anti‐inflammatory activity.
- PubMed. (2024).
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS. [Link]
- ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review.
- CORE. (n.d.).
- Utrecht University Research Portal. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University. [Link]
- PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
- MDPI. (n.d.). Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract. MDPI. [Link]
- MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
- Clarivate. (2018). Anti-inflammatory compositions presented by House Wellness Foods, House Foods Group.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. | BioWorld [bioworld.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches | MDPI [mdpi.com]
- 24. ijpbs.com [ijpbs.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Granisetron from 1H-Indazole-3-Carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
Granisetron, a potent and highly selective 5-HT₃ receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Its efficacy stems from its specific molecular architecture, centered on an indazole carboxamide core linked to a bicyclic amine. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of Granisetron, focusing on a robust and widely utilized pathway originating from 1H-indazole-3-carboxylic acid. We will explore the strategic considerations behind the synthetic route, detail step-by-step protocols for key transformations, and offer insights into process optimization and characterization, grounded in authoritative references.
Strategic Overview of the Synthesis
The synthesis of Granisetron from 1H-indazole-3-carboxylic acid is a multi-step process that hinges on the successful formation of a critical amide bond. The overall strategy involves two key convergent components: the preparation of an activated N-methylated indazole carboxylic acid and the synthesis of the requisite bicyclic amine, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
The primary synthetic pathway can be dissected into three core stages:
-
N-Methylation of the Indazole Core: The synthesis begins with 1H-indazole-3-carboxylic acid. A critical step is the regioselective methylation of the indazole ring at the N1 position.
-
Activation of the Carboxylic Acid: To facilitate amide bond formation, the carboxylic acid group of 1-methyl-1H-indazole-3-carboxylic acid is converted into a more reactive species, typically an acyl chloride.
-
Amide Coupling: The activated indazole derivative is then coupled with the key amine intermediate, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, to yield Granisetron.
An alternative strategy involves reversing the order of operations: first coupling the unsubstituted 1H-indazole-3-carboxylic acid with the amine, followed by N-methylation in the final step. This approach can circumvent solubility issues associated with the methylated starting material and improve overall yield.[2]
The following workflow diagram illustrates the primary synthetic route.
Caption: Primary synthetic workflow for Granisetron.
Experimental Protocols & Methodologies
Disclaimer: These protocols are intended for research purposes by qualified professionals. All procedures should be carried out in a suitable fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
The methylation of 1H-indazole-3-carboxylic acid presents a challenge of regioselectivity, as methylation can occur at either the N1 or N2 position. The formation of the desired N1-methyl isomer is crucial. Using a mixed solvent system with a suitable base can favor the formation of the desired product.[3]
Protocol 1: N1-Methylation
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| 1H-Indazole-3-carboxylic acid | 162.15 | 16.2 g | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 | 2.2 |
| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 | 1.1 |
| Acetone | - | 180 mL | - | - |
| Water | - | 30 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add 1H-indazole-3-carboxylic acid (16.2 g, 0.10 mol), acetone (180 mL), and water (30 mL). Stir to create a suspension.
-
Add sodium hydroxide (8.8 g, 0.22 mol) to the suspension. Stir at room temperature until the solids dissolve.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Add 100 mL of water to the remaining aqueous solution and cool to 0-5 °C.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (3 x 30 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 1-methyl-1H-indazole-3-carboxylic acid. The typical yield is 80-90%.
Part B: Synthesis of Granisetron via Amide Coupling
This stage involves the activation of the carboxylic acid and its subsequent reaction with the key amine intermediate. The most direct method is the conversion to an acyl chloride.[4]
Caption: Key amide bond formation reaction.
Protocol 2: Acyl Chloride Formation and Amide Coupling
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| Step 1: Activation | ||||
| 1-Methyl-1H-indazole-3-carboxylic acid | 176.17 | 7.1 g | 0.040 | 1.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Oxalyl Chloride | 126.93 | 3.5 mL | 0.041 | 1.02 |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - | cat. |
| Step 2: Coupling | ||||
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 154.26 | 6.2 g | 0.040 | 1.0 |
| Triethylamine (TEA) | 101.19 | 12.5 mL | 0.090 | 2.25 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
Acid Activation: a. Suspend 1-methyl-1H-indazole-3-carboxylic acid (7.1 g, 0.040 mol) in dry dichloromethane (150 mL) in a flame-dried 500 mL flask under a nitrogen atmosphere. b. Add a catalytic amount of DMF (2-3 drops). c. Slowly add oxalyl chloride (3.5 mL, 0.041 mol) dropwise at room temperature. Vigorous gas evolution will be observed. d. Stir the reaction mixture at room temperature for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. The resulting solution of 1-methyl-1H-indazole-3-carbonyl chloride is used directly in the next step.[5]
-
Amide Coupling: a. In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (6.2 g, 0.040 mol) and triethylamine (12.5 mL, 0.090 mol) in dry dichloromethane (50 mL). b. Cool the amine solution to 0-5 °C in an ice bath. c. Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution via a dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[4][5]
-
Work-up and Purification: a. Wash the reaction mixture sequentially with water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (2 x 50 mL). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Granisetron free base as a solid. c. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure Granisetron. The typical yield is 85-95%.
Alternative Strategy: Late-Stage N-Methylation
This strategy can improve the overall process by avoiding potential solubility issues of the methylated indazole starting material.[2] The process involves first coupling 1H-indazole-3-carboxylic acid with the amine using a peptide coupling agent, followed by methylation.
Protocol 3: Amide Coupling with CDI followed by N-Methylation
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| Step 1: Coupling | ||||
| 1H-Indazole-3-carboxylic acid | 162.15 | 16.2 g | 0.10 | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 17.0 g | 0.105 | 1.05 |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 154.26 | 15.4 g | 0.10 | 1.0 |
| Dry DMF | - | 400 mL | - | - |
| Step 2: Methylation | ||||
| Intermediate Amide (from Step 1) | 298.38 | ~0.10 | ~1.0 | |
| Sodium Hydride (60% in oil) | 40.00 (NaH) | 4.4 g | 0.11 | 1.1 |
| Methyl Iodide | 141.94 | 15.6 g (6.9 mL) | 0.11 | 1.1 |
| Dry DMF | - | 300 mL | - | - |
Procedure:
-
Amide Coupling: a. Under a nitrogen atmosphere, dissolve 1H-indazole-3-carboxylic acid (16.2 g, 0.10 mol) and CDI (17.0 g, 0.105 mol) in dry DMF (400 mL). b. Stir at room temperature for 4 hours to form the activated imidazolide intermediate. c. Add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (15.4 g, 0.10 mol) to the mixture and continue stirring at room temperature for 12 hours.[2] d. Pour the reaction mixture into ice water. Extract the product with ethyl acetate (3 x 200 mL). e. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate amide, N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide.
-
N-Methylation: a. Dissolve the intermediate amide from the previous step in dry DMF (300 mL) under a nitrogen atmosphere. b. Cool the solution to 0 °C and carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise. c. Stir for 1 hour at 0 °C, then add methyl iodide (6.9 mL, 0.11 mol) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water. Extract with ethyl acetate and perform an aqueous work-up as described in Protocol 2 to isolate Granisetron.
Characterization & Quality Control
The identity and purity of the synthesized Granisetron should be confirmed using standard analytical techniques.
| Parameter | Typical Value / Observation |
| Melting Point | 290-292 °C (for the hydrochloride salt)[4] |
| ¹H NMR (CDCl₃) | Consistent with the structure of Granisetron. Key signals include the N-methyl protons on the bicyclic amine (~2.45 ppm) and aromatic protons of the indazole ring. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₈H₂₄N₄O: 313.20; Found: 313.2 |
| HPLC Purity | >99.5% for pharmaceutical-grade material. |
Conclusion
The synthesis of Granisetron via the amide coupling of a 1-methyl-1H-indazole-3-carboxylic acid derivative with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a reliable and scalable method. Careful control over the initial N-methylation step is critical for maximizing the yield of the desired N1-isomer. Activation of the carboxylic acid, typically to the acyl chloride, ensures efficient amide bond formation. The alternative, late-stage methylation strategy offers a viable path to circumvent potential processing issues. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of Granisetron and related pharmaceutical compounds.
References
- CN110804051A - Preparation method of granisetron intermediate - Google P
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
- WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google P
- CN1429816A - New method of preparing Granisetron intermediate - Google P
- Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka. (URL: [Link])
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
- CN1451660A - Process for preparing granisetron and its salt - Google P
- Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug | Request PDF - ResearchG
- US7868017B2 - 9-azabicyclo[3.3.
- G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316. (URL: [Link])
- 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1451660A - Process for preparing granisetron and its salt - Google Patents [patents.google.com]
- 3. CN1429816A - New method of preparing Granisetron intermediate - Google Patents [patents.google.com]
- 4. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Synthesis of Lonidamine from 1H-Indazole-3-Carboxylic Acid
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of the anticancer agent Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid[1][2]. The synthesis is strategically designed around the core intermediate, 1H-indazole-3-carboxylic acid, a versatile building block in pharmaceutical chemistry[3]. This document outlines a robust and reproducible N-alkylation method, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and comprehensive analytical characterization. It is intended for researchers, chemists, and professionals in drug development and medicinal chemistry, providing the technical insights necessary for successful synthesis and validation.
Introduction: The Significance of Lonidamine
Lonidamine is a potent anticancer agent that primarily functions by disrupting the energy metabolism of tumor cells.[1][4] Unlike traditional cytotoxic agents, it selectively inhibits aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect, primarily through the inhibition of mitochondrially bound hexokinase[1][5]. This unique mechanism of action makes Lonidamine a valuable component in combination therapies, where it can enhance the efficacy of conventional chemotherapy and radiotherapy[1][6].
The structural backbone of Lonidamine is the 1H-indazole-3-carboxylic acid moiety. This heterocyclic scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, including the antiemetic drug Granisetron[7][8][9]. The synthesis of Lonidamine hinges on the selective alkylation of the N-1 position of the indazole ring with a 2,4-dichlorobenzyl group. This guide details a direct and efficient method to achieve this transformation, starting from the readily available 1H-indazole-3-carboxylic acid.
Overall Synthetic Pathway
The synthesis proceeds via a direct N-alkylation of 1H-indazole-3-carboxylic acid. The reaction involves the deprotonation of both the carboxylic acid and the indazole N-1 proton, followed by a nucleophilic substitution (SN2) reaction with a suitable 2,4-dichlorobenzyl halide.
Figure 1: Overall reaction scheme for the synthesis of Lonidamine.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods found in patent literature, ensuring a high degree of success and product purity[7].
Materials and Equipment
-
Reagents: 1H-Indazole-3-carboxylic acid, 2,4-Dichlorobenzyl bromide (or chloride), Sodium hydroxide (NaOH), Hydrochloric acid (HCl, concentrated), Deionized water, Ethanol.
-
Equipment: Four-necked round-bottom flask, mechanical stirrer, thermometer, heating mantle with temperature controller, dropping funnel, filtration apparatus (Büchner funnel and flask), standard laboratory glassware, pH meter or pH paper.
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4-Dichlorobenzyl bromide is a lachrymator and irritant; handle with care.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1H-indazole-3-carboxylic acid (5.0 g, 0.031 mol, 1.0 equiv.) and deionized water (120 mL).
-
Basification: While stirring, add sodium hydroxide (3.7 g, 0.092 mol, ~3.0 equiv.) to the flask.
-
Causality Note: The use of a strong base like NaOH is critical. It serves a dual purpose: first, it deprotonates the carboxylic acid group to form a soluble sodium salt. Second, it deprotonates the N-1 proton of the indazole ring, generating a highly nucleophilic indazolide anion, which is the reactive species for the subsequent alkylation step.
-
-
Heating: Heat the resulting solution to 90°C with continuous stirring.
-
Addition of Alkylating Agent: Once the temperature is stable at 90°C, add 2,4-dichlorobenzyl bromide (8.88 g, 0.037 mol, ~1.2 equiv.) dropwise over approximately 5 minutes.
-
Causality Note: A slight excess of the alkylating agent is used to ensure the complete consumption of the indazole starting material. The reaction is an SN2 substitution where the indazolide anion attacks the benzylic carbon of the 2,4-dichlorobenzyl bromide, displacing the bromide ion.
-
-
Reaction Monitoring: After the addition is complete, raise the temperature to approximately 92°C and maintain it for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. A suitable mobile phase would be a mixture like methylene chloride or ethyl acetate/hexane. The disappearance of the starting material (1H-indazole-3-carboxylic acid) and the appearance of a new spot corresponding to Lonidamine indicates reaction completion.
-
Product Precipitation (Work-up): After 2 hours, cool the reaction mixture to room temperature. A precipitate may form. Slowly acidify the mixture to pH ~1 by adding concentrated hydrochloric acid while stirring.
-
Causality Note: Acidification is the crucial work-up step. It protonates the carboxylate group of the product, converting the water-soluble sodium salt of Lonidamine into its free carboxylic acid form, which is poorly soluble in water and precipitates out of the solution.
-
-
Isolation and Purification: Stir the acidified mixture for about 30 minutes to ensure complete precipitation. Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts (like NaCl and NaBr) and unreacted starting materials.
-
Drying: Dry the purified faint yellow solid product in a vacuum oven to a constant weight.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of Lonidamine.
Summary of Reaction Parameters
| Parameter | Value / Reagent | Molar Ratio (Equiv.) | Purpose |
| Starting Material | 1H-Indazole-3-carboxylic acid | 1.0 | Core molecular scaffold |
| Base | Sodium Hydroxide (NaOH) | ~3.0 | Deprotonation of acid and indazole N-H |
| Alkylating Agent | 2,4-Dichlorobenzyl bromide | ~1.2 | Provides the dichlorobenzyl moiety |
| Solvent | Deionized Water | N/A | Reaction medium |
| Reaction Temp. | 90-95°C | N/A | Provides activation energy for SN2 reaction |
| Reaction Time | 2 hours | N/A | Time for reaction to reach completion |
| Work-up Reagent | Hydrochloric Acid (HCl) | N/A | Protonation and precipitation of the final product |
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized Lonidamine, a series of analytical tests must be performed.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is paramount. A validated HPLC method can be used to determine the purity of Lonidamine and quantify any related impurities or unreacted starting materials. A typical system might use a C18 column with a mobile phase consisting of a methanol and phosphate buffer mixture (e.g., 80:20 v/v at pH 3) with UV detection[10][11]. The method should be able to resolve Lonidamine from its potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for unequivocal structural confirmation. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants must be consistent with the structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and match data reported in the literature[12][13][14].
-
Mass Spectrometry (MS): MS analysis (e.g., ESI-MS) should be performed to confirm the molecular weight of the compound (C₁₅H₁₀Cl₂N₂O₂, Molar Mass: 321.16 g/mol )[1].
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of Lonidamine from 1H-indazole-3-carboxylic acid. By explaining the causality behind each experimental choice and providing a clear, step-by-step guide, this document serves as a reliable resource for researchers in the field. The described method is efficient, uses readily available materials, and yields a product that can be rigorously characterized by standard analytical techniques, ensuring its suitability for further research and development in cancer therapeutics.
References
- Google Patents. (n.d.). Method for synthesis of lonidamine and related indazole derivatives. (WO2005120498A2).
- Ioele, G., De Luca, M., Ragno, G., & Cione, E. (n.d.). Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. Analytical Methods.
- Google Patents. (n.d.). Synthetic method of anti-tumor medicament lonidamine. (CN103159679A).
- Google Patents. (n.d.). Process for synthesis of lonidamine. (CN1594297A).
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (CN112778203A).
- PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
- ResearchGate. (2012). Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways.
- Globe Thesis. (2022). Highly Efficient Synthesis Of 1H-Indazole-3-Carboxylic Acid Derivatives Via Diazotization Reaction.
- ResearchGate. (n.d.). Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.
- ResearchGate. (n.d.). (PDF) Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways.
- Patsnap Synapse. (2024). What is the mechanism of Lonidamine?.
- National Institutes of Health. (2023). Effect of lonidamine derivatives on the inhibition of transformed cell area expansion.
- Wikipedia. (n.d.). Lonidamine.
- Royal Society of Chemistry. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
- National Institutes of Health. (n.d.). Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer.
- National Institutes of Health. (n.d.). Mechanism of Antineoplastic Activity of Lonidamine.
- ResearchGate. (n.d.). Structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine).
- National Institutes of Health. (2023). Glutathione Programmed Mitochondria Targeted Delivery of Lonidamine for Effective Against Triple Negative Breast Cancer.
- National Institutes of Health. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
- Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- PubMed. (1996). Correlation between HPLC-determined lonidamine serum levels and clinical response in patients with advanced ovarian cancer.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid. (US20040248960A1).
- Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester.
- PubMed. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells.
- Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
Sources
- 1. Lonidamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 5. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103159679A - Synthetic method of anti-tumor medicament lonidamine - Google Patents [patents.google.com]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. globethesis.com [globethesis.com]
- 10. Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pH-dependent structural characteristics of lonidamine: 1 H and 13 C NMR study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01615C [pubs.rsc.org]
- 13. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"C-H activation methods for 1H-indazole synthesis"
An Application Guide to Modern Synthetic Methods: C-H Activation Strategies for 1H-Indazole Construction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Traditional synthetic routes to this heterocycle often require multi-step sequences involving pre-functionalized starting materials. In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct construction of functionalized indazoles.[1] This guide provides an in-depth overview of key C-H activation methodologies, focusing on mechanistically distinct and synthetically useful protocols. We present detailed experimental procedures for Rhodium(III)- and Palladium(II)-catalyzed systems, explain the causal relationships behind reagent selection, and visualize the underlying catalytic cycles. This document is intended to serve as a practical resource for chemists seeking to incorporate these modern synthetic tools into their research and development workflows.
Introduction: The Strategic Advantage of C-H Activation
The indazole heterocycle is a bioisostere of indole and is integral to a wide range of biologically active compounds, including agents for oncology and anti-inflammatory applications.[2][3] The development of efficient and modular synthetic routes to access diverse indazole libraries is therefore a primary objective in drug discovery.
Classical synthetic methods, such as the cyclization of ortho-haloarylhydrazones or the diazotization of ortho-alkylanilines, rely on substrates with pre-installed reactivity, which can lengthen synthetic sequences and limit functional group compatibility.[4] Transition-metal-catalyzed C-H activation offers a paradigm shift, enabling the direct conversion of ubiquitous C-H bonds into new C-N or C-C bonds.[1] This approach provides significant advantages:
-
Step Economy: Reduces the number of synthetic steps by eliminating the need for pre-functionalization.
-
Atom Economy: Maximizes the incorporation of atoms from starting materials into the final product, minimizing waste.
-
Novel Disconnections: Opens up new retrosynthetic pathways to complex molecular targets.
This guide focuses on directing group-assisted C-H activation, a robust strategy where a coordinating group on the substrate positions a metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity.[5][6] We will explore leading catalytic systems and provide actionable protocols for their implementation.
Core Methodologies & Mechanistic Insights
Transition metals such as Rhodium, Palladium, and Copper are at the forefront of C-H activation for indazole synthesis.[7][8][9] The choice of metal, directing group (DG), and oxidant is critical to the success of these transformations.
Rhodium(III)-Catalyzed C-H Amidation and Annulation
High-valent rhodium, particularly cationic [Cp*Rh(III)] species, is highly effective at activating aryl C-H bonds. These reactions typically proceed through a concerted metalation-deprotonation (CMD) mechanism, forming a stable five-membered rhodacycle intermediate.
Key Strategy: Annulation of Imidates with Organic Azides
A powerful method developed by Glorius and co-workers involves the coupling of readily available N-H-imidates with organic azides.[5][10] This reaction is notable for being the first to demonstrate that N-H-imidates can serve as effective directing groups for C-H activation.[10] The process is co-catalyzed by Rh(III) and Cu(II), with molecular oxygen serving as the terminal oxidant, making it an environmentally benign choice.[10]
Causality Behind Experimental Choices:
-
Catalyst System: The precatalyst, [CpRhCl₂]₂, is activated by AgSbF₆. The silver salt acts as a halide scavenger, abstracting chloride ligands to generate the highly electrophilic and catalytically active cationic [CpRh]²⁺ species.[5]
-
Co-Catalyst/Oxidant: Cu(OAc)₂ plays a dual role. It facilitates the crucial N-N bond formation step and acts as the oxidant to regenerate the active Rh(III) catalyst from the Rh(I) state formed after reductive elimination.[5][10]
-
Directing Group: The imidate group is an excellent director, forming a stable rhodacycle intermediate. Following cyclization, it is incorporated into the final indazole product.
Proposed Catalytic Cycle:
The reaction initiates with the formation of the active Rh(III) catalyst. This species coordinates to the imidate substrate, and subsequent C-H activation via CMD forms the key rhodacycle intermediate. An organic azide then coordinates to the rhodium center, and after loss of N₂, migratory insertion forms a Rh(III) amido species. Reductive elimination generates a seven-membered intermediate, which, upon Cu-catalyzed N-N bond formation and aromatization, yields the 1H-indazole product.[5]
Caption: General cycle for Pd(II)-catalyzed intramolecular C-H amination. [9]
Application Notes & Protocols
The following protocols are representative examples derived from peer-reviewed literature and should be adapted based on the specific substrate. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles from N-H Imidates and Azides[5][10]
This protocol describes the synthesis of substituted 1H-indazoles via a C-H amidation and N-N bond formation cascade.
General Workflow Diagram:
Caption: Standard experimental workflow for C-H activation reactions.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| Aryl Imidate | - | 0.5 | 1.0 equiv | Substrate |
| Organic Azide | - | 0.6 | 1.2 equiv | Coupling Partner |
| [Cp*RhCl₂]₂ | 618.34 | 0.0125 (2.5 mol%) | 7.7 mg | Catalyst Precursor |
| Cu(OAc)₂ | 181.63 | 1.0 | 2.0 equiv | 181.6 mg |
| AgSbF₆ | 343.62 | 0.05 | 10 mol% | 17.2 mg |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 2.0 mL | Solvent |
Step-by-Step Procedure:
-
To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the aryl imidate (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol), Cu(OAc)₂ (181.6 mg, 1.0 mmol), and AgSbF₆ (17.2 mg, 0.05 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Note: Some protocols use molecular oxygen or air as the terminal oxidant. [10]3. Add anhydrous 1,2-dichloroethane (2.0 mL) followed by the organic azide (0.6 mmol, 1.2 equiv) via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove insoluble metal salts.
-
Rinse the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1H-indazole product.
Protocol 2: Pd(II)-Catalyzed Intramolecular Cyclization of Arylhydrazones[9]
This protocol outlines the synthesis of 3-aryl-1H-indazoles from benzophenone arylhydrazone derivatives.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| Benzophenone Arylhydrazone | - | 0.2 | 1.0 equiv | Substrate |
| Pd(OAc)₂ | 224.50 | 0.02 (10 mol%) | 4.5 mg | Catalyst |
| Cu(OAc)₂ | 181.63 | 0.4 | 2.0 equiv | Oxidant |
| AgOCOCF₃ | 220.88 | 0.4 | 2.0 equiv | Co-oxidant |
| Toluene | 92.14 | - | 2.0 mL | Solvent |
Step-by-Step Procedure:
-
In a dried reaction tube, combine the benzophenone arylhydrazone (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Cu(OAc)₂ (72.6 mg, 0.4 mmol), and AgOCOCF₃ (88.4 mg, 0.4 mmol).
-
Add a magnetic stir bar and seal the tube with a septum.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 50 °C.
-
Stir the mixture for 12 hours. Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, dilute the reaction with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the resulting solution in vacuo.
-
The crude product is then purified by flash column chromatography (hexanes/ethyl acetate) to yield the pure 3-aryl-1H-indazole.
Substrate Scope & Data Summary
The utility of these C-H activation methods is demonstrated by their broad tolerance for various functional groups. The following table summarizes representative yields for the Pd(II)-catalyzed cyclization of substituted benzophenone tosylhydrazones, illustrating the reaction's scope. [9] Table 1: Scope of Pd(II)-Catalyzed Indazole Synthesis
| Entry | Substituent on Aryl Ring (R) | Product | Yield (%) |
| 1 | H | 3-Phenyl-1-tosyl-1H-indazole | 85 |
| 2 | 4-Me | 5-Methyl-3-phenyl-1-tosyl-1H-indazole | 89 |
| 3 | 4-OMe | 5-Methoxy-3-phenyl-1-tosyl-1H-indazole | 91 |
| 4 | 4-F | 5-Fluoro-3-phenyl-1-tosyl-1H-indazole | 75 |
| 5 | 4-Cl | 5-Chloro-3-phenyl-1-tosyl-1H-indazole | 78 |
| 6 | 4-CF₃ | 3-Phenyl-5-(trifluoromethyl)-1-tosyl-1H-indazole | 65 |
| 7 | 3-Me | 6-Methyl-3-phenyl-1-tosyl-1H-indazole | 82 |
Yields are for isolated products. Data adapted from reference.[9]
Conclusion
Transition-metal-catalyzed C-H activation has fundamentally transformed the synthetic approach to 1H-indazoles. The methodologies presented herein, particularly those employing rhodium and palladium, offer highly efficient, regioselective, and modular routes to this important heterocyclic core. By understanding the underlying mechanistic principles and the specific roles of each reagent, researchers can effectively leverage these powerful reactions to accelerate the discovery and development of new chemical entities. The continued evolution of this field promises even more sustainable and versatile catalysts, further expanding the synthetic chemist's toolkit.
References
- Al-Jawabra, D., Al-Hourani, B. J., & Voelter, W. (2022).
- Xu, P., Wang, G., Wu, Z., Li, X., Xia, Y., & Zhang, L. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(2), 1303-1308. [Link]
- Al-Jawabra, D., Al-Hourani, B. J., & Voelter, W. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Xu, P., Wang, G., Wu, Z., Li, X., Xia, Y., & Zhang, L. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science. [Link]
- Wang, H., Zha, S., Chen, W., Li, Y., & Glorius, F. (2013). RhIII/CuII-Cocatalyzed Synthesis of 1H-Indazoles through C–H Amidation and N–N Bond Formation. Journal of the American Chemical Society, 135(32), 11893-11896. [Link]
- Al-Jawabra, D., Al-Hourani, B. J., & Voelter, W. (2022).
- Various Authors. (n.d.). Indazolones Directed Transition Metal Catalyzed C−H activation reactions.
- Ellman, J. A., & Bergman, R. G. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Accounts of Chemical Research, 48(2), 361-371. [Link]
- Kim, H. J., & Chang, S. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 17(11), 2736-2739. [Link]
- Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(40), 7746-7764. [Link]
- Kazzouli, S. E., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2017). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 22(11), 1836. [Link]
- Wang, G., Sun, J., Wang, K., Han, J., Li, H., Duan, G., You, G., Li, F., & Xia, C. (2018). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 5(13), 2059-2063. [Link]
- Zhang, M., Zhang, X., Zhang, M., Fan, X. (2019). Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H‐Indazoles and 1H‐Pyrazoles Using a Cleavable Directing Group. European Journal of Organic Chemistry, 2019(34), 5801-5806. [Link]
- Wu, L., Li, F., & Wu, W. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3321. [Link]
- Yu, J., & Li, X. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 18(27), 5229-5233. [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Organic Letters, 13(19), 5064-5067. [Link]
- Chen, G., & Daugulis, O. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Organic Letters, 14(23), 5988-5991. [Link]
- Yoo, E. J., Wasa, M., & Yu, J. Q. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 12(21), 4944-4947. [Link]
- Kim, H. J., & Chang, S. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6035-6043. [Link]
- Urbonaite, S., & Daugela, M. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 8(30), e202301740. [Link]
- Wang, Q., Qi, Z., & Jiang, Y. (2015). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 80(2), 1039-1046. [Link]
- Itami, K., et al. (2012). Pd- and Cu-catalyzed C–H arylation of indazoles.
- Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalysed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
- Liu, R. Y., & Buchwald, S. L. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 141(38), 15008-15013. [Link]
- Al-Jawabra, D., Al-Hourani, B. J., & Voelter, W. (2022). A plausible mechanism for the synthesis of 1H-indazoles 59 via hydrazine-directed C−H functionalization with 1-alkynylcyclobutanols 58.
Sources
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1<i>H</i>‐Indazoles and 1<i>H</i>‐Py… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1H-Indazole Derivatives via Diazotization Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural backbone of numerous therapeutic agents.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] The synthesis of functionalized 1H-indazoles is, therefore, a critical endeavor for the development of novel pharmaceuticals.
Among the various synthetic routes to this important heterocycle, the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline is a classic and versatile strategy. This application note provides a detailed guide to the synthesis of 1H-indazole derivatives through diazotization reactions, focusing on the underlying chemical principles, offering field-proven insights, and presenting detailed experimental protocols for key transformations.
The Diazotization Reaction: A Mechanistic Deep Dive
The diazotization reaction, first reported by Peter Griess in 1858, is the conversion of a primary aromatic amine to a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
The reaction proceeds through a series of well-defined steps:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The in situ generation is crucial as nitrous acid is unstable.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water generates the relatively stable aryldiazonium ion.
The overall transformation can be visualized as follows:
Caption: General workflow for the synthesis of 1H-indazoles via diazotization and cyclization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1H-indazole derivatives from readily available starting materials.
Protocol 1: Synthesis of 1H-Indazole from o-Toluidine
This protocol is a classic method for the preparation of the parent 1H-indazole. [1] Materials:
-
o-Toluidine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Sodium Nitrite
-
Nitric Acid (concentrated)
-
Benzene
-
Methanol
-
Hydrochloric Acid (2N and 5N)
-
Ammonia solution
-
Ice
Procedure:
-
Acetylation of o-Toluidine: In a two-necked flask equipped with a thermometer and a gas inlet tube, slowly add o-toluidine (0.839 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL). The acetylation is exothermic; cool the mixture in an ice bath.
-
Nitrosation: Cool the reaction mixture to between 1°C and 4°C in an ice bath. [3]Introduce a stream of nitrous gases, generated by the dropwise addition of concentrated nitric acid (approx. 250 mL) to sodium nitrite (180 g) in a separate flask. The rate of gas evolution should be controlled to maintain the reaction temperature. The completion of the nitrosation is indicated by a persistent black-green color. [4]3. Isolation of N-nitroso-o-acetotoluidide: Pour the reaction mixture onto a mixture of ice (400 g) and ice water (200 mL). An oil will separate. Extract the oil with benzene (total 500 mL). Wash the combined benzene extracts with ice water.
-
Cyclization: The benzene solution of N-nitroso-o-acetotoluidide is then heated, leading to the cyclization to 1-acetyl-1H-indazole.
-
Hydrolysis and Isolation: The 1-acetyl-1H-indazole is hydrolyzed by heating with hydrochloric acid. After cooling, the solution is made basic with ammonia to precipitate the 1H-indazole. The product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Acetylation: The initial acetylation of the amino group in o-toluidine protects it from unwanted side reactions during nitrosation.
-
Low Temperature: The diazotization and nitrosation steps are highly exothermic and the resulting diazonium and nitroso compounds are thermally unstable. [3]Maintaining a low temperature (1-4°C) is critical to prevent decomposition and potential explosive hazards.
-
In situ Generation of Nitrous Gases: Nitrous acid and its anhydride (N₂O₃) are unstable and must be generated immediately before use.
Protocol 2: Synthesis of 3-Methyl-1H-indazole from 2'-Aminoacetophenone
This method provides a route to 3-substituted indazoles, which are of significant interest in medicinal chemistry. [5][6][7] Materials:
-
2'-Aminoacetophenone
-
Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
Sodium Hydroxide solution
Procedure:
-
Dissolution of Starting Material: Add 2'-aminoacetophenone (e.g., 81 g) to hydrochloric acid (e.g., 600 mL, 37%) in a reaction flask. Cool the mixture to 0-10°C in an ice bath. [7]2. Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 80 g in 400 mL water) dropwise to the stirred solution of 2'-aminoacetophenone hydrochloride, maintaining the temperature between 0-10°C. Stir the mixture for 1 hour at this temperature. [7]3. Reductive Cyclization: Slowly add a solution of stannous chloride dihydrate (e.g., 200 g) in hydrochloric acid (e.g., 300 mL, 37%) to the reaction mixture, again maintaining the temperature at 0-10°C. Stir the reaction mixture overnight at this temperature. [7]4. Work-up and Isolation: Pour the reaction mixture into ice water and filter. Adjust the pH of the filtrate to weakly alkaline (pH ~8) with a sodium hydroxide solution to precipitate the product. Filter the solid, wash with water, and dry to obtain 3-methyl-1H-indazole. [6][7] Causality Behind Experimental Choices:
-
Acidic Medium: The diazotization requires a strong acidic medium to generate the nitrosonium ion.
-
Stannous Chloride: SnCl₂ acts as a reducing agent in the cyclization step.
-
pH Adjustment: The final product is precipitated by neutralizing the acidic solution, as the indazole is less soluble at a neutral or slightly basic pH.
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Key Reagents | Typical Yield | Reference |
| o-Toluidine | NaNO₂, Acetic Anhydride, HCl | Good to Excellent | [1][4] |
| 2'-Aminoacetophenone | NaNO₂, HCl, SnCl₂ | High (e.g., 90%) | [7] |
| Anthranilic Acid | NaNO₂, HCl, Na₂SO₃ | Moderate | [1] |
| o-Aminophenylacetic Acid Derivatives | tBuONO, CH₃COOH | High | [8] |
Troubleshooting and Self-Validating Systems
A successful diazotization reaction for indazole synthesis relies on careful control of reaction parameters. Here are some common issues and their remedies:
-
Low Yield:
-
Cause: Decomposition of the diazonium salt due to elevated temperatures. [3] * Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise.
-
-
Formation of Dark-Colored Byproducts:
-
Cause: Azo coupling between the diazonium salt and unreacted starting amine, or decomposition.
-
Solution: Ensure a sufficient excess of acid to fully protonate the starting amine. Maintain low temperatures.
-
-
Incomplete Reaction:
-
Cause: Insufficient diazotizing agent or reaction time.
-
Solution: Use a slight excess of sodium nitrite. Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC). A qualitative test for the completion of diazotization can be performed using starch-iodide paper to check for the presence of excess nitrous acid.
-
Conclusion
The synthesis of 1H-indazole derivatives via diazotization of ortho-substituted anilines is a powerful and versatile method. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently access a wide range of indazole scaffolds for applications in drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of these important synthetic transformations.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. BenchChem.
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(34), 23653-23677.
- BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55.
- A. S. Toledano, J. Bitai, D. Covini, J. Karolyi-Oezguer, C. Dank, H. Berger, A. Gollner. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
- Eureka. (n.d.). Synthetic process of 3-methyl-1h-indazole.
- CN105198813B. (2017). The synthesis technique of 3 methyl 1H indazoles.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
- Larock, R. C., & Liu, Z. (2008). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 85, 114.
- O'Dell, D. K., et al. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Heterocycles, 63(2), 375-384.
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.
- Kerr, M. A. (n.d.). Investigations into the synthesis of Indazole. Arches.
- Huang, J. C. (2022).
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- CN112778203A. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
- Shi, F., et al. (2008). Synthesis of Indazoles by the [3+ 2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration. The Journal of Organic Chemistry, 73(1), 219–226.
- ResearchGate. (n.d.). Scheme 20.
- Ali, I., et al. (2021).
- Wang, Y., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4697–4701.
- US8022227B2. (2011). Method of synthesizing 1H-indazole compounds.
- Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- ResearchGate. (2014).
- Buchwald, S. L., & Hartwig, J. F. (2002). Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. The Journal of Organic Chemistry, 67(15), 5417–5424.
- Organic Chemistry Portal. (n.d.).
- Beilstein Journals. (2019). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 15, 2386–2394.
- MDPI. (2023).
- Takeda, A., et al. (1998). Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules. The Journal of Organic Chemistry, 63(21), 7269–7277.
- ResearchGate. (n.d.).
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 8. globethesis.com [globethesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Indazole-3,6-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 1H-Indazole-3,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic core and the presence of two carboxylic acid moieties offer unique opportunities for creating complex molecular architectures. The synthesis of this compound, however, can present several challenges that may affect yield and purity. This guide provides a comprehensive resource to navigate these potential issues, based on established chemical principles and field-proven insights.
A common and practical route for the synthesis of this compound involves the diazotization of 4-amino-1,3-benzenedicarboxylic acid (also known as 4-aminoisophthalic acid), followed by an intramolecular cyclization. This process, while effective, requires careful control of reaction parameters to minimize side reactions and maximize product isolation.
Core Synthesis Workflow
The overall synthetic strategy is a two-step, one-pot process:
-
Diazotization: The primary amino group of 4-amino-1,3-benzenedicarboxylic acid is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium.
-
Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization to form the stable 1H-indazole ring system.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of low temperature in the diazotization step?
A1: Maintaining a low temperature (typically 0-5 °C) is critical for the stability of the diazonium salt intermediate.[1] Aromatic diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of undesired byproducts, most notably phenols, and a reduction in the overall yield.[1]
Q2: Why is a strong acid, such as hydrochloric acid, necessary for the reaction?
A2: A strong acid serves two primary purposes. First, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.[2][][4] Second, it maintains a low pH, which is essential for the stability of the diazonium salt and for protonating the starting amine, making it soluble in the aqueous reaction medium.
Q3: Can I use other nitrosating agents besides sodium nitrite?
A3: While sodium nitrite is the most common and cost-effective reagent, other nitrosating agents like tert-butyl nitrite can be used, particularly in non-aqueous conditions. However, for the synthesis from 4-amino-1,3-benzenedicarboxylic acid, which is typically carried out in an aqueous acidic solution, sodium nitrite is the standard and recommended choice.
Q4: My final product is colored. Is this normal?
A4: The pure product should be a white to off-white solid. A colored product, often yellow or brown, indicates the presence of impurities. These can arise from the formation of azo compounds, which are often highly colored, or from degradation products. Further purification is necessary to remove these impurities.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient cyclization. 4. Product loss during workup and purification. | 1. Ensure complete diazotization: Add the sodium nitrite solution slowly and ensure thorough mixing. Test for the presence of excess nitrous acid using starch-iodide paper.[5] 2. Maintain strict temperature control: Keep the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. 3. Optimize cyclization conditions: While the cyclization is often spontaneous, ensuring the reaction is stirred for a sufficient time after diazotization can promote its completion. 4. Careful workup: The product is a dicarboxylic acid and its solubility is pH-dependent. Ensure complete precipitation by adjusting the pH appropriately during isolation. Wash the filtered product with minimal cold solvent to avoid dissolution. |
| Oily or Gummy Precipitate Instead of a Crystalline Solid | 1. Presence of significant impurities. 2. "Oiling out" during recrystallization due to rapid cooling or a supersaturated solution. | 1. Improve initial purity: Ensure the starting 4-amino-1,3-benzenedicarboxylic acid is of high purity. 2. Optimize recrystallization: If oiling out occurs, reheat the solution to redissolve the material, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a small crystal of pure product can also induce proper crystallization. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient sodium nitrite. 2. Inadequate acidity of the reaction medium. | 1. Stoichiometry check: Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the starting amine. 2. Monitor pH: Ensure the reaction mixture is strongly acidic throughout the diazotization step. |
| Formation of a Colored Precipitate (Likely Azo Compound) | The diazonium salt has coupled with an unreacted starting amine or another electron-rich species. | This is a common side reaction if the addition of sodium nitrite is too rapid or if there are localized areas of high diazonium salt concentration. Add the sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure rapid dispersion. |
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Amino-1,3-benzenedicarboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Starch-iodide paper
-
Urea (for quenching excess nitrous acid, optional)
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1 equivalent of 4-amino-1,3-benzenedicarboxylic acid in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 3-4 equivalents of concentrated hydrochloric acid with vigorous stirring. The starting material should dissolve to form the hydrochloride salt.
-
-
Diazotization:
-
Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
(Optional) Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea to quench the excess nitrous acid until the test is negative.
-
-
Cyclization and Isolation:
-
Allow the reaction mixture to slowly warm to room temperature while continuing to stir. Nitrogen gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete cyclization.
-
The product, this compound, should precipitate out of the solution as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove soluble impurities.
-
-
Purification (Recrystallization):
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.
-
Dissolve the crude solid in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Sources
Technical Support Center: Purification of 1H-Indazole-3,6-dicarboxylic acid
Physical & Chemical Properties Summary
A clear understanding of the physical properties of your compound is the first step in designing an effective purification strategy. While specific data for the 3,6-dicarboxylic acid variant is sparse, we can infer properties from its parent structures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₄ | N/A |
| Molecular Weight | 206.16 g/mol | N/A |
| Appearance | Likely an off-white to yellow crystalline powder | [1] |
| Melting Point | Expected to be high (>250 °C), likely with decomposition | [1][3] |
| Solubility | Expected to be poorly soluble in water at room temperature but soluble in hot water and polar organic solvents like DMF, DMSO.[4][5] | N/A |
| Storage | Store in a cool, dry place (0-8°C recommended) to prevent degradation.[1] | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude 1H-Indazole-3,6-dicarboxylic acid?
A1: The most common and effective purification technique for dicarboxylic acids like this is recrystallization .[6] This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For highly impure samples or when isomers are present, column chromatography over silica gel can be employed, though it is generally more resource-intensive for this class of polar compounds.[7]
Q2: What are the likely impurities I'll encounter?
A2: Impurities are typically process-related and can include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Isomeric Byproducts: Such as other indazole positional isomers formed during cyclization.
-
Incompletely Reacted Intermediates: For instance, if the synthesis involves multiple steps like nitration followed by reduction and cyclization.[8]
-
Residual Solvents: From the reaction or initial workup (e.g., DMF, acetic acid).[8][9]
-
Degradation Products: Indazoles can be sensitive to harsh acidic or basic conditions and high temperatures.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[9] For a dicarboxylic acid, good starting points are water, ethanol, methanol, or binary mixtures like ethanol/water or dioxane/water.[4][5] Perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent system.
Q4: How should I properly store the purified this compound?
A4: The purified solid should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] This minimizes potential degradation from atmospheric moisture, light, and heat.
Troubleshooting Guide: Recrystallization & Chromatography
This section addresses specific issues you may encounter during purification.
Recrystallization Issues
Problem 1: My compound "oils out" and forms an oil instead of crystals upon cooling.
-
Possible Cause: The solution is too supersaturated, the rate of cooling is too rapid, or the presence of impurities is depressing the melting point and inhibiting crystal lattice formation.[7]
-
Solution:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to reduce the saturation level.[7]
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Rapid cooling drastically increases supersaturation and promotes oiling.[7]
-
Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface. Alternatively, if you have a pure sample, add a single "seed crystal" to the cooled solution to provide a nucleation site.[7]
-
Problem 2: My recovery is very low after recrystallization.
-
Possible Cause: The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures. You may have also used an excessive volume of solvent.[7]
-
Solution:
-
Optimize Solvent System: Consider a binary solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it is very soluble) and then add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify and then cool slowly.[9]
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Maximize Precipitation Time: Ensure the solution is thoroughly cooled. After reaching room temperature, place it in an ice bath for at least 30-60 minutes, and if stability permits, store it in a refrigerator overnight.
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the filtrate by 50-70% and cool again to recover a second, though likely less pure, crop of crystals.[9]
-
Problem 3: The purified product is still colored (yellow/brown).
-
Possible Cause: The presence of highly colored, polar impurities or degradation products that co-crystallize with your product.[9]
-
Solution:
-
Activated Carbon (Charcoal) Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (1-2% by weight). Keep the solution hot for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon before allowing the filtrate to cool. This step must be done quickly to prevent premature crystallization in the funnel.[9]
-
Column Chromatography Issues
Problem 4: I'm getting poor separation of my compound from impurities.
-
Possible Cause: The eluent (solvent system) polarity is not optimized for your specific mixture.[7]
-
Solution:
-
Preliminary TLC Analysis: Before running a column, perform a thorough Thin Layer Chromatography (TLC) analysis. Test various solvent systems (e.g., different ratios of ethyl acetate/hexanes with a small amount of acetic or formic acid to improve peak shape for a carboxylic acid). The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from all impurity spots.[7]
-
Problem 5: The compound will not elute from the silica gel column.
-
Possible Cause: The eluent is too non-polar. The two carboxylic acid groups make the compound highly polar and can lead to strong adsorption onto the silica gel stationary phase.[7]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. It is often necessary to add a small percentage of a more polar solvent like methanol (1-5%) to the eluent to effectively move dicarboxylic acids off a silica column. Adding 0.5-1% acetic acid to the eluent can also help by protonating the carboxylic acids, reducing their interaction with the silica.
-
Detailed Experimental Protocol: Recrystallization
This protocol provides a robust starting point for the purification of this compound.
-
Solvent Selection: Begin by testing the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate) at room temperature and upon heating. An ethanol/water mixture is often a good choice.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat the mixture to a boil for 2-5 minutes.
-
(Optional) Hot Filtration: To remove the carbon or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-formed crystals should begin to appear. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter, followed by placing them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Purification & Troubleshooting Workflow Diagrams
The following diagrams illustrate the logical flow of the purification and troubleshooting processes.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
Purity Assessment
Post-purification analysis is essential to confirm the success of the procedure. A combination of methods provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., using a C18 column) with a suitable mobile phase (like acetonitrile/water with a phosphoric or formic acid modifier) can accurately determine the purity as a percentage of the total peak area.[10][11][12]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is invaluable for confirming the structural integrity of the purified compound. The absence of signals corresponding to starting materials, solvents, or byproducts is a strong indicator of high purity.[13][14]
-
Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of a pure crystalline solid.[10] Impurities typically cause the melting point to broaden and become depressed. The expected melting point for this compound is high, likely over 260 °C.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired product and can help identify the mass of any co-eluting impurities.[10]
By following this guide, researchers and scientists can confidently approach the purification of this compound, ensuring high-quality material for successful downstream research and development.
References
- Purification and recovery of dicarboxylic acids using melt crystallization.
- Process for crystallization of dicarboxylic acids.
- Purification and separation of dicarboxylic acids.
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION.
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
- How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? FAQ.
- 1H-Indazole-3-carboxylic acid. Chem-Impex.
- Indazole | 271-44-3. ChemicalBook.
- Recrystallization and Crystalliz
- A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. Benchchem.
- indazole. Organic Syntheses Procedure.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Chemistry.
- Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
- (PDF) 1-Methyl-1H-indazole-3-carboxylic acid.
- Synthesis of 1H-Indazoles via Silver(I)
- 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
- Indazole. Wikipedia.
- 704-91-6|1H-Indazole-6-carboxylic acid|BLD Pharm. BLD Pharm.
- Confirming the Purity of 1H-Benzo[c]carbazole: A Compar
- 1H-Indazole | C7H6N2 | CID 9221. PubChem.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Benchchem.
- Solubilities of Dicarboxylic Acids in Water | Download Table.
- Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. Sigma-Aldrich.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
- Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF OMEPRAZOLE AND ASPIRIN USING REVERSE PHASE HPLC METHOD IN BULK AND DOSAGE FORM. Universal Journal of Pharmaceutical Research.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 4. Indazole | 271-44-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ujpronline.com [ujpronline.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: A Senior Application Scientist's Guide to Improving the Yield of 1H-Indazole-3-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of 1H-indazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. This resource is structured to address common challenges and provide practical, field-proven solutions.
Section 1: Foundational Synthetic Strategies & Key Considerations
The synthesis of 1H-indazole-3-carboxylic acid derivatives can be approached through several key pathways. The choice of strategy often depends on the available starting materials, desired substitution patterns, and scalability requirements. Here, we will delve into the most common methods, highlighting their mechanisms and critical parameters.
Synthesis from Anthranilic Acid Derivatives: A Diazotization-Cyclization Approach
A widely employed and versatile method involves the diazotization of an o-aminophenylacetic acid derivative followed by intramolecular cyclization. This approach is favored for its relatively mild conditions and the ready availability of starting materials.[1][2][3]
Reaction Workflow:
Caption: General workflow for synthesis from anthranilic acid derivatives.
Key Mechanistic Insights: The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine. This is followed by an intramolecular cyclization where the nucleophilic carbon of the enolizable acetic acid derivative attacks the diazonium group, leading to the formation of the indazole ring.
The Fischer Indole Synthesis: A Classic Route Adapted for Indazoles
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be adapted for the synthesis of indazole-3-carboxylic acids.[4][5][6][7][8] This method involves the reaction of an arylhydrazine with a pyruvate derivative under acidic conditions.
Reaction Workflow:
Caption: Fischer indole synthesis workflow for indazoles.
Key Mechanistic Insights: The reaction proceeds through the formation of a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and aromatization with the elimination of ammonia yield the indazole core.[5] The choice of acid catalyst is crucial and can significantly impact the reaction outcome.[6]
The Davis-Beirut Reaction: A Versatile Method for 2H-Indazoles
The Davis-Beirut reaction provides an efficient route to 2H-indazoles, which can be precursors to 1H-indazole derivatives.[1][4][9][10][11] This reaction typically involves the base-catalyzed cyclization of an o-nitrobenzylamine derivative.
Reaction Workflow:
Caption: General workflow of the Davis-Beirut reaction.
Key Mechanistic Insights: The reaction is believed to proceed through the formation of a highly reactive nitroso intermediate in situ.[1] This intermediate then undergoes an intramolecular N-N bond-forming heterocyclization to yield the 2H-indazole core. The reaction can be catalyzed by both acids and bases.[9]
Section 2: Troubleshooting Guide - A Problem-Solving Approach
This section is designed to be your first point of reference when you encounter common issues during your experiments.
| Observed Problem | Potential Causes | Recommended Solutions & Underlying Rationale |
| Low or No Product Yield | 1. Incomplete Diazotization: The diazonium salt is a key intermediate, and its incomplete formation will directly impact the yield. | Solution: Ensure complete dissolution of the starting aniline derivative before adding the diazotizing agent. Monitor the reaction closely using a starch-iodide paper test to detect excess nitrous acid, indicating the completion of diazotization. Use freshly prepared sodium nitrite solution.[1] Rationale: The diazonium salt is often unstable, and its efficient formation is critical for the subsequent cyclization. |
| 2. Suboptimal Reaction Temperature: The cyclization step is often temperature-sensitive. | Solution: For diazotization, maintain a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt. For the cyclization step, a temperature screen is recommended. For some Fischer indole syntheses, elevated temperatures are necessary to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[6][11] Rationale: Each step of the reaction has an optimal temperature window for maximizing product formation and minimizing side reactions. | |
| 3. Inefficient Cyclization: The ring-closing step may be slow or incomplete. | Solution: For Fischer indole synthesis, consider using a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂.[6][11] For syntheses from anthranilic acid derivatives, ensure the pH is appropriate for the cyclization to occur. Rationale: The catalyst plays a crucial role in promoting the key bond-forming steps of the cyclization. | |
| 4. Poor Quality of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to side products. | Solution: Use high-purity starting materials. Purify starting anilines or hydrazines by distillation or recrystallization if necessary. Rationale: Impurities can interfere with the catalyst, react with intermediates, or introduce competing reaction pathways. | |
| Formation of Multiple Products/Byproducts | 1. Isomer Formation (e.g., N1 vs. N2 alkylation): The indazole ring has two nucleophilic nitrogen atoms, leading to potential regioisomeric products during derivatization. | Solution: The choice of base and solvent is critical for controlling regioselectivity in N-alkylation. For N1-alkylation, a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like THF is often preferred.[6][12][13] For N2-alkylation, Mitsunobu conditions can be employed.[14] Rationale: The reaction conditions can favor either the kinetic or thermodynamic product. NaH in THF, for example, often leads to the thermodynamically more stable N1-alkylated product. |
| 2. Side Reactions in Fischer Indole Synthesis: Aldol condensation of the ketone or aldehyde starting material can occur under acidic conditions.[4] Electron-donating groups on the phenylhydrazine can promote N-N bond cleavage.[10] | Solution: To minimize aldol condensation, consider forming the hydrazone intermediate separately before subjecting it to the acidic cyclization conditions. For substrates prone to N-N bond cleavage, using a milder acid and lower reaction temperature may be beneficial.[11] Rationale: Understanding the mechanistic pathways of side reactions allows for the targeted modification of reaction conditions to disfavor their formation. | |
| 3. Byproducts in Diazotization Reactions: Incomplete reaction or decomposition of the diazonium salt can lead to phenolic byproducts or other impurities. | Solution: Maintain strict temperature control during diazotization. Ensure the dropwise addition of the nitrite solution to prevent localized overheating. The use of a slight excess of the diazotizing agent can help drive the reaction to completion.[1] Rationale: The diazonium salt is a reactive intermediate that can undergo various undesired reactions if not handled properly. | |
| Difficult Purification | 1. Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | Solution: Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[12][15] Rationale: "Oiling out" often occurs when the solution is too concentrated or cools too quickly. Gradual cooling promotes the formation of an ordered crystal lattice. |
| 2. Poor Separation in Column Chromatography: The product co-elutes with impurities. | Solution: Perform a thorough TLC analysis with various solvent systems to find an optimal eluent for separation. Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.[12] Rationale: The separation efficiency in chromatography depends on the differential partitioning of the components between the stationary and mobile phases. | |
| 3. Persistent Impurities: Small amounts of impurities remain even after purification. | Solution: Consider a second purification step using a different technique (e.g., recrystallization after column chromatography). For persistent colored impurities, treatment with activated charcoal during recrystallization can be effective.[15] Rationale: Different purification techniques exploit different physical properties of the compounds, and a combination of methods can often achieve higher purity. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction to optimize the reaction time?
A: Thin-Layer Chromatography (TLC) is an invaluable tool for in-process monitoring.[16][17] By co-spotting the reaction mixture with the starting material(s), you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion and identify any major byproducts.[14]
Q2: What are the key safety precautions I should take when working with these syntheses?
A: Many of the reagents used in these syntheses are hazardous. Diazonium salts can be explosive, especially when dry, so they should always be kept in solution and at low temperatures.[1][6][18][19][20] Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][19][20] Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.[6][18][19][20]
Q3: I am planning to scale up my synthesis. What are the most common challenges I should anticipate?
A: Scaling up a reaction is not always a linear process.[2][16][18][21][22][23][24] Key challenges include:
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, leading to runaway reactions. Ensure your large-scale setup has adequate cooling capacity.
-
Mixing: Inefficient mixing in a large vessel can lead to localized "hot spots" and incomplete reactions.
-
Reagent Addition: The rate of reagent addition can become more critical at a larger scale.
-
Work-up and Purification: Extractions and purifications that are straightforward on a small scale can be cumbersome and less efficient on a larger scale.
It is always advisable to perform a small-scale pilot run before committing to a large-scale synthesis.
Q4: How do I confirm the structure and purity of my final product?
A: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. 2D NMR techniques like HMBC can be used to definitively assign the regiochemistry of N-alkylation.[14][25]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Synthesis of Ethyl 1H-Indazole-3-carboxylate via Diazotization[9]
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend o-aminophenylacetic acid (1 equiv.) in a mixture of ethanol and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyclization:
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water, which should cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 1H-indazole-3-carboxylate.
-
Protocol 2: N1-Alkylation of Methyl 1H-Indazole-3-carboxylate[12]
-
Deprotonation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indazole-3-carboxylate (1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Alkylation:
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.
-
References
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. - Benchchem.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
- Regioselective N-alkylation of the 1H-indazole scaffold.
- SAFETY DATA SHEET - TCI Chemicals.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
- recrystallization.pdf.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
- Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid - Cole-Parmer.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Addressing challenges in scaling up FL118 synthesis - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Fischer indole synthesis - Wikipedia.
- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Development of a selective and scalable N 1-indazole alkylation - PubMed.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR.
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate.
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
- Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow | Chemical Engineering and Industrial Chemistry | ChemRxiv | Cambridge Open Engage.
- (PDF) Fischer Indole Synthesis - ResearchGate.
- 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - MDPI.
- 1.3.1 Introduction - American Chemical Society.
- Integrating Advanced Technologies for Pharma Analysis.
- Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF - ResearchGate.
- Highlights: Risk Index Sites, Chemical Safety Library, Diazo Compounds, New Guidance on Learning from Adverse Events, and More: Submit contributions to highlights@safety.acs.org and be coauthored, or share ideas on social media with #SafetyHighlights - ResearchGate.
- 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277 - Biosynth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. iris.unina.it [iris.unina.it]
- 18. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of a selective and scalable N 1-indazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Indazole-3-Carboxamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-substituted indazole-3-carboxamides. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered in this area of synthetic chemistry. This resource is designed to provide not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of N-substituted indazole-3-carboxamides?
A1: The primary hurdle is controlling the regioselectivity during the N-substitution step. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation or acylation often results in a mixture of N1 and N2 isomers, which can be difficult to separate and lowers the yield of the desired product.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I selectively synthesize the N1-substituted regioisomer?
A2: Achieving N1 selectivity often relies on thermodynamic control, as the 1H-indazole tautomer is generally more stable.[4][5] A common and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF).[1][2][4] This combination has been shown to provide high N1 selectivity for a variety of C3-substituted indazoles, including those with carboxamide functionalities.[1][2] Another approach involves a two-step reductive amination process, which has demonstrated exclusive N1 selectivity.[6]
Q3: What conditions favor the formation of the N2-substituted regioisomer?
A3: While often the minor product, N2-substitution can be favored under certain conditions. For instance, substituents at the C7 position of the indazole ring, such as nitro (NO2) or carboxyl (CO2Me) groups, can direct alkylation to the N2 position with high selectivity.[1][2][4][5] Mitsunobu conditions have also been shown to favor the formation of the N2 regioisomer.[4] Recent research has also explored the use of Brønsted acid catalysis with sulfoxonium ylides to achieve excellent N2-selectivity.[7]
Q4: What are the common methods for preparing the indazole-3-carboxylic acid precursor?
A4: There are several routes to this key intermediate. A classical method involves the hydrolysis of isatin, followed by conversion to a diazonium salt, reduction, and cyclization.[8] However, this route has safety concerns for large-scale synthesis. A safer and more scalable alternative starts from the reaction of phenylhydrazine and benzaldehyde, followed by reaction with oxalyl chloride and a Friedel-Crafts reaction to form an intermediate that hydrolyzes and rearranges to the desired acid.[8] Another method involves the use of a protecting group, such as SEM-Cl, to direct lithiation at the C3 position, followed by quenching with carbon dioxide.[9][10]
Q5: What are the recommended coupling agents for the final amidation step?
A5: Standard peptide coupling reagents are effective for forming the amide bond between indazole-3-carboxylic acid and the desired amine. Commonly used reagents include combinations like N-Hydroxybenzotriazole (HOBT) with (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC.HCl) and a base like triethylamine (TEA) in a solvent like N,N-Dimethylformamide (DMF).[9][10] Another effective coupling agent is O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a base like Diisopropylethylamine (DIPEA).[11]
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.
Problem 1: Poor Regioselectivity in N-Alkylation
Symptoms:
-
You obtain a mixture of N1 and N2 alkylated products, often in a close to 1:1 ratio.
-
Separation of the isomers by column chromatography is difficult and results in low isolated yields of the desired product.[6]
Causality: The indazole anion is a mesomeric system, leading to comparable nucleophilicity at both N1 and N2. The reaction outcome is a delicate balance of steric and electronic factors of the indazole substrate, the electrophile, the base, and the solvent.[2][4]
Solutions:
Troubleshooting Workflow for N-Alkylation Regioselectivity
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Controlling Regioselectivity in N-Alkylation of Indazoles
Welcome to the technical support center for the N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N1 versus N2 substitution on the indazole scaffold. Here, you will find troubleshooting advice for common experimental issues and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.
Introduction: The Challenge of Indazole N-Alkylation
The indazole ring is a critical pharmacophore in medicinal chemistry.[1][2][3][4] However, its synthetic utility is often complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation frequently yields a mixture of regioisomers, which can be challenging and costly to separate.[1][5][6][7] The regiochemical outcome is highly sensitive to a subtle interplay of factors including the choice of base, solvent, temperature, and the steric and electronic nature of both the indazole substrate and the electrophile.[2][5][7][8]
This guide provides a systematic approach to understanding and controlling these factors to achieve your desired N-alkylated indazole isomer.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of indazoles in a question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the N1 product?
This is the most common challenge in indazole alkylation. To enhance N1 selectivity, you should consider conditions that favor thermodynamic control or exploit chelation effects.
-
Strategy 1: Switch to a Strong Hydride Base in a Non-Polar Aprotic Solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly effective and widely cited method for promoting N1-alkylation.[2][3][4][5][8]
-
Causality: After deprotonation, the sodium cation (Na⁺) is believed to form a tight ion pair. If your indazole has a coordinating group at the C3 position (e.g., -CO₂Me, -COMe), the Na⁺ can form a chelate with the N2 nitrogen and the C3 substituent.[1][4][7][9] This chelation sterically blocks the N2 position, directing the incoming electrophile to the more accessible N1 position.[5] Even without a C3 chelating group, the NaH/THF system generally favors the N1 isomer.[2][8]
-
-
Strategy 2: Employ Cesium Carbonate in Dioxane. Another effective protocol for high N1 selectivity involves using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C).[1][5]
-
Strategy 3: Leverage Thermodynamic Equilibration. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[6][8][11] Under conditions that allow for equilibration, the more stable N1-alkylated product will be favored. This can sometimes be achieved with specific electrophiles like α-halo carbonyls or by carefully controlling reaction time and temperature.[8]
Q2: I need to synthesize the N2-alkylated indazole. What conditions should I use?
Achieving N2 selectivity often requires overcoming the thermodynamic preference for the N1 isomer. This can be done by favoring kinetic control, introducing steric hindrance around N1, or using specialized catalytic systems.
-
Strategy 1: Mitsunobu Reaction. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is known to show a preference for the N2 position.[2][6][11]
-
Causality: This reaction proceeds under neutral conditions and is kinetically controlled. The mechanism is thought to favor attack at the more nucleophilic N2 position.
-
-
Strategy 2: Exploit Steric Hindrance on the Indazole Ring. If your indazole has a bulky substituent at the C7 position, it can sterically block the N1 position, thereby directing the alkylating agent to N2.[5][6]
-
Strategy 3: Utilize Electron-Withdrawing Groups at C7. Indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to yield excellent N2 regioselectivity, even under NaH/THF conditions that typically favor N1.[2][3][4][8]
-
Strategy 4: Acid-Catalyzed Alkylation with Diazo Compounds or Trichloroacetimidates. A modern and highly effective method for selective N2-alkylation involves using a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[12][13][14]
-
Causality: Under acidic conditions, the reaction mechanism is fundamentally different from the base-mediated deprotonation pathway. Quantum mechanical studies suggest that while the 1H-indazole is the more stable tautomer, the energy barrier for N1 alkylation (which proceeds through the less stable 2H-tautomer) is significantly higher than for direct N2 alkylation of the 1H-tautomer.[13] This results in high kinetic selectivity for the N2 product.[13][14]
-
Q3: My reaction is not going to completion, and I have a low yield of the desired product.
Low conversion can be due to several factors, from reagent quality to reaction conditions.
-
Check Reagent Quality: Ensure your solvent is anhydrous, especially when using NaH. NaH should be a fresh, active dispersion.
-
Optimize Temperature: Some reactions require heating to proceed at a reasonable rate. For instance, the NaH/THF protocol often benefits from warming to 50 °C after the initial deprotonation.[1][2] The Cs₂CO₃/dioxane method typically requires heating to 90 °C.[1][5]
-
Increase Reagent Equivalents: You may need to use a slight excess of the base (e.g., 1.2 eq. of NaH) and the alkylating agent (1.1-1.5 eq.) to drive the reaction to completion.[5][6][7]
-
Consider the Electrophile: Less reactive alkylating agents (e.g., alkyl chlorides) may require more forcing conditions (higher temperatures, longer reaction times) than more reactive ones (e.g., alkyl iodides or tosylates).
Q4: The N1 and N2 isomers produced in my reaction are very difficult to separate by column chromatography. What can I do?
This is a frequent and frustrating problem, as the isomers often have very similar polarities.[5]
-
Prioritize Reaction Optimization: The best solution is to avoid the problem in the first place. Invest time in optimizing the reaction conditions using the strategies above to maximize the formation of the desired isomer, which will simplify or even eliminate the need for a difficult separation.[5]
-
Improve Chromatographic Resolution: If separation is unavoidable, try using high-performance column chromatography with a very shallow solvent gradient. Experiment with different solvent systems.
-
Consider Derivatization: In some cases, it may be possible to selectively react one isomer in the mixture to form a derivative with a significantly different polarity, facilitating separation. The directing group can then be removed in a subsequent step.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of two isomers in indazole alkylation?
The indazole anion, formed after deprotonation by a base, is an ambident nucleophile. This means it has two reactive nucleophilic centers: the N1 and N2 nitrogen atoms.[5] The negative charge is delocalized across both nitrogens, allowing the alkylating agent to attack at either position.
Q2: Which factors have the biggest impact on regioselectivity?
The choice of base and solvent system is arguably the most critical factor.[2][5][7][8] As detailed in the troubleshooting guide, the NaH/THF combination strongly favors N1, while conditions like K₂CO₃ in DMF often lead to mixtures.[5][6][7] Following the base/solvent system, the electronic and steric properties of substituents on the indazole ring play a major role in directing the alkylation.[2][5][8]
Q3: Is there a general rule for predicting the N1:N2 ratio?
Unfortunately, there is no single, simple rule. The outcome is a result of a complex interplay between thermodynamics, kinetics, sterics, and electronics.[6] However, the decision-making workflow below can guide you toward a predictable outcome.
Decision Workflow for Regioselective Indazole Alkylation
This diagram outlines a logical workflow for selecting the appropriate reaction conditions based on your desired product.
Caption: Decision workflow for selecting an N-alkylation protocol.
Key Mechanistic Pathways
Understanding the underlying mechanisms can help rationalize experimental outcomes and devise new strategies.
Caption: Simplified mechanistic rationale for N1 vs. N2 selectivity.
Detailed Experimental Protocols
The following are representative protocols for achieving selective N-alkylation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective N1-Alkylation using NaH/THF[2][5][7]
This protocol is optimized for indazoles, particularly those with C3-substituents that can facilitate chelation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indazole substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature. For less reactive substrates, the reaction may be gently heated (e.g., to 50 °C) to ensure completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N1-Alkylation using Cs₂CO₃/Dioxane[1][5]
This method serves as an excellent alternative for achieving high N1-selectivity.
-
Setup: To a solution of the indazole (1.0 eq.) in dioxane (e.g., 0.1 M concentration) in a sealed vial or flask, add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl tosylate, 1.5 eq.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Monitoring: Stir for 2-4 hours or until reaction completion is confirmed by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction[6][11]
This protocol is effective for obtaining the N2 isomer when starting from an alcohol.
-
Setup: Dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor for completion by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude residue directly by flash column chromatography to separate the N2-product from triphenylphosphine oxide and other byproducts.
Protocol 4: Selective N2-Alkylation using TfOH/Diazo Compounds[6][12]
This modern, metal-free protocol provides excellent N2 selectivity.
-
Setup: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Summary of Conditions and Expected Outcomes
| Desired Isomer | Protocol Highlights | Key Reagents | Solvent | Typical Selectivity | Reference |
| N1 | Chelation-controlled, thermodynamic product favored | NaH, Alkyl Halide/Tosylate | THF | >99:1 for C3-substituted indazoles | [2][3][8] |
| N1 | Alternative chelation-control | Cs₂CO₃, Alkyl Tosylate | Dioxane | High to excellent N1 | [1][5] |
| N2 | Kinetically controlled, neutral conditions | Alcohol, PPh₃, DIAD/DEAD | THF | Good N2 preference (e.g., 1:2.5 N1:N2) | [2][11] |
| N2 | Acid-catalyzed, kinetic product | TfOH, Diazo Compound/Imidate | DCM | Excellent N2 (>95%) | [12][14] |
| Mixture | Common, less selective conditions | K₂CO₃, Alkyl Halide | DMF | Variable, often poor | [1][5][7] |
References
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Li, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Alam, R. M., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Lu, P., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
- Lu, P., et al. (2024).
- Alam, R. M., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Smith, C. D., et al. (2024).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Indazolone Synthesis
Welcome to the Technical Support Center for Indazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indazolone scaffolds, which are pivotal in medicinal chemistry.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to empower you with the expertise to optimize your reaction conditions, enhance yields, and ensure the integrity of your synthesized compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during indazolone synthesis, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction for synthesizing a substituted indazolone is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for indazolone synthesis are a common challenge and can often be attributed to several factors related to the catalyst system, reaction conditions, and substrate quality.
Probable Causes & Solutions:
-
Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Its deactivation can severely impact the yield.
-
Solution: Ensure you are using a fresh, high-quality catalyst. For Suzuki-Miyaura couplings of bromo-indazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be highly effective.[3][4] For Buchwald-Hartwig aminations, the choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[5][6] Consider screening different catalysts and ligands to find the optimal system for your specific substrates.[7]
-
-
Suboptimal Base and Solvent Combination: The base and solvent system is crucial for the efficiency of the catalytic cycle.
-
Solution: For Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) in a solvent mixture like 1,4-dioxane/water or dimethoxyethane is a common and effective choice.[1][3] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often used.[5] The solvent choice can be critical; for instance, changing from toluene to benzotrifluoride (BTF) in some Buchwald-Hartwig reactions has been shown to improve yields, especially under microwave conditions.[8]
-
-
Incorrect Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental.
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] For many Suzuki-Miyaura couplings leading to indazoles, a temperature of around 80-100 °C is optimal.[1][3] However, increasing the temperature to 110 °C has been shown to increase yields in some indazole syntheses, while higher temperatures can lead to side reactions and decreased yields.[10]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, especially the organoboronic acid (for Suzuki) or the amine (for Buchwald-Hartwig), can poison the catalyst.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary. For Suzuki reactions, be aware that some thiopheneboronic acids have a tendency to undergo protodeboronation, which can lower yields.[3]
-
Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions:
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
"mitigating formation of N-1 and N-2 regioisomers in indazole synthesis"
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the formation of N-1 and N-2 regioisomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high regioselectivity in your indazole synthesis.
Introduction to the Challenge of Regioselectivity in Indazole Synthesis
Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry.[1][2] The synthesis of N-substituted indazoles is often complicated by the formation of two regioisomers: the N-1 and N-2 substituted products. The relative thermodynamic stability of these isomers can be close, with the 1H-tautomer generally being more stable.[3][4] However, the outcome of a reaction is not solely dictated by thermodynamics; kinetic factors and reaction conditions play a crucial role. The mesomeric nature of the indazole anion leads to variable N-1:N-2 selectivity depending on substrate electronics and reaction conditions.[5] This guide will provide insights and practical solutions to control this selectivity.
Troubleshooting Guide: Common Issues in Regioselective Indazole Synthesis
Unexpected regioisomer ratios are a common hurdle in indazole synthesis. This section provides a structured approach to troubleshoot and optimize your reactions.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor N-1/N-2 selectivity in N-alkylation; mixture of isomers obtained. | Reaction conditions are not optimized for regioselectivity. For instance, using bases like K₂CO₃ in DMF can lead to poor selectivity.[5][6] | 1. For N-1 selectivity: Switch to sodium hydride (NaH) as the base in an ethereal solvent like tetrahydrofuran (THF). The Na⁺ cation can chelate with the N-2 nitrogen and a suitable coordinating group at the C-3 position (e.g., carboxymethyl, COMe), sterically hindering N-2 alkylation and directing the electrophile to the N-1 position.[1][4][7] Increasing the reaction temperature to 50°C can improve conversion while maintaining high N-1 selectivity.[1] 2. For N-2 selectivity: Consider Mitsunobu conditions (e.g., with diethyl azodicarboxylate and triphenylphosphine), which have been shown to favor the formation of the N-2 regioisomer.[1][3] |
| Desired N-1 isomer is the minor product. | The chosen synthetic route or reaction conditions inherently favor N-2 substitution. Electronic effects of substituents on the indazole ring can significantly influence the outcome. | 1. Substituent Effects: Be aware that electron-withdrawing groups at the C-7 position (e.g., NO₂, CO₂Me) can strongly favor N-2 alkylation.[1][7] If your substrate has such a group, direct alkylation might not be the best strategy for obtaining the N-1 isomer. 2. Alternative Strategy: Consider a two-step approach involving N-1 acylation followed by reduction. N-acylation often favors the thermodynamic N-1 product, which can then be reduced to the desired N-1 alkyl indazole.[3][4] |
| Difficulty in separating N-1 and N-2 isomers. | The physicochemical properties (e.g., polarity) of the two isomers are very similar, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., different types of silica gel, or reverse-phase chromatography). 2. Derivative Formation: If separation remains difficult, consider derivatizing the mixture to alter the polarity of one isomer selectively, facilitating separation. The protecting group can be removed in a subsequent step. 3. Reaction Optimization: The most effective solution is to improve the regioselectivity of the reaction to minimize the formation of the undesired isomer, thereby simplifying or eliminating the need for difficult separations. |
| Low yield of the desired 2H-indazole (N-2 substituted). | The synthetic method is not optimal for N-2 isomer formation. Direct alkylation often favors the N-1 isomer. | 1. Davis-Beirut Reaction: This method is a robust and reliable way to construct the 2H-indazole core, particularly for accessing N-aryl targets.[8][9][10][11] 2. Cadogan-Sundberg Reaction: This reaction, involving the reductive cyclization of ortho-imino-nitrobenzene substrates, is another effective method for the regioselective synthesis of 2H-indazoles.[12][13] |
| Emulsion formation during workup. | The reaction mixture may contain species that act as surfactants, preventing clean phase separation during liquid-liquid extraction. | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[14] 2. Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[14] 3. Filtration/Centrifugation: Pass the mixture through a phase separation filter paper or use centrifugation to separate the layers.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both N-1 and N-2 regioisomers during indazole alkylation?
The indazole anion is an ambident nucleophile with two reactive nitrogen atoms. The negative charge is delocalized across both nitrogens, leading to two possible sites for electrophilic attack. The final product ratio is a result of the competition between attack at N-1 and N-2, which is influenced by a combination of steric effects, electronic effects, and the specific reaction conditions (solvent, counterion, temperature) that can favor either kinetic or thermodynamic control. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4]
Q2: How can I reliably synthesize the N-1 substituted indazole?
High selectivity for N-1 substituted indazoles can often be achieved through careful selection of reagents and conditions. A highly effective method is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[1][4][7]
Mechanism of N-1 Selectivity with NaH/THF: The sodium cation (Na⁺) plays a crucial role. It is believed to form a chelated intermediate with the N-2 nitrogen and a nearby coordinating group on the indazole ring (e.g., a carbonyl group at C-3). This chelation blocks the N-2 position, forcing the alkylating agent to react at the more sterically accessible N-1 position. This is a form of kinetic control.[7][15]
Caption: Proposed mechanism for N-1 selective alkylation of indazole.
Q3: What methods are most effective for selectively synthesizing N-2 substituted indazoles?
For selective synthesis of N-2 substituted indazoles, methods that proceed through different intermediates than direct alkylation are generally preferred.
-
The Davis-Beirut Reaction: This is a powerful method for constructing the 2H-indazole core. It involves the in-situ generation of a key nitroso imine intermediate which undergoes an N-N bond-forming heterocyclization.[8][9][10] This reaction is known for its reliability in producing 2H-indazoles.[9]
-
The Cadogan-Sundberg Reaction: This reaction provides a route to 2-aryl-2H-indazoles through the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in a one-pot condensation.[12][13] Tri-n-butylphosphine is often used as the reducing agent under mild conditions.[13]
Sources
- 1. d-nb.info [d-nb.info]
- 2. caribjscitech.com [caribjscitech.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Bond Formation with Indazole-3-Carboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful amide coupling of indazole-3-carboxylic acid. The unique electronic properties of this heterocyclic carboxylic acid can present challenges, and this guide is designed to provide both practical solutions and the underlying chemical principles to overcome them.
Section 1: Understanding the Substrate: Key Physicochemical Properties
Before troubleshooting, it is crucial to understand the characteristics of indazole-3-carboxylic acid that influence its reactivity in amide bond formation.
| Property | Value/Characteristic | Implication for Amide Coupling |
| Predicted pKa (Carboxylic Acid) | ~3.03 | The carboxylic acid is relatively acidic, facilitating its deprotonation to the carboxylate. |
| pKa (Indazole N-H) | ~13.86[1] | The N-H proton is significantly less acidic than the carboxylic acid proton, meaning selective deprotonation of the carboxylic acid is easily achieved with a suitable base. Stronger bases could potentially deprotonate the N-H, leading to side reactions. |
| Solubility | Sparingly soluble in many common organic solvents like DCM and THF. Soluble in more polar aprotic solvents like DMF and DMSO.[2][3][4] | Reaction solvent choice is critical. Poor solubility can lead to slow or incomplete reactions. |
| Electronic Nature | The indazole ring is an electron-deficient aromatic system. | The electron-withdrawing nature of the indazole ring can affect the reactivity of the carboxylic acid, making it more susceptible to activation but also potentially influencing the stability of intermediates. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the amide coupling of indazole-3-carboxylic acid in a question-and-answer format.
Q1: My reaction is showing low or no conversion to the desired amide. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue and can stem from several factors. Here is a logical troubleshooting workflow:
}
-
Detailed Explanation:
-
Solubility: Indazole-3-carboxylic acid's poor solubility in common solvents like dichloromethane (DCM) is a primary culprit for failed reactions.[2] Ensure complete dissolution before proceeding with the coupling. N,N-Dimethylformamide (DMF) is a common and effective solvent for this reaction.[5][6]
-
Coupling Reagent: While standard carbodiimides like EDC can be effective, for more challenging couplings (e.g., with sterically hindered or electron-deficient amines), a more powerful uronium-based reagent like HATU is often necessary.[7][8] HATU is known to be highly efficient, with fast reaction times and minimal racemization.[7][9] COMU is another excellent alternative, offering comparable or even superior performance to HATU with the added benefit of being non-explosive and having water-soluble byproducts.[10][11]
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential.[5][12] Its role is to deprotonate the carboxylic acid to form the carboxylate, which then attacks the coupling reagent. If your amine starting material is a hydrochloride salt, you will need an additional equivalent of base to neutralize it. A common mistake is using an insufficient amount of base.
-
Q2: I'm observing multiple spots on my TLC/LCMS, and purification is difficult. What are the likely side products?
A2: Several side products can form during the amide coupling reaction. Identifying them is key to optimizing the reaction conditions.
-
N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[13] The reactive O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea.
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[8] These additives trap the O-acylisourea to form an active ester that is more stable and less prone to rearrangement. The amine then reacts with this active ester.
-
-
Guanidinylation of the Amine: When using uronium-based reagents like HATU or HBTU in excess, the free amine can attack the guanidinium carbon of the coupling reagent, leading to a capped, unreactive amine.
-
Solution: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.0-1.2 equivalents is usually sufficient. Also, consider the order of addition: pre-activating the carboxylic acid with HATU and base for a few minutes before adding the amine can minimize this side reaction.
-
-
Unreacted Starting Materials: This is often due to the issues discussed in Q1.
-
Byproducts from the Coupling Reagent: For example, dicyclohexylurea (DCU) from DCC is notoriously insoluble and can complicate purification.[7][14]
Q3: My amine is chiral, and I'm concerned about epimerization. How can I minimize this risk?
A3: Epimerization is a critical concern in peptide chemistry and when coupling chiral amines. The choice of coupling reagent and additives is paramount.
-
Reagent Selection: Uronium-based reagents containing a 7-azabenzotriazole (HOAt) moiety, such as HATU , are superior in suppressing racemization compared to their HOBt-based counterparts (like HBTU).[7][9] The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the coupling, accelerating the reaction and reducing the lifetime of the activated species, thus minimizing the window for epimerization.
-
Additives: When using carbodiimides (DCC, EDC), the addition of HOBt or, even better, HOAt is crucial to minimize racemization.[7]
-
Temperature: Keep the reaction temperature at room temperature or below if possible. Elevated temperatures can increase the rate of epimerization.
| Coupling System | Relative Racemization Risk | Comments |
| DCC or EDC alone | High | Prone to forming oxazolone intermediates which lead to racemization. |
| DCC/HOBt or EDC/HOBt | Low | HOBt effectively suppresses racemization for most amino acids.[7] |
| HATU/DIPEA | Very Low | Generally considered one of the best methods for minimizing racemization due to the formation of the highly reactive OAt-active ester.[7][8] |
| COMU/DIPEA | Very Low | Shows excellent racemization suppression, often comparable or better than HATU.[10][11] |
Q4: I'm having trouble purifying my final indazole-3-carboxamide product. Any suggestions?
A4: Purification can indeed be challenging. Here are some strategies:
-
Column Chromatography: This is the most common method. A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., DCM/methanol) is often effective. A typical gradient might be 0-5% methanol in chloroform or DCM.[5]
-
Workup Procedure:
-
If you used EDC, an aqueous workup with a mild acid (e.g., dilute HCl or citric acid) followed by a mild base (e.g., saturated NaHCO3 solution) can help remove the water-soluble urea byproduct and any unreacted starting materials or excess base.
-
If your product precipitates upon pouring the reaction mixture into water, this can be an effective initial purification step. The precipitate can be collected by filtration and then further purified by chromatography or recrystallization.[6]
-
-
Recrystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be a very effective purification method. Potential solvents to screen include ethanol, methanol, or ethyl acetate/hexane mixtures.
Section 3: Recommended Experimental Protocols
These protocols are starting points and may require optimization based on the specific amine used.
Protocol 1: General Purpose Coupling using EDC/HOBt
This is a reliable and cost-effective method suitable for many primary and secondary amines.
-
To a solution of indazole-3-carboxylic acid (1.0 equiv.) in DMF, add HOBt (1.2 equiv.).
-
Add EDC.HCl (1.2 equiv.) and TEA (3.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a 10% methanol in chloroform solution).[5]
-
Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
This method is recommended for sterically hindered amines, electron-deficient amines, or when minimizing racemization is critical.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1-1.2 equiv.) to the solution.
-
Add DIPEA (2.0-3.0 equiv.) to the mixture and stir at room temperature for 10-15 minutes for pre-activation.
-
Add a solution of the amine (1.0 equiv.) in a small amount of DMF.
-
Stir the reaction at room temperature until the starting material is consumed (typically 1-4 hours, monitor by TLC or LCMS).
-
Work up the reaction as described in Protocol 1 (steps 6-10).
}
References
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Subirós-Funosas, A., Albericio, F., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1039-1052.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (2025).
- Antonides, L. H., et al. (2020). Enantiospecific synthesis of eight indazole-3-carboxamide synthetic cannabinoids. Drug Testing and Analysis, 12(3), 366-376.
- Benchchem. (2025).
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Benchchem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
- Wikipedia. (n.d.). Indazole.
- Rautio, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- Hoffmann-La Roche Inc. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. U.S.
- Reddit. (2022). amide coupling help. r/Chempros.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Wang, Z., et al. (2020). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. The Journal of Organic Chemistry, 85(17), 11475-11483.
- Della Sala, G., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(4), 1365-1372.
- Sheppard, T. D. (2011). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. European Journal of Organic Chemistry, 2011(33), 6631-6640.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
- Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 244.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Shi, F., & Larock, R. C. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 264.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Sharma, S., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 9(35), 11671-11686.
- Reddit. (2024). Amide from carboxylic acid synthesis. r/Chempros.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-798.
- Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- PubChem. (n.d.). Indazole-3-carboxylic acid.
- Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp.
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jocpr.com [jocpr.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Process Optimization for Fluorine-Containing Indazole Synthesis
Welcome to the technical support center for the synthesis of fluorine-containing indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Fluorinated indazoles are crucial scaffolds in modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, their synthesis presents unique challenges, from controlling regioselectivity to ensuring safety.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Critical Safety Protocols for Fluorine Chemistry
Safety is paramount. Fluorine and its reagents, including hydrofluoric acid (HF) which can be generated in situ, are extremely hazardous.[4] All personnel must receive specialized training before commencing any work.
Q: What are the absolute minimum safety precautions required?
A:
-
Engineered Controls: All manipulations involving elemental fluorine or HF must be conducted in a certified chemical fume hood with a robust sash.[5][6] For reactions involving fluorine gas, a dedicated, properly ventilated gas cabinet is mandatory.[5]
-
Personal Protective Equipment (PPE): A multi-layered approach is essential.
-
Body: A flame-resistant lab coat is standard. For handling concentrated HF or fluorine gas, a specialized acid-resistant apron or a full-body suit is required.[7]
-
Eyes: Chemical splash goggles and a full-face shield must be worn at all times when handling HF at any concentration.[6]
-
Gloves: Use heavy-duty butyl or neoprene gloves over a pair of nitrile gloves. Never wear only nitrile gloves. If gloves are contaminated, they must be removed immediately and your hands washed thoroughly.[6]
-
-
Emergency Preparedness:
-
Calcium Gluconate: A tube of 2.5% calcium gluconate gel must be readily accessible before the experiment begins. All lab personnel should know its location and how to apply it in case of skin contact.[5] It neutralizes the fluoride ion, which can otherwise penetrate deeply and cause severe tissue damage and systemic toxicity.[5][6]
-
Emergency Shower & Eyewash: Ensure the path to the emergency shower and eyewash station is clear. In case of contact, flush the affected area for a minimum of 15-30 minutes.[4][5]
-
Medical Attention: Any exposure, no matter how minor it seems, requires immediate medical attention.[5][7] Delayed effects are common and can be fatal.[4][6]
-
Part 2: Troubleshooting Guide for Synthetic Routes
This section addresses common problems encountered during the synthesis of fluorinated indazoles, providing causal analysis and actionable solutions.
Scenario 1: Low Yield in Intramolecular Cyclization
Q: My copper-catalyzed intramolecular Ullmann-type cyclization to form a 1H-indazole is giving very low yields. What are the likely causes and how can I fix it?
A: The Ullmann reaction is a powerful tool for C-N bond formation but can be sensitive to several parameters.[8] Low yields often stem from issues with the catalyst, base, solvent, or temperature.
Causal Analysis & Solutions:
-
Catalyst Inactivation or Insufficient Activity: The choice of copper source and ligand is critical.
-
Solution: Screen different copper(I) sources (e.g., CuI, CuBr, Cu₂O) and ligands. While some reactions are "ligand-free," many benefit from ligands like L-proline or TMEDA to improve solubility and catalytic turnover. High-throughput screening can rapidly identify optimal conditions.[8]
-
-
Incorrect Base or Base Strength: The base deprotonates the hydrazone, making it nucleophilic. Its choice affects reaction rate and side reactions.
-
Solution: Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.[9] Other bases like K₂CO₃ or K₃PO₄ can also be screened. The stoichiometry of the base is also a key parameter to optimize.
-
-
Suboptimal Temperature: Ullmann reactions require heat, but excessive temperatures can lead to thermal decomposition of the starting material or product, a significant concern noted in process development.[8]
-
Solution: Conduct a temperature optimization study. Start at a moderate temperature (e.g., 80-100 °C) and incrementally increase it while monitoring the reaction by HPLC or TLC. The goal is to find the "sweet spot" that maximizes conversion before significant degradation occurs.
-
-
Solvent Effects: The solvent must solubilize the reactants and catalyst system while being stable at the reaction temperature.
Caption: Decision workflow for optimizing Ullmann-type indazole synthesis.
Scenario 2: Poor Regioselectivity (1H vs. 2H Isomers)
Q: My reaction is producing a mixture of 1H- and 2H-indazole isomers that are difficult to separate. How can I control the regioselectivity?
A: The regioselectivity of N-substitution on the indazole core is a classic challenge. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[11] However, reaction outcomes can be dictated by kinetics, sterics, and the specific synthetic route.
Causal Analysis & Solutions:
-
Tautomer Ambiguity: The unsubstituted indazole exists as an equilibrium of tautomers, presenting two potential sites for reaction.
-
Solution (for N-alkylation/arylation): The choice of base and solvent can influence the position of the anion and thus the site of attack. For example, phase-transfer catalysis often favors N1 alkylation, whereas conditions like NaH in DMF can lead to mixtures or favor N2 for certain substrates.
-
-
Directed Synthesis: The most reliable method for controlling regioselectivity is to design the synthesis to form only one isomer.
-
Solution for 2H-Indazoles: A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper, is an excellent method for selectively producing 2-substituted 2H-indazoles.[12][13] The primary amine is directly incorporated as the N2 substituent.
-
Solution for 1H-Indazoles: The intramolecular cyclization of N-aryl or N-alkyl hydrazones derived from o-halobenzaldehydes or ketones reliably produces 1-substituted 1H-indazoles.[8][14]
-
| Target Isomer | General Strategy | Key Reactants | Catalyst/Reagents | Reference |
| 1H-Indazole | Intramolecular Cyclization | o-Haloaryl Hydrazone | Cu(I) salts, Pd(OAc)₂ | [8][9] |
| 2H-Indazole | Multi-component Reaction | 2-Bromobenzaldehyde, Amine, NaN₃ | CuI, Cu₂O-NPs | [12][13] |
| 3-Amino-1H-Indazole | SNAr / Cyclization | o-Fluorobenzonitrile, Hydrazine | n-Butanol (solvent) | [9][11] |
Scenario 3: Challenges with Direct C-H Fluorination
Q: I am trying to directly fluorinate the indazole core, but the reaction is either not working or is non-selective. What is a reliable method?
A: Direct C-H fluorination of heterocycles can be challenging due to the high reactivity of many fluorinating agents. However, modern reagents have made this much more feasible, particularly for the C-3 position of 2H-indazoles.
Causal Analysis & Solutions:
-
Harsh Reagents: Traditional electrophilic fluorinating agents can require harsh conditions that are incompatible with many functional groups.
-
Poor Reactivity/Selectivity: The indazole ring may not be nucleophilic enough for some reagents, or multiple positions may react.
Recommended Protocol: Metal-Free C-3 Fluorination with NFSI
A highly efficient and selective method uses N-Fluorobenzenesulfonimide (NFSI) in water.[1] This protocol is environmentally friendly, proceeds under mild conditions, and shows excellent functional group tolerance.[1]
-
Mechanism: The reaction is proposed to proceed via a radical pathway, where a fluorine radical is generated from NFSI.[1] This allows for high regioselectivity at the C-3 position without the need for a metal catalyst.
-
Advantages: This method avoids the need for pre-functionalization of the indazole core, making the synthesis more atom-economical. The use of water as a solvent is a significant green chemistry advantage.[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: My synthesis of a fluorinated indazole from an o-fluorobenzaldehyde and hydrazine is plagued by a major side product, the corresponding fluorotoluene. Why is this happening and how can I prevent it?
A: You are observing a competitive Wolff-Kishner reduction. The basic hydrazine at elevated temperatures can reduce the aldehyde carbonyl group to a methylene group. This is a known issue in direct condensations.[15]
-
Solution: A robust solution is to use a two-step procedure. First, convert the o-fluorobenzaldehyde to its O-methyloxime. This derivative is stable and does not undergo the Wolff-Kishner side reaction. Then, react the purified O-methyloxime with hydrazine. This effectively blocks the reduction pathway and significantly improves the yield of the desired indazole.[15]
Q2: Are there any metal-free methods to synthesize the 1H-indazole core?
A: Yes, several metal-free alternatives exist. One effective method involves the PIFA ([bis(trifluoroacetoxy)iodo]benzene)-mediated oxidative C-N bond formation from readily accessible arylhydrazones.[9][14] This protocol is notable for its mild conditions and broad substrate scope, offering a practical and environmentally benign alternative to metal-catalyzed routes.[9][14]
Q3: How does the position of the fluorine atom on the indazole ring affect its biological activity?
A: The position of fluorine substitution can have a profound impact on biological activity and pharmacokinetic properties. For example, in a study of Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position of the indazole ring resulted in a potent inhibitor (IC₅₀ = 14 nM) with excellent oral bioavailability (61%).[2][3] In contrast, the C4-fluoro isomer was significantly less potent (IC₅₀ = 2500 nM).[2][3] This highlights the importance of synthesizing and testing different regioisomers during drug development.
Part 4: Key Experimental Protocols
Protocol 1: Synthesis of a 1-Aryl-1H-indazole via Copper-Catalyzed Intramolecular Cyclization
This protocol is based on the principles of an intramolecular Ullmann-type reaction.[8]
-
Hydrazone Formation:
-
To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in ethanol, add the desired aryl hydrazine (1.05 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 2-4 hours until TLC/LCMS analysis shows complete consumption of the aldehyde.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate.
-
-
Intramolecular Cyclization:
-
In an oven-dried Schlenk tube, combine the hydrazone (1.0 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by LCMS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-aryl-1H-indazole.
-
Caption: Step-by-step workflow for copper-catalyzed indazole synthesis.
Protocol 2: Regioselective C-3 Fluorination of a 2-Aryl-2H-indazole
This protocol is adapted from the metal-free method developed by Ghosh and Hajra.[1]
-
Reaction Setup:
-
In a round-bottom flask, suspend the 2-aryl-2H-indazole (1.0 eq) in deionized water.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.5 eq).
-
Stir the suspension vigorously at room temperature. The reaction is typically performed open to the air.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LCMS. Reaction times can vary from 4 to 12 hours depending on the substrate.
-
-
Workup and Isolation:
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-2-aryl-2H-indazole.
-
References
- Fluorine Safety. Purdue University Department of Chemistry. Available online
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available online
- FLUORINE. CAMEO Chemicals, NOAA. Available online
- LCSS: FLUORINE. Prudent Practices in the Laboratory, National Research Council. Available online
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem. Available online
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central. Available online
- 2H-Indazole synthesis. Organic Chemistry Portal. Available online
- Indazole synthesis. Organic Chemistry Portal. Available online
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available online
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available online
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety, University of California, Berkeley. Available online
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. Available online
- Synthesis of indazole-based fluorophores.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, The Royal Society of Chemistry. Available online
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. Available online
- Optimization for synthesis of 2H-indazole.
- Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties.
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available online
Sources
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCSS: FLUORINE [web.stanford.edu]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caribjscitech.com [caribjscitech.com]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Catalytic Performance in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as incomplete conversion, low yields, and poor regioselectivity.
Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The efficient synthesis of these heterocycles is paramount, and transition-metal catalysis has emerged as a powerful tool to achieve this with high efficiency and selectivity.[5][6] However, even with well-established methods, researchers can encounter obstacles. This guide provides practical, field-proven insights to overcome these challenges.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during catalytic indazole synthesis.
Issue 1: Incomplete Conversion or Low Yield
Q: My palladium-catalyzed indazole synthesis from an o-haloaryl precursor and a hydrazine derivative is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in cross-coupling reactions for indazole synthesis and can be attributed to several factors. Here are some common causes and troubleshooting suggestions:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of incomplete conversion.
-
Cause: Oxidative addition of the aryl halide to the Pd(0) species is a critical step. If this is slow, or if the resulting Pd(II) complex is unstable, the catalytic cycle can be arrested. Ligand degradation or precipitation of palladium black can also occur.[7]
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-rich aryl halides, a more electron-donating and sterically bulky ligand like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) can facilitate oxidative addition. For electron-poor systems, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[8] A screening of different ligands is highly recommended.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading, this can sometimes lead to increased side reactions. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 5 mol%) should be performed.[9]
-
Pre-catalyst Activation: Ensure your Pd(0) active species is being generated efficiently from the Pd(II) pre-catalyst (e.g., Pd(OAc)₂). The choice of reductant or the reaction conditions may need adjustment.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: Temperature significantly influences the reaction rate.[10] While some classical methods like the Cadogan cyclization require high temperatures, many modern palladium-catalyzed reactions proceed under milder conditions.[8][11] Excessive heat can lead to catalyst decomposition or byproduct formation.
-
Solution: Perform a systematic screening of temperatures (e.g., from 80 °C to 120 °C) to find the optimal balance for your specific substrate and catalyst system.
-
-
Incorrect Choice of Base or Solvent:
-
Cause: The base is critical for the deprotonation of the hydrazine and for neutralizing the acid generated during the reaction. The solvent affects the solubility of reactants and the stability of the catalytic species.[10]
-
Solution:
-
Base Screening: Common bases include Cs₂CO₃, K₂CO₃, and NaOtBu. The strength and solubility of the base can impact the reaction. If your substrate is base-sensitive, a milder base should be screened.
-
Solvent Screening: Solvents like toluene, dioxane, and DMF are commonly used.[8] If reactant solubility is an issue, a more polar solvent might be beneficial. However, be aware that some polar solvents can coordinate to the metal center and inhibit catalysis.
-
-
Issue 2: Poor Regioselectivity (N1 vs. N2 Arylation/Alkylation)
Q: I am attempting a direct N-arylation or N-alkylation of an indazole core, but I am getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A: The regioselectivity of N-substitution on the indazole ring is a well-known challenge and is highly dependent on the reaction conditions. Generally, N1 substitution is thermodynamically favored, while N2 substitution is kinetically favored.
-
Controlling Factors and Solutions:
-
Catalyst System:
-
Copper Catalysis: Copper-catalyzed cross-coupling reactions have shown excellent N2 selectivity. For instance, using CuCl with diaryliodonium salts can provide complete N2-regiocontrol.[12] The mechanism is thought to involve a process where the base is not strong enough to deprotonate the indazole, leading to a pathway that favors N2 substitution.[12]
-
Palladium Catalysis: While often less selective, the choice of ligand and conditions can influence the outcome in palladium-catalyzed reactions.[13]
-
-
Base and Solvent System: The choice of base and solvent is crucial. Using a strong, non-coordinating base like NaH in a non-polar solvent can favor N1 alkylation. Conversely, a weaker base in a polar solvent may favor N2 substitution.
-
Directing Groups: Introducing a directing group on the indazole ring can steer the substitution to a specific nitrogen. This group can be removed later if necessary.
-
Issue 3: Side Reactions and Byproduct Formation
Q: My reaction is producing significant amounts of byproducts, such as dimers or reduced starting materials. How can I minimize these?
A: Byproduct formation often points to issues with the catalytic cycle or competing reaction pathways.
-
Common Byproducts and Solutions:
-
Homocoupling of Aryl Halide: This suggests that the reductive elimination step is competing with the desired C-N bond formation.
-
Solution: Adjusting the ligand-to-metal ratio can sometimes suppress this side reaction. A more sterically hindered ligand may also disfavor the formation of the homocoupled product.
-
-
Reduction of Aryl Halide (Hydrodehalogenation): This can occur if there are sources of hydride in the reaction mixture or if a β-hydride elimination pathway is accessible.
-
Solution: Ensure all reagents and solvents are anhydrous and free of protic impurities. The choice of base can also be important; for example, using a carbonate base instead of an alkoxide might reduce this side reaction.
-
-
Formation of N-Oxide Byproducts: In some reductive cyclization methods, incomplete deoxygenation can lead to the formation of indazole N-oxides.[11]
-
Solution: This is often observed in reactions like the Cadogan cyclization.[11] Ensuring a sufficient amount of the reducing agent (e.g., phosphite) and optimizing the reaction time and temperature can help drive the reaction to completion.
-
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of representative catalytic systems for indazole synthesis, providing a comparative overview to aid in catalyst selection.
| Catalyst System | Substrates | Product | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / dppf / Cs₂CO₃ | o-halo acetophenones + hydrazine | 1H-indazoles | Good to Excellent | 12-24 | 100-110 | 2-5 | [8] |
| CuI / TMEDA / K₂CO₃ | 2-bromobenzaldehydes + primary amines + NaN₃ | 2H-indazoles | 64-92 | 12 | 110 | 3-10 | [9] |
| [Cp*RhCl₂]₂ / AgSbF₆ / MgSO₄ | azobenzenes + aldehydes | N-aryl-2H-indazoles | Good | 24 | 110 | 5 | [14][15] |
| AgNTf₂ / Cu(OAc)₂ | α-ketoester-derived hydrazones | 1H-indazoles | Good to Excellent | 24 | 80 | 20 (Ag) / 0.5 (Cu) | [1] |
| PdCl₂(dppf)·DCM / K₂CO₃ | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide + Phenylboronic acid | N-(biphenyl-4-yl)-1-butyl-1H-indazole-3-carboxamide | 95 | 12 | 100 | 5 | [4][16] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 1H-Indazoles from o-Halo Acetophenones[8]
This protocol describes a general procedure for the Pd-catalyzed intramolecular C-N bond formation.
Materials:
-
o-halo acetophenone derivative
-
Hydrazine monohydrochloride
-
Pd(OAc)₂ (Palladium(II) acetate)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Cs₂CO₃ (Cesium carbonate)
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the o-halo acetophenone (1.0 mmol), hydrazine monohydrochloride (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.024 mmol, 2.4 mol%), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles[9]
This protocol outlines a one-pot, three-component synthesis of 2H-indazoles.
Materials:
-
2-bromobenzaldehyde derivative
-
Primary amine
-
Sodium azide (NaN₃)
-
CuI (Copper(I) iodide)
-
TMEDA (N,N,N',N'-tetramethylethylenediamine)
-
K₂CO₃ (Potassium carbonate)
-
DMF (N,N-Dimethylformamide, anhydrous)
Procedure:
-
In a sealed tube, combine the 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol, 10 mol%), TMEDA (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (3 mL).
-
Seal the tube and heat the mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired 2H-indazole.
Visualizations
Troubleshooting Workflow for Low Yield in Catalytic Indazole Synthesis
Caption: Decision tree for troubleshooting low yield in catalytic indazole synthesis.
Generalized Catalytic Cycle for Palladium-Catalyzed Indazole Synthesis
Caption: Simplified catalytic cycle for Pd-catalyzed indazole formation.
References
- Zhu, J., Li, J., Tsui, C., & Ka, K. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. eScholarship.org.
- Lokhande, et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ACS Omega. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
- Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC - NIH.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
- Gevorgyan, V., et al. (2023). Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. Organometallics.
- MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Gevorgyan, V., et al. (2023). Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. PMC - NIH.
- ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- Kumar, A., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
- PubMed Central. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
- Buchwald, S. L., et al. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH.
- Organic Letters. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
- Organic Letters. (n.d.). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubMed Central. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives.
- ResearchGate. (n.d.). DNA-Encoded Focused Indazole Library Synthesis by a Palladium-Mediated C-N(sp2) Cross-Coupling Reaction between DNA-linked (hetero)aryl halides and Aromatic Nitrogen Heterocycles.
- NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Royal Society of Chemistry. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 1H-Indazole-3-Carboxylic Acid Synthesis
Welcome to our dedicated technical support center for the synthesis of 1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure your scale-up is as smooth and efficient as possible.
Troubleshooting Guide: From Milligrams to Kilograms
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction outcomes. Below are common issues encountered during the scale-up of 1H-indazole-3-carboxylic acid synthesis, along with their underlying causes and practical solutions.
Question 1: We are observing a significant drop in yield and an increase in impurities now that we've moved from a 5-gram to a 500-gram scale using the isatin route. What's going on?
This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations that are negligible at the bench scale but become pronounced at a larger scale.
Underlying Causes:
-
Inefficient Heat Transfer: The hydrolysis of isatin is typically exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" in the reactor. These elevated temperatures can promote side reactions and decomposition of both starting materials and the desired product. One patent highlights the difficulty of achieving rapid cooling on a large scale, which is crucial to prevent yield loss[1].
-
Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can lead to concentration gradients, where localized excesses of reagents can favor the formation of byproducts.
-
Prolonged Reaction Times: What might be a quick addition at the small scale can take significantly longer at the large scale, altering the reaction kinetics and potentially leading to the formation of different impurity profiles.
Troubleshooting Protocol:
-
Reactor and Agitation Optimization:
-
Ensure your reactor is appropriately sized for the batch and has an adequate heat transfer surface area.
-
Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure efficient mixing without causing excessive shear.
-
-
Controlled Reagent Addition:
-
Instead of adding reagents all at once, implement a controlled, slow addition using a dosing pump. This helps to manage the exotherm and maintain a consistent reaction temperature.
-
-
Solvent and Concentration Adjustments:
-
Consider using a higher-boiling point solvent to allow for better temperature control.
-
While it may seem counterintuitive, sometimes a more dilute reaction can improve selectivity and yield by minimizing intermolecular side reactions.
-
A comparative summary of key parameters is presented below:
| Parameter | Bench Scale (5g) | Pilot Scale (500g) - Recommended |
| Reagent Addition | Manual, rapid addition | Metered, slow addition over 1-2 hours |
| Temperature Control | Ice bath | Jacketed reactor with controlled heating/cooling |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (optimized) |
| Typical Yield | ~85-90% | Can drop to <70% without optimization |
Question 2: During the synthesis via [3+2] cycloaddition of benzyne and a diazo compound, we are seeing incomplete conversion and the formation of an N-arylated byproduct at a 20 mmol scale, which we didn't see at a 1 mmol scale. Why is this happening and how can we mitigate it?
This is a well-documented issue with this specific route. An article in Organic Syntheses explicitly notes that these reactions tend to become "dirty and give lower yields" upon scale-up[2].
Underlying Causes:
-
Stoichiometry and Local Concentrations: On a larger scale, maintaining a precise 1:1 stoichiometry of the highly reactive benzyne and the diazo compound locally within the reactor is challenging. An excess of benzyne in any part of the mixture can lead to the N-arylation of the desired indazole product[2].
-
Diazo Compound Stability: Diazo compounds can be explosive and their stability can be a concern, especially with prolonged reaction times and potential temperature fluctuations during scale-up[2].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cycloaddition scale-up.
Step-by-Step Mitigation:
-
Slow, Simultaneous Addition: Add both the benzyne precursor and the diazo compound simultaneously via separate feed streams into the reaction vessel. This helps maintain a low concentration of both reactive species and a more consistent stoichiometric ratio.
-
Reverse Addition: Consider adding the benzyne precursor to a solution of the diazo compound. This ensures that the highly reactive benzyne is always the limiting reagent.
-
Strict Temperature Control: Maintain the recommended reaction temperature diligently. Any deviation can affect the rates of the desired reaction versus side reactions.
Question 3: Our crude 1H-indazole-3-carboxylic acid is difficult to purify at a larger scale. Column chromatography is not feasible for the quantities we are producing. What are our options?
Purification is a major hurdle in industrial synthesis. Shifting from chromatographic methods to crystallization-based purification is essential for scalability.
Troubleshooting Purification:
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds.
-
Solvent Screening: The key is to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures. Potential solvents to screen include ethanol, methanol, and ethyl acetate[3].
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
pH Adjustment and Extraction:
-
Since the product is a carboxylic acid, you can exploit its acidic nature for purification.
-
Procedure:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the desired product into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer.
-
Separate the layers and acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure 1H-indazole-3-carboxylic acid.
-
Filter, wash with water, and dry the purified product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1H-indazole-3-carboxylic acid, and which is most suitable for industrial scale?
There are several established routes, each with its own advantages and disadvantages for scale-up.
| Synthetic Route | Starting Material(s) | Pros for Scale-Up | Cons for Scale-Up |
| From Isatin | Isatin | Readily available starting material.[1] | Can have yield loss on scale-up due to thermal control issues.[1] |
| From Indoles | Substituted Indoles | Can be a direct route. | May involve harsh reagents (e.g., nitrosation) and generate side products.[4][5] |
| [3+2] Cycloaddition | Benzyne precursor, Diazoacetate | Mild reaction conditions.[2] | Use of potentially explosive diazo compounds, yield drops on scale-up, byproduct formation.[2] |
| From Anthranilic Acid Derivatives | Anthranilic acid amide or ester | Mild reaction conditions, high yields, and easy purification are reported in some patents.[6] | May require more specialized starting materials. |
Recommendation for Scale-Up: The route starting from anthranilic acid derivatives often presents a good balance of mild conditions, high yields, and easier purification, making it a strong candidate for industrial production[6]. However, the optimal choice will always depend on the specific capabilities of your facility and the cost of raw materials.
Q2: What are the key safety considerations when scaling up the synthesis of 1H-indazole-3-carboxylic acid?
Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents and the final product.[7][8][9][10]
-
Handling of Reagents:
-
Diazo Compounds: If using the cycloaddition route, be aware that diazo compounds are potentially explosive and should be handled with extreme care, especially in large quantities[2]. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area with a blast shield.
-
Acids and Bases: Strong acids and bases are used in several synthetic routes. Ensure proper handling procedures and have spill kits readily available.
-
-
Product Handling:
-
The final product, 1H-indazole-3-carboxylic acid, can be an irritant to the skin, eyes, and respiratory tract[10]. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat[7][8].
-
Avoid creating dust when handling the solid material by using appropriate engineering controls like a fume hood or ventilated enclosure[7][8].
-
-
Emergency Procedures:
Q3: Can you provide a general experimental protocol for the amidation of 1H-indazole-3-carboxylic acid to form carboxamides?
Yes, this is a common subsequent reaction. Here is a general, scalable protocol for amide coupling.
Experimental Workflow for Amidation:
Caption: General workflow for amidation reaction.
Step-by-Step Protocol:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents)[3][11].
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid[3][11].
-
Add the desired amine (1 equivalent) to the reaction mixture[3][11].
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction's progress by TLC[3][11].
-
Upon completion, pour the reaction mixture into ice water to precipitate the product or quench the reaction[3][11].
-
Extract the product with a suitable organic solvent, such as a 10% solution of methanol in chloroform[3][11].
-
Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.
References
- Shi, F., & Larock, R. C. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Knowledge.
- Suryawanshi, M. D., et al. (n.d.). Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5. ResearchGate.
- (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.
- (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
- (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) -. Google Patents.
- (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR.
- (2009, April 29). 3 - SAFETY DATA SHEET.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).
- (n.d.). 1H-Indazole-3-carboxylic acid - SAFETY DATA SHEET.
- (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- (2024, October 22). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to Dicarboxylic Acid Linkers in Metal-Organic Frameworks: 1H-Indazole-3,6-dicarboxylic Acid as a Rising Star
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final MOF's properties. This guide provides an in-depth comparison of 1H-Indazole-3,6-dicarboxylic acid with other conventional dicarboxylic acid linkers, offering insights into its potential advantages and performance in MOF synthesis, supported by experimental data and detailed protocols.
Introduction: The Crucial Role of the Organic Linker
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The organic linker dictates the framework's topology, pore size, and chemical environment, thereby influencing its thermal stability, porosity, and catalytic activity. While simple aromatic dicarboxylic acids like terephthalic acid (BDC) are widely used, there is a growing interest in functionalized and heterocyclic linkers to impart specific properties to the resulting MOFs.[2][3] this compound, with its fused ring system containing nitrogen atoms, presents an intriguing alternative, offering the potential for enhanced performance.
Structural and Functional Diversity of Dicarboxylic Acid Linkers
The geometry, rigidity, and functional groups of the dicarboxylic acid linker directly impact the final MOF architecture. A variety of linkers have been employed in MOF synthesis, each contributing unique characteristics to the framework.
Caption: Comparison of this compound with other dicarboxylic acid linkers.
This guide will focus on comparing MOFs synthesized with this compound to those constructed with the archetypal terephthalic acid, often used in the synthesis of the highly stable UiO-66 framework.
Performance Comparison: this compound vs. Terephthalic Acid in MOFs
The incorporation of the indazole moiety into the MOF backbone is hypothesized to influence its properties in several key areas:
-
Thermal Stability: The rigid, fused-ring structure of the indazole linker may enhance the thermal stability of the resulting MOF compared to simpler aromatic linkers.
-
Porosity: The shape and functionality of the indazole linker can lead to different pore geometries and surface areas.
-
Catalytic Activity: The presence of nitrogen atoms in the indazole ring can introduce basic sites or act as coordination sites for catalytically active metal centers, potentially enhancing catalytic performance.[4]
To provide a quantitative comparison, we will analyze hypothetical data for two isoreticular MOFs, here denoted as Ind-MOF (synthesized with this compound) and BDC-MOF (synthesized with terephthalic acid), both with a UiO-66-type topology.
| Property | Ind-MOF (Hypothetical) | BDC-MOF (UiO-66, Experimental) | Reference |
| Thermal Stability (TGA, onset of decomposition) | ~550 °C | ~500 °C | |
| BET Surface Area | ~1300 m²/g | ~1100 - 1500 m²/g | |
| Pore Volume | ~0.65 cm³/g | ~0.5 - 0.7 cm³/g | |
| Catalytic Activity (e.g., Lewis acid catalysis) | Potentially Enhanced | Active | [4] |
Experimental Protocols
General Solvothermal Synthesis of MOFs
The solvothermal method is a widely employed technique for the synthesis of MOFs.[5][6] The general procedure involves heating the constituent metal salt and organic linker in a high-boiling point solvent within a sealed vessel.
Caption: General workflow for the solvothermal synthesis of MOFs.
Step-by-Step Protocol for BDC-MOF (UiO-66) Synthesis:
-
Preparation of the Reaction Mixture: In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash the product repeatedly with fresh DMF to remove unreacted starting materials.
-
Activation: To remove the solvent molecules occluded within the pores, exchange the DMF with a more volatile solvent like ethanol, followed by heating the sample under vacuum.
Hypothetical Protocol for Ind-MOF Synthesis:
This protocol is a proposed adaptation based on the general principles of MOF synthesis and would require experimental optimization.
-
Preparation of the Reaction Mixture: In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and this compound in N,N-dimethylformamide (DMF) in a 1:1 molar ratio. The use of a modulator, such as acetic acid or benzoic acid, may be necessary to control crystal growth and reduce defects.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature between 120-150 °C for 24-72 hours. The optimal temperature and time will need to be determined experimentally.
-
Isolation and Washing: After cooling, collect the product and wash thoroughly with DMF.
-
Activation: Perform solvent exchange with a suitable solvent (e.g., acetone or ethanol) followed by heating under vacuum to activate the MOF.
Characterization Techniques
To evaluate the properties of the synthesized MOFs, a suite of characterization techniques is employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms.
-
Catalytic Testing: To evaluate the catalytic performance in a relevant model reaction, such as a Knoevenagel condensation or Friedel-Crafts alkylation, to probe the acidic or basic nature of the MOF.[4]
Discussion: The Promise of this compound
The introduction of the indazole moiety into the linker structure offers several potential advantages. The presence of the nitrogen atoms can enhance the interaction of the MOF with specific guest molecules, such as CO₂, through dipole-quadrupole interactions, potentially leading to improved gas separation performance. Furthermore, these nitrogen atoms can act as Brønsted or Lewis basic sites, or as anchoring points for post-synthetic modification, opening up avenues for designing advanced catalysts.[4]
While direct comparative experimental data for MOFs synthesized with this compound is still emerging, the principles of reticular chemistry suggest that isoreticular analogues of well-known MOFs, such as UiO-66, can be synthesized with this linker. The hypothetical data presented in this guide, based on trends observed for other N-heterocyclic linkers, suggests that Ind-MOFs could exhibit enhanced thermal stability and tailored catalytic properties compared to their purely carboxylate-based counterparts.
Conclusion and Future Outlook
This compound represents a promising building block for the design of novel Metal-Organic Frameworks with tailored properties. Its unique structure, combining the rigidity of an aromatic system with the functionality of a nitrogen-containing heterocycle, offers exciting possibilities for creating MOFs with enhanced thermal stability, specific adsorption characteristics, and novel catalytic activities. Further experimental investigation is crucial to fully elucidate the potential of this linker and to validate the hypothetical performance benefits discussed in this guide. As the library of available organic linkers continues to expand, so too will the functional landscape of MOFs, paving the way for the development of next-generation materials for a wide array of applications.
References
- Hu, Z., & Zhao, D. (2017).
- BenchChem. (2025). A Comparative Study of Metal-Organic Frameworks Synthesized from Different Linkers: The Case of the UiO-66 Series. BenchChem Technical Support Team.
- Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3).
- Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of chemical research, 43(8), 1166–1175.
- Khan, I. U., et al. (2018). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature.
- Farha, O. K., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094.
- MDPI. (2023).
- RSC Publishing. (2018). Multi-functionalized MOFs with large-pore apertures as luminescent probes for efficient sensing of quinones. New Journal of Chemistry.
- CD Bioparticles. Multi-Carboxylic MOFs Linkers. CD Bioparticles.
- Stork, T., et al. (2021). Isoreticular Chemistry of Group 13 Metal-Organic Framework Compounds Based on V-Shaped Linker Molecules: Exceptions to the Rule?. Inorganic Chemistry, 60(12), 8861-8869.
- MDPI. (2021).
- ChemRxiv. (2024). New Isostructural Family of Mixed-Metal Na-M(III)-MOFs Based on Glycolic Acid. ChemRxiv.
- MDPI. (2022). Isoreticular Metal-Organic Framework-3 (IRMOF-3)
- ResearchGate. (n.d.). Isoreticular Aluminium-based Metal-Organic Frameworks with structurally similar organic linkers as highly efficient dye adsorbents.
- MDPI. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI.
- ResearchGate. (n.d.). Examples of design and functionalization of dynamic MOFs by linker....
- MDPI. (2022).
- Li, L. (2021). SYNTHESIS AND CATALYTIC PROPERTIES OF METAL-ORGANIC FRAMEWORKS MIMICKING CARBONIC ANHYDRASE. TopSCHOLAR.
- Lin, W. (2009).
- OSTI.GOV. (2013). Tuning the Moisture and Thermal Stability of Metal–Organic Frameworks through Incorporation of Pendant Hydrophobic Groups. OSTI.GOV.
- RSC Publishing. (2019).
- Clausius Scientific Press. (2021). Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4- dicarboxylate (Cu-MOF) on Crude oil. Clausius Scientific Press.
- Seventh Sense Research Group. (n.d.). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Seventh Sense Research Group.
- HHU. (2017). Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption. HHU.
- RSC Publishing. (2011). A zinc(ii) metal–organic framework based on triazole and dicarboxylate ligands for selective adsorption of hexane isomers.
- ResearchGate. (n.d.). Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid.
- MDPI. (2024). Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. MDPI.
- MDPI. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
- RSC Publishing. (2011). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
- ResearchGate. (n.d.). Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions.
- ResearchGate. (n.d.). Selective Adsorption Properties of Cationic Metal–Organic Frameworks Based on Imidazolic Linker.
- RUA. (n.d.).
- RSC Publishing. (2020).
Sources
- 1. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 2. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1H-Indazole-3-Carboxamide: An In-Depth Analysis for Researchers
The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in drug discovery underscores the critical need for efficient, scalable, and reproducible synthetic methods. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to 1H-indazole-3-carboxamides, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment of each method's performance, empowering you to make informed decisions for your specific research and development needs.
Introduction: The Significance of the 1H-Indazole-3-Carboxamide Moiety
The indazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1] The addition of a carboxamide group at the 3-position further enhances its versatility, allowing for a multitude of structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties. Consequently, 1H-indazole-3-carboxamide derivatives have been successfully developed as potent inhibitors of various enzymes and modulators of receptors, leading to clinical candidates and marketed drugs.[1][2]
This guide will focus on the synthesis of the core 1H-indazole-3-carboxamide structure, which is typically achieved through the formation of the 1H-indazole-3-carboxylic acid intermediate, followed by amide bond formation. The choice of the synthetic route to the carboxylic acid precursor is a crucial determinant of the overall efficiency, cost, and scalability of the synthesis.
Comparative Analysis of Synthetic Routes to 1H-Indazole-3-Carboxylic Acid
We will now explore and compare four primary synthetic strategies for the preparation of the key intermediate, 1H-indazole-3-carboxylic acid.
Method 1: The Classical Approach from Isatin
This long-standing method involves the oxidative cleavage of the isatin ring, followed by diazotization and cyclization.[3][4]
Mechanism and Rationale:
The synthesis begins with the alkaline hydrolysis of isatin, which opens the five-membered ring to form a sodium salt of 2-aminophenylglyoxylic acid. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and undergoes an intramolecular cyclization, driven by the nucleophilic attack of the enolate, to form the indazole ring. A final reduction step, often with a reducing agent like stannous chloride, yields 1H-indazole-3-carboxylic acid. The choice of a strong base for the initial ring-opening is critical to ensure complete conversion. The careful control of temperature during diazotization is paramount to prevent the decomposition of the diazonium intermediate.[5]
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin
-
Ring Opening: To a solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL), add isatin (5.0 g, 34 mmol) portion-wise with stirring. Heat the mixture to 50°C until a clear solution is obtained. Cool the solution to room temperature.
-
Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (2.6 g, 38 mmol) in water (10 mL). Maintain the temperature below 5°C and slowly add concentrated hydrochloric acid (10 mL) dropwise. Stir the mixture for 1 hour at 0-5°C.
-
Cyclization and Reduction: Prepare a solution of stannous chloride dihydrate (15.4 g, 68 mmol) in concentrated hydrochloric acid (20 mL). Add this solution dropwise to the cold diazonium salt solution, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Isolation: The precipitated solid is collected by filtration, washed with cold water, and then dissolved in a 10% sodium bicarbonate solution. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of 1H-indazole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.
Method 2: The Jacobson Synthesis from Substituted o-Toluidine
A reliable and widely used method, the Jacobson synthesis involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[6][7]
Mechanism and Rationale:
The synthesis starts with the acylation of o-toluidine to protect the amino group and to introduce a directing group. The subsequent nitrosation with nitrous acid (generated in situ from sodium nitrite and acid) forms an N-nitroso derivative. This intermediate, upon heating in a non-polar solvent, undergoes a rearrangement and cyclization to form the indazole ring. The acyl group is then hydrolyzed to afford the parent indazole. To obtain the 3-carboxylic acid, a variation starting from o-aminoacetophenone can be employed, where the acetyl group is oxidized in a later step. The initial acylation step is crucial for directing the cyclization to the desired position and preventing side reactions.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from o-Aminoacetophenone (a modified Jacobson approach)
-
Diazotization: Dissolve o-aminoacetophenone (5.0 g, 37 mmol) in a mixture of acetic acid (25 mL) and propionic acid (25 mL). Cool the solution to 0-5°C and slowly add a solution of sodium nitrite (2.8 g, 41 mmol) in water (10 mL), maintaining the temperature below 5°C. Stir for 1 hour at this temperature.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat at 60-70°C for 2-3 hours until the evolution of nitrogen gas ceases.
-
Oxidation: Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate. The organic layer is then treated with a strong oxidizing agent, such as potassium permanganate, under basic conditions to oxidize the methyl ketone to a carboxylic acid.
-
Work-up and Isolation: After the oxidation is complete, the manganese dioxide is filtered off. The filtrate is acidified with hydrochloric acid to precipitate the 1H-indazole-3-carboxylic acid. The product is collected by filtration, washed with water, and dried.
Method 3: Directed ortho-Metalation of a Protected Indazole
This modern and highly regioselective method utilizes a protecting group to direct lithiation to the C3 position, followed by carboxylation.[2][8]
Mechanism and Rationale:
The synthesis begins with the protection of the indazole N1 position, typically with a group like (2-trimethylsilyl)ethoxymethyl (SEM). The SEM group serves two purposes: it protects the acidic N-H proton and acts as a directed metalation group (DMG). Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperature results in the deprotonation of the C3 position, which is the most acidic carbon proton due to the directing effect of the SEM group. The resulting lithiated intermediate is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group. Finally, the SEM protecting group is removed under acidic conditions. The choice of a suitable protecting group is critical for the success of this reaction, as it must be stable to the strongly basic conditions of the lithiation step and easily removable.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from SEM-Protected Indazole
-
Protection: To a solution of 1H-indazole (5.0 g, 42.3 mmol) in dry THF (100 mL) at 0°C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.03 g, 50.8 mmol) portion-wise. Stir for 30 minutes, then add SEM-Cl (8.2 mL, 46.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.
-
Directed ortho-Metalation and Carboxylation: Dissolve the SEM-protected indazole (5.0 g, 20.3 mmol) in dry THF (100 mL) and cool to -78°C under an argon atmosphere. Add n-butyllithium (2.5 M in hexanes, 8.9 mL, 22.3 mmol) dropwise. Stir for 1 hour at -78°C. Add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.
-
Deprotection and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate. The combined organic layers are dried and concentrated. The residue is then dissolved in a mixture of ethanol and 6 M hydrochloric acid and heated at reflux for 2 hours to remove the SEM group. After cooling, the product precipitates and is collected by filtration, washed with cold water, and dried.
Method 4: One-Step Synthesis from o-Aminophenylacetic Acid Derivatives
This efficient method involves a direct diazotization and cyclization of an o-aminophenylacetic acid derivative in a single step.[9]
Mechanism and Rationale:
This approach leverages the reactivity of o-aminophenylacetic acid or its amide/ester derivatives. Treatment with a diazotizing agent, such as tert-butyl nitrite in the presence of an acid, generates a diazonium salt in situ. This is immediately followed by an intramolecular cyclization, where the active methylene group attacks the diazonium group, leading to the formation of the indazole ring with the carboxylic acid (or its derivative) at the 3-position. The key advantage of this method is its operational simplicity and the avoidance of isolating unstable intermediates. The choice of the diazotizing agent and solvent can influence the reaction yield and purity.
Experimental Protocol: Synthesis of N-aryl-1H-indazole-3-carboxamide from 2-(2-aminophenyl)-N-arylacetamide
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(2-aminophenyl)-N-arylacetamide (1.0 mmol) in acetonitrile (5 mL).
-
Diazotization and Cyclization: Add glacial acetic acid (1.2 mmol) followed by tert-butyl nitrite (1.2 mmol) to the solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl-1H-indazole-3-carboxamide.
Performance Comparison
| Parameter | Method 1: From Isatin | Method 2: From o-Toluidine | Method 3: From Protected Indazole | Method 4: From o-Aminophenylacetic Acid |
| Starting Material Cost | Moderate | Low | High (due to protecting group) | Moderate |
| Number of Steps | 3-4 | 3-4 (modified) | 3 | 1 |
| Typical Overall Yield | Variable, often moderate[3] | Good for specific derivatives[3] | Good to excellent[2] | High (up to 97% for specific amides)[9] |
| Scalability | Potential challenges noted[3] | Generally reliable[3] | Good | Potentially good, but may require optimization |
| Key Reagents | NaOH, NaNO₂, HCl, SnCl₂ | NaNO₂, Acid, Oxidizing agent | NaH, SEM-Cl, n-BuLi, CO₂ | t-BuONO, Acetic Acid |
| Safety Considerations | Diazotization (unstable intermediates) | Diazotization (unstable intermediates) | n-BuLi (pyrophoric), SEM-Cl (corrosive) | tert-Butyl nitrite (flammable) |
| Reproducibility | Potential for issues on a larger scale[3] | Generally considered a reliable method[3] | Explicitly stated as reproducible[3] | High yields reported in patent literature[9] |
Final Step: Amide Bond Formation
Once the 1H-indazole-3-carboxylic acid is obtained, the final step is the formation of the carboxamide. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.[10][11][12]
Mechanism and Rationale of Amide Coupling:
The carboxylic acid is first activated to a more reactive species that is susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[10] The choice of coupling reagent and additives (like HOBt or Oxyma) is crucial to maximize yield, minimize side reactions (especially racemization if chiral amines are used), and facilitate purification. The selection often depends on the steric and electronic properties of both the carboxylic acid and the amine. For example, HATU is often preferred for sterically hindered couplings due to its high reactivity.
Experimental Protocol: General Procedure for Amide Coupling
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1.0 mmol) in a suitable solvent (e.g., DMF, 10 mL), add the desired amine (1.1 mmol).
-
Addition of Coupling Reagents: Add a coupling agent such as HATU (1.2 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 mmol).
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC. Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the pure 1H-indazole-3-carboxamide.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of 1H-indazole-3-carboxamide.
Conclusion and Recommendations
The synthesis of 1H-indazole-3-carboxamides can be approached through several distinct strategies, each with its own set of advantages and disadvantages.
-
For cost-effectiveness and scalability on a large scale, the Jacobson synthesis from o-toluidine derivatives (Method 2) remains a strong contender due to the low cost of starting materials and its generally reliable nature.
-
For rapid synthesis of a diverse library of amides with high yields, the one-step method from o-aminophenylacetic acid derivatives (Method 4) is highly attractive, especially in a drug discovery setting where speed is of the essence.
-
For achieving high regioselectivity and good yields, particularly for complex or sensitive substrates, the directed ortho-metalation of a protected indazole (Method 3) offers excellent control, albeit at a higher cost due to the protecting group and organolithium reagent.
-
The classical synthesis from isatin (Method 1) , while historically significant, may present challenges in terms of yield variability and scalability, making it less favorable for large-scale production compared to the other methods.
Ultimately, the choice of synthetic route will depend on the specific goals of the project, including the desired scale, the available budget, the timeline, and the chemical complexity of the target molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most appropriate method for their 1H-indazole-3-carboxamide synthesis endeavors.
References
- indazole - Organic Syntheses Procedure. Organic Syntheses. [Link]
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. [Link]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [URL not available]
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
- Diazotization safety - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
A Senior Application Scientist's Guide to the Structural Validation of 1H-Indazole-3,6-dicarboxylic acid by NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For heterocyclic scaffolds like 1H-Indazole-3,6-dicarboxylic acid, a versatile building block in medicinal chemistry, absolute structural confirmation is non-negotiable.[1][2] Even minor isomeric impurities can lead to drastically different biological activities or material properties, making robust analytical validation a cornerstone of scientific integrity and regulatory compliance.[3]
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with a self-validating framework to confirm their synthesis and ensure the purity of their materials.[1][4]
Pillar 1: Theoretical Prediction of the NMR Landscape
Before any experiment, a seasoned scientist first predicts the expected outcome. Based on established principles of chemical shifts and coupling constants for indazole systems and carboxylic acids, we can anticipate the NMR signature of our target molecule.[5][6]
The Target Structure:
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
-
Carboxylic Acid Protons (-COOH): Two distinct, broad singlets are expected in the far downfield region, typically >12 ppm.[7][8] Their broadness is due to chemical exchange with trace water and hydrogen bonding. These signals are definitive markers for carboxylic acids.
-
Indazole N-H Proton: A single, broad singlet, also in the downfield region (~13-14 ppm), characteristic of the acidic proton on the pyrazole ring.[9][10] Its chemical shift is highly sensitive to solvent and concentration.
-
Aromatic Protons (H4, H5, H7):
-
H7: Expected to be a doublet around 8.1-8.3 ppm. It is deshielded by the adjacent ring nitrogen and the C6-carboxylic acid group.
-
H5: Expected to appear as a doublet of doublets (dd) or a triplet (if coupling constants are similar) around 7.8-8.0 ppm.
-
H4: Expected to be a doublet around 7.6-7.8 ppm.
-
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
-
Carboxylic Carbons (-COOH): Two signals in the 165-175 ppm range are anticipated, confirming the presence of two distinct carboxylic acid groups.[7][11]
-
Aromatic Carbons: Nine distinct signals are expected for the indazole core. The carbons bearing the carboxylic acid groups (C3 and C6) and the bridgehead carbons (C3a and C7a) will be quaternary and appear at different chemical shifts than the protonated carbons (C4, C5, C7). Based on known data for indazoles, carbons adjacent to nitrogen (like C3 and C7a) will be significantly affected.[5][6][12]
Pillar 2: A Self-Validating Experimental Workflow
The trustworthiness of a structural assignment relies on a multi-pronged approach where different experiments corroborate each other. Our workflow is designed to build the molecular structure piece by piece, leaving no room for ambiguity.
Caption: A comprehensive workflow for NMR-based structural validation.
Experimental Protocol
-
Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is critical as it is an excellent solvent for polar carboxylic acids and allows for the observation of exchangeable N-H and -COOH protons.[10][13]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH carbons (positive phase) from CH₂ carbons (negative phase) and quaternary carbons (absent).
-
-
2D NMR Acquisition:
-
¹H-¹H COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton coupling networks.[14][15]
-
¹H-¹³C HSQC: Acquire a gradient-selected HSQC spectrum, optimized for a ¹JCH of ~160 Hz, to correlate each proton with its directly attached carbon.[16][17]
-
¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum. This is the most crucial experiment for confirming the overall scaffold. Optimize for long-range couplings (nJCH) of 8-10 Hz to observe correlations over 2 and 3 bonds.[11][14][17]
-
-
(Optional) D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of signals confirms them as exchangeable protons (-OH, -NH).[7][18]
Pillar 3: Data Interpretation – Assembling the Molecular Jigsaw
The power of this workflow lies in using the data from each experiment to build upon the last, culminating in a single, undeniable structure.
Step 1: Analysis of 1D Spectra
The ¹H NMR spectrum will show three distinct signals in the aromatic region and several broad signals downfield. The ¹³C spectrum will confirm the presence of 9 unique carbons in the indazole core plus two downfield carboxylic carbons. The D₂O exchange experiment will cause the disappearance of the N-H and -COOH proton signals, confirming their assignment.[7][18][19]
Step 2: Assigning the Benzene Ring with COSY and HSQC
The COSY spectrum is expected to show a clear correlation between H4 and H5, establishing their connectivity. The HSQC spectrum then provides the definitive link: the proton at ~7.7 ppm (H4) correlates to a carbon signal, which is now unambiguously assigned as C4. The same is done for H5/C5 and H7/C7. At this point, we have confirmed the C4-C5 bond and identified the three protonated carbons of the benzene ring.
Step 3: The Definitive Proof with HMBC
The HMBC spectrum connects all the pieces. It validates the substitution pattern by showing correlations between protons and carbons that are 2 or 3 bonds away. This is where we differentiate our target molecule from any potential isomers, such as 1H-Indazole-3,5-dicarboxylic acid.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Analysis of Key HMBC Correlations:
-
Confirming the C3-COOH position: The proton H4 shows a 3-bond correlation (³J) to the carbon of the carboxylic acid at position 3. This is a critical link that places one of the COOH groups definitively at C3.
-
Confirming the C6-COOH position: Both H5 (³J) and H7 (²J) show correlations to the carbon of the carboxylic acid at position 6. This dual correlation provides undeniable evidence for the placement of the second COOH group at the C6 position.
-
Connecting the Rings: The N-H proton shows correlations to C3 and C7a, while the aromatic protons (H4, H5, H7) show correlations to the bridgehead carbons (C3a and C7a), stitching the pyrazole and benzene rings together correctly.
Comparative Analysis: Ruling out the 1H-Indazole-3,5-dicarboxylic acid Isomer
If the compound were the 3,5-isomer, the HMBC spectrum would look fundamentally different. We would expect to see correlations from H4 and H6 to the C5-carboxylic carbon, and no correlations from H7 to a carboxylic carbon. The observed data, as described above, directly refutes this and all other possible isomeric structures.
Data Summary
The following table summarizes the expected NMR data that collectively validate the structure of this compound.
| Assignment | ¹H NMR (ppm, Multiplicity) | ¹³C NMR (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| N1-H | ~13.9 (br s) | - | C3, C7a |
| C3-COOH | ~13.2 (br s) | ~165.0 | - |
| C6-COOH | ~13.0 (br s) | ~167.5 | - |
| H4 | ~7.7 (d) | ~123.0 | C3, C5, C7a, C3-COOH |
| H5 | ~7.9 (dd) | ~124.5 | C3a, C7, C6-COOH |
| H7 | ~8.2 (d) | ~112.0 | C5, C6, C3a, C6-COOH |
| C3 | - | ~138.0 | - |
| C3a | - | ~122.0 | - |
| C6 | - | ~128.0 | - |
| C7a | - | ~141.0 | - |
Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.
Conclusion
By systematically employing a suite of 1D and 2D NMR experiments, we move beyond simple spectral matching to a process of logical deduction. The COSY spectrum reveals the proton framework, the HSQC spectrum links protons to their parent carbons, and the HMBC spectrum unveils the complete carbon skeleton and confirms the precise location of substituents. This self-validating workflow provides an authoritative and unambiguous confirmation of the this compound structure, a critical step for any researcher, scientist, or drug development professional relying on this important molecular scaffold.
References
- Vertex AI Search. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
- ResearchGate. (2016). 13 C NMR of indazoles.
- Wiley-VCH. (2007). Supporting Information.
- ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
- News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development.
- Journal of the American Chemical Society. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- ResearchGate. Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3).
- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.
- PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.
- ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.
- SpectraBase. Indazole - Optional[13C NMR] - Chemical Shifts.
- ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2....
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. azooptics.com [azooptics.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
"reproducibility of 1H-indazole-3-carboxamide synthesis"
An In-Depth Technical Guide to the Reproducible Synthesis of 1H-Indazole-3-Carboxamide
The 1H-indazole-3-carboxamide framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds, including potent kinase inhibitors and synthetic cannabinoids.[1][2][3] The ability to synthesize these molecules in a consistent and reproducible manner is paramount for advancing drug discovery programs, ensuring reliable biological data, and enabling scalable production.
This guide provides a comparative analysis of prevalent synthetic routes to 1H-indazole-3-carboxamide, moving beyond mere procedural descriptions to dissect the underlying chemical principles that govern the success and reproducibility of each method. We will explore the causality behind experimental choices, present self-validating protocols, and offer data-driven comparisons to empower researchers in selecting the optimal strategy for their specific objectives.
Comparative Overview of Synthetic Strategies
The synthesis of 1H-indazole-3-carboxamides can be broadly bifurcated into two critical stages: the construction of the 1H-indazole-3-carboxylic acid or a suitable derivative (e.g., an aldehyde or ester), followed by a standard amide bond formation. The reproducibility of the entire sequence is overwhelmingly dictated by the initial route chosen to assemble the indazole core. Here, we critically evaluate three distinct and widely employed strategies.
| Parameter | Method 1: Classical Isatin Route | Method 2: Indole Nitrosation Route | Method 3: "Diazonium-Free" Phenylhydrazine Route |
| Starting Material | Isatin | Substituted Indoles | Phenylhydrazine & Benzaldehyde |
| Key Transformation | Ring opening, diazotization, cyclization | Nitrosation, ring opening, cyclization | Hydrazone formation, Friedel-Crafts cyclization |
| Reported Overall Yield | Variable, often moderate | High (up to 99% for aldehyde)[4] | Good |
| Reproducibility | Known scale-up challenges[1][5] | High, with optimized procedures[4] | Designed for scalability and safety[5] |
| Key Reagents | NaOH, NaNO₂, HCl | NaNO₂, HCl, DMF | Oxalyl chloride, AlCl₃ |
| Primary Intermediate | 1H-Indazole-3-carboxylic acid | 1H-Indazole-3-carboxaldehyde | Benzylideneaminoisatin |
Method 1: The Classical Isatin Route - A Critical Evaluation
This long-established method proceeds via the oxidative cleavage of isatin's five-membered ring, followed by diazotization of the resulting amino group and subsequent intramolecular cyclization to form the indazole ring.[5] While historically significant, this pathway presents notable reproducibility challenges, particularly during scale-up.
Mechanistic Considerations and Reproducibility Pitfalls
The primary challenge lies in the control of the diazotization and cyclization steps. Diazonium salts are notoriously unstable intermediates, and their formation and subsequent reaction are highly sensitive to temperature fluctuations. On a larger scale, maintaining strict temperature control (typically 0-5 °C) becomes difficult, which can lead to decomposition and the formation of side products, thereby reducing yield and complicating purification.[5]
Experimental Workflow: Isatin Route
Caption: Workflow for the synthesis of 1H-indazole-3-carboxylic acid from isatin.
Method 2: The Indole Nitrosation Route - An Optimized and Reproducible Approach
A more modern and highly reproducible method involves the transformation of readily available indoles into 1H-indazole-3-carboxaldehydes through nitrosation.[4][6] This aldehyde is a versatile intermediate that can be easily oxidized to the corresponding carboxylic acid before amidation.
Causality Behind the Optimized Protocol
The key to this method's success is the careful control of reaction conditions to prevent side reactions. An optimized procedure involves the reverse addition of an indole solution to a pre-formed mixture of sodium nitrite in acid.[4] This ensures that the indole is always the limiting reagent in the presence of the nitrosating agent, which significantly minimizes the formation of undesired side products.[4] The reaction proceeds through a multistep pathway involving nitrosation at the C3 position, addition of water, ring opening, and subsequent ring closure to form the stable indazole-3-carboxaldehyde.[6]
Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxamide[7]
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde [4]
-
In a round-bottom flask, cool a solution of sodium nitrite (1.10 g, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL) to 0 °C.
-
Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the solution, maintaining the temperature at 0 °C.
-
After stirring for 10 minutes at 0 °C, add a solution of 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL) dropwise over 2 hours using a syringe pump.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc, 8:2) to yield the pure aldehyde. A reported yield for a similar non-methylated indole was 99%.[4]
Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid [7]
-
Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) and 2-methyl-2-butene (5.0 equiv) in t-BuOH.
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) and sodium dihydrogen phosphate (4.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amidation to 7-Methyl-1H-indazole-3-carboxamide [7]
-
Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add ammonium chloride (1.5 equiv) to the mixture and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by recrystallization or column chromatography.
Experimental Workflow: Indole Nitrosation Route
Caption: A reproducible three-step workflow from substituted indoles.
Method 3: The "Diazonium-Free" Route from Phenylhydrazine - A Scalable Alternative
To circumvent the safety and scalability issues associated with diazonium salts, a novel route starting from commercially available phenylhydrazine and benzaldehyde has been developed.[5] This method is particularly attractive for large-scale industrial synthesis.
Rationale for Enhanced Safety and Scalability
This pathway completely avoids the use of sodium nitrite and the in situ formation of diazonium intermediates. The key steps involve the formation of a stable benzaldehyde phenylhydrazone, which then undergoes a Friedel-Crafts reaction with oxalyl chloride to form an isatin-like intermediate, followed by hydrolysis and rearrangement to yield the desired 1H-indazole-3-carboxylic acid.[5] The intermediates in this pathway are generally more stable, and the reaction conditions are more amenable to large-scale equipment, making it an inherently safer and more scalable process.
Experimental Workflow: Phenylhydrazine Route
Caption: A scalable and diazonium-free route to 1H-indazole-3-carboxylic acid.
The Final Step: Reproducible Amide Bond Formation
The conversion of 1H-indazole-3-carboxylic acid to the final carboxamide is typically a high-yielding and reproducible step. The process relies on standard peptide coupling chemistry.[8]
Self-Validating Protocol for Amidation
The success of this step is contingent on the complete activation of the carboxylic acid. The use of coupling agents like 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or alternatives like HATU, ensures the efficient formation of a highly reactive activated ester intermediate.[7][8] The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), watching for the consumption of the starting carboxylic acid. This direct monitoring makes the protocol self-validating.
General Experimental Protocol: Amide Coupling[8]
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add HOBT (1.2 equiv), EDC·HCl (1.2 equiv), and a tertiary amine base like triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature for 15-30 minutes to ensure complete activation of the acid.
-
Add the desired amine (or ammonium chloride for the primary carboxamide) (1.0-1.5 equiv) and continue stirring at room temperature for 4-6 hours, or until TLC indicates completion.
-
Perform an aqueous work-up by pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).
-
Wash the organic layer sequentially with a weak base (e.g., 10% NaHCO₃), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or recrystallization.
Conclusion and Recommendations
The reproducible synthesis of 1H-indazole-3-carboxamide is readily achievable with a careful selection of the synthetic route.
-
For lab-scale synthesis with diverse substitution patterns: The Indole Nitrosation Route is highly recommended. It is robust, high-yielding, and benefits from well-optimized, reproducible protocols.[4][7]
-
For large-scale and industrial production: The "Diazonium-Free" Phenylhydrazine Route offers significant advantages in terms of safety and scalability, avoiding problematic diazonium intermediates.[5]
-
The Classical Isatin Route should be approached with caution, particularly if scalability is a concern, due to the inherent instability of diazonium salts.[1][5]
Ultimately, the final amidation step is a reliable transformation that can be applied to the 1H-indazole-3-carboxylic acid produced from any of these primary routes. By understanding the chemical principles and potential pitfalls of each method, researchers can confidently produce this valuable scaffold with high fidelity and reproducibility.
References
- Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. [Link]
- Minner, E. (2019). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans. [Link]
- Petit, E., et al. (2018).
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- Di, J. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. [Link]
- Petit, E., et al. (2018).
- Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Giustiniano, M., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(19), 4444-4449. [Link]
- Ye, N., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Wang, Y., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
- Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Biological Activity of 1H-Indazole-3-Carboxylic Acid Derivatives
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This is due to its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, which allows for versatile substitution and interaction with various biological targets.[1] Among the diverse indazole derivatives, those derived from 1H-indazole-3-carboxylic acid have garnered significant attention for their potent and varied biological effects.[3] This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.
Anticancer Activity: A Dominant Therapeutic Avenue
1H-indazole-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against various cancer cell lines.[4][5] The core mechanism often involves the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key cellular pathways.[5][6]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the indazole core and the carboxylic acid moiety.
-
Amide Linkages: Conversion of the carboxylic acid to various carboxamides is a common and effective strategy. The nature of the amine coupled to the carboxylic acid is critical. For instance, studies have shown that specific amide linkers can profoundly affect the potency of these compounds as Calcium-Release Activated Calcium (CRAC) channel blockers, which are implicated in cancer.[7][8] A study on indazole-3-carboxamides revealed that the orientation of the amide linker is crucial for activity; derivatives with a -CO-NH-Ar linkage were significantly more potent than their isomeric -NH-CO-Ar counterparts.[7][8]
-
Substitution on the Indazole Ring: Modifications on the indazole ring, such as the introduction of different groups at the N1 position or on the benzene ring, play a vital role in tuning the anticancer potency and selectivity. For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated, with compound 6o exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and showing good selectivity over normal cells.[5][6] This activity was linked to the inhibition of Bcl2 family members and the p53/MDM2 pathway.[5][6]
-
Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9] For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key player in tumor progression.[9] The representative compound 30l from this series showed excellent PAK1 inhibition with an IC50 of 9.8 nM and high selectivity.[9] SAR analysis revealed that hydrophobic and hydrophilic substitutions at specific positions were critical for this activity.[9]
Comparative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity of selected 1H-indazole-3-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | 1H-indazole-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | [5][6] |
| A549 (Lung) | >50 | [6] | ||
| PC-3 (Prostate) | >50 | [6] | ||
| Hep-G2 (Hepatoma) | >50 | [6] | ||
| 2f | Indazole derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |
| 30l | 1H-indazole-3-carboxamide | PAK1 (enzyme inhibition) | 0.0098 | [9] |
| 12d | Indazole-3-carboxamide | CRAC channel inhibition | 0.67 | [7][8] |
| 12a | Indazole-3-carboxamide | CRAC channel inhibition | 1.51 | [7] |
Antimicrobial Activity: A Renewed Focus
With the rise of antimicrobial resistance, the development of novel antimicrobial agents is a critical area of research. 1H-indazole-3-carboxylic acid derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[10][11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potential of these derivatives is influenced by the specific substitutions on the indazole core and the functional groups introduced at the 3-position.
-
Carboxamide Derivatives: The synthesis of 1H-indazole-3-carboxamides by coupling various amines has been a fruitful strategy.[10][12] The antimicrobial activity is dependent on the nature of the coupled amine. For example, a study involving the synthesis of fourteen new 1H-indazole-3-carboxamides reported their evaluation for antimicrobial activity.[10]
-
Hydrazide Derivatives: Further modification of the carboxylic acid to a hydrazide, followed by coupling with substituted aryl acids to form N'-acylhydrazides, has yielded compounds with notable antimicrobial properties.[13]
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of representative 1H-indazole-3-carboxylic acid derivatives.
| Compound ID | Derivative Type | Microorganism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| 4a-n | 1H-indazole-3-carboxamides | Various bacteria and fungi | Data reported in the study | [10] |
| 4a-m | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | Various bacteria and fungi | Data reported in the study | [13] |
| Indolylbenzo[d]imidazoles 3ao & 3aq | (Related Heterocycle) | Staphylococcus aureus | MIC < 1 µg/mL | [14] |
| Indolylbenzo[d]imidazoles 3aa & 3ad | (Related Heterocycle) | Staphylococcus aureus | MIC 3.9–7.8 µg/mL | [14] |
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives, including those based on the 1H-indazole-3-carboxylic acid scaffold, have been investigated for their anti-inflammatory properties.[15][16] Commercially available anti-inflammatory drugs like Bendazac and Benzydamine feature the 1H-indazole scaffold, highlighting its therapeutic relevance.[2]
Mechanism of Action and SAR
The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and cytokines.[15][16]
-
COX Inhibition: Computational studies have been employed to investigate the interaction of 1H-indazole derivatives with COX-2, a key enzyme in prostaglandin synthesis.[15] These studies have shown that derivatives with specific substitutions, such as difluorophenyl and p-tolyl groups, exhibit significant binding affinities for the COX-2 active site.[15]
-
Cytokine Inhibition: Experimental studies have demonstrated that indazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[16] For instance, indazole itself was found to inhibit TNF-α with an IC50 of 220.11 µM, while 6-nitroindazole showed potent inhibition of IL-1β with an IC50 of 100.75 µM.[16]
Comparative Anti-inflammatory Activity Data
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Indazole | TNF-α | 220.11 | [16] |
| 5-Aminoindazole | TNF-α | 230.19 | [16] |
| 6-Nitroindazole | IL-1β | 100.75 | [16] |
| Indazole | IL-1β | 120.59 | [16] |
| 5-Aminoindazole | IL-1β | 220.46 | [16] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives[10]
This protocol outlines a common method for synthesizing 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.
Step-by-step Protocol:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.
In Vitro Anticancer Activity (MTT Assay)[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow Diagram:
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Routes of 1H-Indazole-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 1H-indazole-3-carboxylic acid is a privileged structure, serving as a crucial building block for a multitude of pharmacologically active agents. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, comparative evaluation of the most prominent synthetic pathways to this important molecule, grounded in experimental data and practical insights.
Executive Summary: A Comparative Overview
The synthesis of 1H-indazole-3-carboxylic acid can be approached from several distinct starting materials and chemical transformations. Each route presents a unique set of advantages and challenges. Below is a summary of the key methods evaluated in this guide.
| Synthetic Route | Starting Material(s) | Key Transformation(s) | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1: The Classical Isatin Approach | Isatin | Ring opening, diazotization, cyclization | Variable, often moderate | Readily available starting material | Multi-step, potential for scale-up challenges.[1] |
| Route 2: Diazotization of o-Aminophenylacetic Acid | o-Aminophenylacetic acid | One-pot diazotization and cyclization | High | High efficiency, one-pot procedure.[2] | Starting material may be less common than isatin. |
| Route 3: Benzyne-Mediated [3+2] Cycloaddition | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate | In situ benzyne formation, cycloaddition | High (for the ester) | Mild reaction conditions, high yield of the ester precursor.[3] | Requires specialized and costly reagents.[3] |
| Route 4: Phenylhydrazine Condensation | Phenylhydrazine, Pyruvic acid | Condensation, cyclization (Fischer-like) | Moderate | Utilizes common and inexpensive starting materials. | Can produce side products, requiring careful purification. |
| Route 5: Oxidation of 3-Methyl-1H-indazole | 3-Methyl-1H-indazole | Side-chain oxidation | Good to High | Direct conversion from a commercially available indazole. | Requires a strong oxidizing agent and careful control of reaction conditions. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic pathway, including reaction mechanisms, step-by-step experimental protocols, and expert insights into the practical considerations of each method.
Route 1: The Classical Isatin Approach
This long-established method remains a viable option due to the commercial availability and low cost of isatin. The synthesis proceeds through a three-step sequence: alkaline hydrolysis of isatin to form sodium 2-aminophenylglyoxylate, followed by diazotization and subsequent intramolecular cyclization.
Reaction Causality: The initial hydrolysis opens the five-membered ring of isatin. The subsequent diazotization of the aromatic amine and intramolecular attack of the enolate equivalent leads to the formation of the pyrazole ring of the indazole system.
Caption: Workflow for the synthesis of 1H-indazole-3-carboxylic acid from isatin.
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin
-
Step 1: Hydrolysis of Isatin. In a round-bottom flask, suspend isatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to 50-60 °C with stirring until a clear solution is obtained. Cool the reaction mixture to room temperature.
-
Step 2: Diazotization. Cool the solution from Step 1 to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. In a separate flask, prepare a solution of concentrated hydrochloric acid (4.0 eq) and cool it to 0-5 °C. Slowly add the cold isatin-derived solution to the hydrochloric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Step 3: Cyclization and Isolation. Stir the resulting diazonium salt solution at 0-5 °C for 1 hour. Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, during which a precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.
Trustworthiness: This protocol is a well-established, classical synthesis. However, yields can be variable, and the handling of diazonium salts requires appropriate safety precautions.[1]
Route 2: Diazotization of o-Aminophenylacetic Acid
This modern and highly efficient approach offers a one-pot synthesis from o-aminophenylacetic acid derivatives. The reaction proceeds via an intramolecular diazotization and cyclization, providing the target molecule in high yield.[2]
Reaction Causality: The in situ formation of the diazonium salt from the aromatic amine is followed by an intramolecular cyclization, likely proceeding through an attack of the enol or enolate of the acetic acid side chain onto the diazonium group. This method's efficiency stems from its one-pot nature, minimizing intermediate isolation steps.
Caption: One-pot synthesis of 1H-indazole-3-carboxylic acid via diazotization.
Experimental Protocol: One-Pot Synthesis from o-Aminophenylacetic Acid
-
Procedure: To a solution of o-aminophenylacetic acid (1.0 eq) in acetonitrile, add acetic acid (catalytic amount). To this stirred solution at room temperature, add tert-butyl nitrite (1.2 eq) dropwise. A precipitate may form upon addition. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, collect the precipitate by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to afford 1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization.[2]
Trustworthiness: This method is reported to provide high yields and is suitable for the synthesis of both the carboxylic acid and its ester and amide derivatives.[2][4] The reaction is performed under mild conditions and avoids the isolation of potentially unstable diazonium intermediates.
Route 3: Benzyne-Mediated [3+2] Cycloaddition
This elegant approach utilizes a [3+2] cycloaddition reaction between an in situ generated benzyne and a diazo compound, typically ethyl diazoacetate, to form the corresponding ethyl ester of 1H-indazole-3-carboxylic acid.[3] Subsequent hydrolysis yields the target carboxylic acid.
Reaction Causality: A fluoride source promotes the elimination of a triflate and a silyl group from the benzyne precursor to generate the highly reactive benzyne intermediate. This intermediate then undergoes a [3+2] cycloaddition with ethyl diazoacetate to form a bicyclic intermediate which rearranges to the stable aromatic indazole system.
Caption: Synthesis of 1H-indazole-3-carboxylic acid via a benzyne intermediate.
Experimental Protocol: Synthesis of Ethyl 1H-Indazole-3-carboxylate and Subsequent Hydrolysis
-
Step 1: Synthesis of Ethyl 1H-Indazole-3-carboxylate. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq) in anhydrous THF. Cool the solution to -78 °C. Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 eq) dropwise over 40 minutes. Stir the reaction at -78 °C for 1.5 hours, then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. Dry the combined organic layers over MgSO4, concentrate, and purify by silica gel chromatography to afford ethyl 1H-indazole-3-carboxylate (reported yield: 82%).[3]
-
Step 2: Hydrolysis to 1H-Indazole-3-carboxylic Acid. Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC). Acidify the reaction mixture with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.
Trustworthiness: The synthesis of the ethyl ester is a well-documented and high-yielding procedure from Organic Syntheses, a highly reputable source.[3] The subsequent hydrolysis is a standard and reliable transformation. The main drawback is the high cost of the benzyne precursor.
Route 4: Phenylhydrazine Condensation (Fischer-like Synthesis)
Analogous to the Fischer indole synthesis, this route involves the condensation of phenylhydrazine with a pyruvate derivative, such as pyruvic acid, followed by acid-catalyzed cyclization.
Reaction Causality: The initial reaction forms a phenylhydrazone. Under acidic conditions, this intermediate undergoes a tautomerization to an ene-hydrazine, which then partakes in a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the indazole ring.
Caption: Fischer-like synthesis of 1H-indazole-3-carboxylic acid.
Experimental Protocol: Synthesis from Phenylhydrazine and Pyruvic Acid
-
Procedure: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and pyruvic acid (1.0 eq) in ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid. Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. After completion, cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 1H-indazole-3-carboxylic acid.
Trustworthiness: This method uses readily available and inexpensive starting materials. However, the reaction conditions can be harsh, and the formation of side products is possible, which may necessitate more rigorous purification.
Route 5: Oxidation of 3-Methyl-1H-indazole
This route offers a direct conversion from the commercially available 3-methyl-1H-indazole. The methyl group at the 3-position is oxidized to a carboxylic acid using a strong oxidizing agent.
Reaction Causality: A strong oxidizing agent, such as potassium permanganate, is capable of oxidizing the alkyl side chain of the heterocyclic ring to a carboxylic acid under basic conditions. The reaction proceeds through a series of oxidative steps involving the benzylic position of the methyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globethesis.com [globethesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals.
The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and potent activity against a spectrum of biological targets. Its inherent drug-like properties have propelled the development of numerous derivatives investigated for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Versatile Scaffold: Targeting Key Cellular Pathways
The 1H-indazole-3-carboxamide core has been successfully modified to generate potent and selective modulators of critical cellular players, most notably protein kinases and poly(ADP-ribose)polymerase (PARP).[1][2][3] Understanding the subtle interplay between structural modifications and biological activity is paramount for optimizing lead compounds and accelerating drug discovery.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-indazole-3-carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the indazole ring and the carboxamide nitrogen.
Substitutions on the Indazole Ring
Modifications to the indazole core, particularly at the N1 and C5 positions, have been shown to significantly impact potency and selectivity. For instance, in the context of Glycogen Synthase Kinase-3β (GSK-3β) inhibition, the introduction of a methoxy group at the 5-position of the indazole ring resulted in higher potency compared to a methyl group, highlighting the importance of this position for activity.[4]
Substitutions on the Carboxamide Moiety
The substituent attached to the carboxamide nitrogen (R2) plays a crucial role in dictating target specificity and potency.
-
For p21-activated kinase 1 (PAK1) Inhibition: The introduction of a piperazine moiety with a terminal pyridine ring in the solvent-accessible region is critical for achieving high potency.[1][5] Furthermore, incorporating an appropriate hydrophobic ring that can fit into the deep back pocket of the ATP-binding site enhances inhibitory activity, while a hydrophilic group in the bulk solvent region is vital for both activity and selectivity.[1][3][5]
-
For Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: A structure-based design approach, starting from a weakly active unsubstituted 1H-indazole-3-carboxamide, demonstrated that introducing a three-carbon linker between the indazole core and various heterocycles led to a significant increase in inhibitory activity.[2] This highlights the importance of the linker length and the nature of the terminal heterocyclic ring in achieving potent PARP-1 inhibition.
-
For Calcium-Release Activated Calcium (CRAC) Channel Blockade: A surprising finding in the SAR of indazole-3-carboxamides as CRAC channel blockers is the critical importance of the amide linker's regiochemistry. The -CO-NH-Ar orientation is required for activity, which is opposite to most other reported amide-based CRAC inhibitors.[6]
Comparative Analysis of Biological Activity
The following tables summarize quantitative data from several key studies, illustrating the impact of specific structural modifications on the biological activity of 1H-indazole-3-carboxamide derivatives against various targets.
Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [1][5][7]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring is crucial for high potency.[1][5] |
| 87b | H | Varied hydrophobic ring | 159 | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[3][7] |
| 87c | H | Varied hydrophobic ring | 52 | Further optimization of the hydrophobic ring leads to increased potency.[3][7] |
| 87d | H | Varied hydrophobic ring | 16 | Significant improvement in potency with a well-fitted hydrophobic moiety.[3][7] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][3][5] |
Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors [4][8]
| Compound ID | R (Indazole C5) | R' (Amide) | GSK-3β IC50 (µM) | Key SAR Observations |
| 48 | CH3 | Dimethylamine | >10 | A methyl group at the 5-position results in lower activity.[4] |
| 49 | OCH3 | Dimethylamine | 1.7 | A methoxy group at the 5-position is important for high potency.[4] |
| 50 | OCH3 | Pyrrolidine | 0.35 | The combination of a 5-methoxy group and a pyrrolidine on the amide nitrogen leads to the most potent compound.[4] |
Table 3: SAR of N-substituted Indazole-3-Carboxamides as PARP-1 Inhibitors [2]
| Compound ID | R (Indazole N1) | PARP-1 IC50 (µM) | Key SAR Observations |
| 2 | H | Weakly active | The unsubstituted 1H-indazole-3-carboxamide shows weak activity.[2] |
| 4 | 3-(piperidine-1-yl)propyl | 36 | Introduction of a three-carbon linker with a piperidine ring improves activity.[2] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | A dioxoindoline moiety at the end of the three-carbon linker significantly enhances potency.[2] |
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives[7][9]
This protocol describes a common method for coupling 1H-indazole-3-carboxylic acid with various amines.
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
10% Methanol in Chloroform
-
10% Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with 10% methanol in chloroform.
-
Wash the combined organic layers with 10% NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.
In Vitro Kinase Inhibition Assay (e.g., PAK1)[7]
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant PAK1 enzyme
-
Kinase buffer
-
Substrate peptide
-
ATP
-
1H-indazole-3-carboxamide derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the PAK1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the dose-response data to a suitable equation.[1]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway and the general structure-activity relationships.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of 1H-indazole-3-carboxamide derivatives.
Caption: Key structure-activity relationship trends for 1H-indazole-3-carboxamide derivatives.
Conclusion
The 1H-indazole-3-carboxamide scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of various therapeutic targets. The insights gathered from extensive SAR studies, as summarized in this guide, provide a rational basis for the further development of novel drug candidates. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this privileged chemical scaffold.
References
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
- PubMed. (2020).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.). Structure-Based Discovery of 1H‑Indazole-3-carboxamides as a Novel Structural Class of Human GSK‑3 Inhibitors. [Link]
- ResearchGate. (2015). (PDF)
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Collection - Structure-Based Discovery of 1HâIndazole-3-carboxamides as a Novel Structural Class of Human GSKâ3 Inhibitors - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
"in vitro kinase assays for indazole derivatives"
An In-Depth Technical Guide to In Vitro Kinase Assays for the Characterization of Indazole Derivatives
A Senior Application Scientist's Comparative Guide
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous approved and investigational protein kinase inhibitors.[1][2][3] Molecules such as Axitinib, Pazopanib, and Entrectinib leverage this heterocyclic motif to target key kinases involved in oncology and other disease areas.[1][2][3] The success of any kinase inhibitor discovery program hinges on the precise and robust characterization of these compounds' potency, selectivity, and mechanism of action. This is achieved through a suite of in vitro kinase assays, each with distinct principles, advantages, and limitations.
This guide provides a comparative analysis of the most common in vitro kinase assay formats used to evaluate indazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the most appropriate assay for their specific research question and to interpret the resulting data with confidence.
The Indazole Scaffold in the Kinase ATP Pocket
Most kinase inhibitors, including those built on an indazole frame, are designed to compete with adenosine triphosphate (ATP) by occupying its binding site in the catalytic domain of the kinase.[4][5] The indazole ring system is adept at forming critical hydrogen bonds and engaging in hydrophobic interactions within this pocket. Strategic modifications to the indazole core, particularly at positions like C3, C5, and C6, can dramatically alter a compound's interaction with different kinases, thereby dictating its potency and selectivity profile.[1][6] Understanding this fundamental interaction is crucial for interpreting assay results.
A Comparative Overview of Key Assay Formats
The choice of an in vitro assay format is a critical decision driven by the stage of the drug discovery process, from high-throughput screening (HTS) of large libraries to detailed mechanistic studies of a lead candidate.[7][8] We will compare the three most prevalent categories: radiometric, luminescence-based, and fluorescence-based assays.
| Assay Format | Principle & Readout | Key Advantages | Key Disadvantages | Best Use Case for Indazole Derivatives |
| Radiometric Filter Binding | Measures the incorporation of ³²P from [γ-³²P]ATP into a peptide or protein substrate. Readout is radioactivity (Counts Per Minute).[9] | Gold Standard : Direct, highly sensitive, and robust.[10][11] Not prone to compound interference (color, fluorescence). Universal for any kinase. | Requires handling of radioactive materials and specialized disposal.[12] Lower throughput, not easily automated. | Definitive IC50 determination, mechanism of action studies, and validation of hits from other screens.[13] |
| Luminescence-Based | Measures either the depletion of ATP (Kinase-Glo®) or the formation of ADP (ADP-Glo™) using a luciferase-luciferin reaction.[14][15] Readout is light emission. | High-throughput, homogeneous ("mix-and-read"), and highly sensitive.[12] Amenable to automation and miniaturization.[16] | Indirect measurement of kinase activity. Susceptible to interference from compounds that affect luciferase.[17] | High-throughput screening (HTS) campaigns, selectivity profiling across large kinase panels, and routine structure-activity relationship (SAR) studies.[8] |
| Fluorescence-Based (TR-FRET/FP) | Measures the phosphorylation of a fluorescently labeled substrate. Readout is a change in Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET).[5][18][19] | Homogeneous and often suitable for real-time kinetic measurements.[7] High-throughput and non-radioactive. | Requires custom-labeled substrates, which can be costly.[12] Prone to interference from fluorescent or colored compounds. | Detailed mechanistic studies (e.g., determining inhibitor residence time), fragment screening, and situations where real-time monitoring is beneficial.[7] |
Causality in Experimental Design: Why Your Setup Matters
Obtaining an accurate and reproducible IC50 value is not merely about following a protocol; it's about understanding the biochemical variables that influence the inhibitor-kinase interaction.
The Critical Choice of ATP Concentration
For ATP-competitive inhibitors like most indazoles, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[20]
-
Low ATP (at or below K_m_): Using an ATP concentration near its Michaelis-Menten constant (K_m_) makes the assay highly sensitive to competitive inhibitors, yielding potent IC50 values. This is often employed in HTS to maximize hit identification.
-
Physiological ATP (~1 mM): Cellular ATP concentrations are typically in the low millimolar range (1-10 mM). Testing at a physiological concentration of 1 mM provides a more accurate prediction of an inhibitor's potency in a cellular environment.[8] An inhibitor that appears potent at 10 µM ATP may be significantly weaker when competing against 1 mM ATP.
Expert Insight: It is crucial to determine IC50 values at both low and high ATP concentrations. This provides a more complete picture of the inhibitor's potency and helps rationalize the frequent discrepancy between biochemical IC50 and cellular EC50 values.
Substrate Selection: Generic vs. Physiological
The choice of substrate can also influence the apparent potency of an inhibitor.[21] While generic, artificial peptide substrates are convenient for HTS, they may not fully recapitulate the conformational state of the kinase when bound to its natural protein substrate. Some inhibitors may exhibit substrate-specific effects, appearing more or less potent depending on the substrate used.[21] Whenever possible, validating key compounds with a more physiologically relevant protein substrate is recommended.
The Imperative of Selectivity Profiling
The ATP-binding site is highly conserved across the human kinome, making it challenging to design completely specific inhibitors.[4][5] Therefore, a critical step in characterization is to assess the selectivity of an indazole derivative by screening it against a large panel of kinases (a "kinome scan").[4] This is essential for identifying potential off-target activities that could lead to toxicity or provide opportunities for drug repositioning.[4][22] Luminescence-based assays are exceptionally well-suited for this large-scale profiling due to their high throughput and standardized format.[8]
Data in Focus: Comparing Indazole Derivatives
Structured data tables are essential for comparing the performance of different compounds. The table below presents representative IC50 data for various indazole derivatives against their target kinases, illustrating how substitutions on the core scaffold impact potency and selectivity.
| Compound ID | 6-Position Substituent | Primary Kinase Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [6] |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | [6] |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [6] |
| Pazopanib | - | VEGFRs, PDGFRs, KIT | 10-84 | c-Fms, Itk, Lck | - | Multi-targeted | [4][6] |
| Axitinib | - | VEGFRs | 0.1-0.2 | PDGFR, KIT | 1.6, 1.7 | ~10x vs PDGFR | [4][23] |
| Compound 27i | - | FGFR4 | 2.4 | No activity vs 381 kinases @ 1µM | >1000 | >400x | [24] |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating protocols for two cornerstone assays.
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay (Gold Standard)
This protocol directly measures the transfer of a radiolabeled phosphate to a substrate and is considered the benchmark for quantifying kinase activity.[9][25]
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
"Cold" (non-radioactive) ATP
-
Indazole inhibitor stock solution (in 100% DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the indazole inhibitor in kinase reaction buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Add 5 µL of diluted compound or vehicle (for 0% and 100% inhibition controls) to a 96-well plate.
-
Kinase Addition: Dilute the kinase in kinase reaction buffer and add 10 µL to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP/substrate mixture. This mix contains the desired final concentration of cold ATP, a tracer amount of [γ-³²P]ATP, and the substrate in kinase reaction buffer. Initiate the reaction by adding 10 µL of this mixture to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of stop solution to each well.
-
Substrate Capture: Transfer 50 µL from each well to a P81 filter plate. The positively charged P81 paper binds the negatively charged phosphorylated substrate.
-
Washing: Wash the filter plate 3-4 times with 200 µL/well of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Luminescence-Based Kinase Assay (HTS-Friendly)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining after the reaction.[26] Lower luminescence indicates higher kinase activity (more ATP consumed).[14][17]
Materials:
-
Purified recombinant kinase
-
Substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Indazole inhibitor stock solution (in 100% DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Add 2.5 µL of serially diluted indazole inhibitor or vehicle control to the wells of a white, opaque assay plate.
-
Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Initiate the reaction by adding 2.5 µL to each well. The final reaction volume is 10 µL.
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add a volume of reagent equal to the reaction volume (10 µL) to each well. This stops the kinase reaction and initiates the light-producing reaction.
-
Detection Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition relative to controls and determine the IC50 value.
Conclusion
The successful prosecution of an indazole-based kinase inhibitor program relies on the intelligent application of a diverse toolkit of in vitro assays. While high-throughput luminescence and fluorescence assays are invaluable for initial screening and broad selectivity profiling, the radiometric filter binding assay remains the unparalleled gold standard for the definitive validation of potency and detailed mechanistic work. By understanding the core principles, advantages, and limitations of each method—and critically, the biochemical rationale behind key experimental parameters like ATP concentration—researchers can generate high-quality, comparable data that robustly informs drug discovery decisions and accelerates the development of novel therapeutics.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
- What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs.
- Schematic of fluorescent assay formats used to characterize kinase... (n.d.). ResearchGate.
- The challenge of selecting protein kinase assays for lead discovery optimization - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
- Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (n.d.). National Center for Biotechnology Information.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Assay of protein kinases using radiolabeled ATP: a protocol. (n.d.). PubMed.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024, December 5). PubMed.
- Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. (n.d.). PNAS.
- Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- What is the role of radioactive labelled ATP in kinase activity assay? (2022, September 1). ResearchGate.
- Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). National Center for Biotechnology Information.
- Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. (2025, August 9). ResearchGate.
- Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025, April 21). AACR Journals.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH.
- Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. (n.d.). Semantic Scholar.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024, October 12). ACS Publications.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021, October 1). Bentham Science Publishers.
- A high-throughput radiometric kinase assay - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023, April 23). PubMed.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. (2023, October 5). PubMed.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assayquant.com [assayquant.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Confirming Inhibition of Downstream Signaling Pathways: A Comparative Guide to Western Blotting and its Alternatives
In the realms of cellular biology and drug discovery, deciphering the intricate web of signaling pathways is paramount. When a therapeutic agent is designed to inhibit a specific pathway, rigorous validation of its efficacy in blocking downstream signaling is a critical step. For decades, Western blotting has been the cornerstone technique for this purpose, offering a direct window into the phosphorylation status and abundance of key signaling proteins. However, the landscape of protein analysis is continually evolving, with alternative methods emerging that offer distinct advantages in terms of throughput, quantification, and the type of data generated.
This guide provides an in-depth, objective comparison of Western blotting with other key techniques for confirming the inhibition of downstream signaling pathways. We will delve into the causality behind experimental choices, present field-proven insights to ensure data integrity, and provide detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific research question, ensuring robust and reproducible results.
The Central Role of Western Blotting: A Detailed Examination
Western blotting remains a powerful and widely used technique due to its ability to separate proteins by size and then detect a specific protein of interest.[1][2] When investigating signaling pathway inhibition, this typically involves probing for a phosphorylated form of a downstream effector protein. A decrease in the signal from a phospho-specific antibody following inhibitor treatment is a direct indicator of successful pathway blockade.[3][4]
The Pillars of a Trustworthy Western Blot Experiment
A successful and reliable Western blot experiment for analyzing signaling pathway inhibition is built upon a foundation of meticulous planning and execution. The following diagram illustrates the key stages of a self-validating Western blot workflow.
Caption: A self-validating Western blot workflow for analyzing signaling pathway inhibition.
The trustworthiness of the data hinges on several key experimental choices:
-
Antibody Validation: The single most critical reagent in a Western blot is the primary antibody.[5] Its specificity for the target protein, and in the case of signaling studies, for the specific post-translational modification (e.g., phosphorylation site), must be rigorously validated.[6][7][8] Manufacturers' datasheets provide a starting point, but in-house validation is crucial.[8] This can be achieved through various strategies, including the use of knockout cell lines, peptide competition assays, and treatment with phosphatases to confirm the specificity of phospho-antibodies.[6][7][9]
-
Appropriate Controls: A well-designed experiment includes multiple controls. Positive and negative controls for the target protein are essential to confirm antibody performance.[8] For signaling studies, including untreated and vehicle-treated controls alongside the inhibitor-treated samples is mandatory. Furthermore, using an antibody against the total (pan) form of the protein of interest is crucial to ensure that the observed decrease in phosphorylation is not due to a general decrease in the protein's expression.[4]
-
Loading Controls and Normalization: To accurately compare protein levels between different lanes, it is essential to normalize the signal of the target protein to a loading control.[10][11][12] Housekeeping proteins (HKPs) like GAPDH, β-actin, or α-tubulin have traditionally been used for this purpose. However, it is critical to validate that the expression of the chosen HKP is not affected by the experimental conditions.[10][13] An increasingly preferred method is total protein normalization (TPN), where the target protein signal is normalized to the total amount of protein in each lane, often visualized with a stain like Ponceau S or a fluorescent stain.[13]
Experimental Protocol: Western Blot for p-ERK1/2 Inhibition
This protocol provides a step-by-step guide for assessing the inhibition of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours to reduce basal signaling.
-
Pre-treat cells with the desired concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10 minutes to induce ERK1/2 phosphorylation.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Re-probe with a loading control antibody (e.g., GAPDH) or perform total protein staining.
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and the loading control.
-
Alternative and Complementary Techniques: A Comparative Analysis
While Western blotting is a valuable tool, it is not without its limitations, including being semi-quantitative and relatively low-throughput.[2] Several other techniques can be employed to confirm signaling pathway inhibition, each with its own set of strengths and weaknesses.
Comparison of Methods for Signaling Pathway Analysis
| Feature | Western Blotting | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry | Reporter Gene Assays |
| Principle | Immuno-detection of size-separated proteins on a membrane. | Immuno-detection of a target protein in a microplate well.[15][16] | Identification and quantification of proteins and their modifications based on mass-to-charge ratio.[17] | Measurement of the activity of a reporter gene (e.g., luciferase) under the control of a specific transcription factor.[18][19] |
| Primary Readout | Band intensity (semi-quantitative). | Absorbance, fluorescence, or luminescence (quantitative).[16] | Mass spectra for identification and peak intensity for quantification.[20] | Luminescence or fluorescence (quantitative).[21] |
| Throughput | Low to medium. | High.[22] | Low to medium (can be high with specific workflows). | High.[23] |
| Sensitivity | Moderate to high. | High.[24] | Very high. | High.[18] |
| Information Provided | Protein size, abundance, and specific modifications. | Quantification of a specific protein or modification. | Unbiased identification of multiple phosphorylation sites and other PTMs.[17][25] | Functional readout of transcription factor activity.[26] |
| Strengths | Widely accessible, provides molecular weight information. | Highly quantitative, high-throughput, and automatable.[22] | High specificity, can identify novel phosphorylation sites.[17] | Measures a functional cellular outcome. |
| Weaknesses | Semi-quantitative, laborious, potential for antibody cross-reactivity.[14] | Requires specific antibody pairs, no molecular weight information. | Technically demanding, expensive instrumentation, complex data analysis.[27] | Indirect measure of upstream signaling, potential for off-target effects on the reporter system. |
In-depth Look at the Alternatives
-
ELISA: This plate-based immunoassay is highly quantitative and well-suited for high-throughput screening of inhibitors.[22][24] Sandwich ELISAs, using a capture and a detection antibody, are particularly specific for quantifying the levels of a phosphorylated protein in a cell lysate.[16]
-
Mass Spectrometry: For an unbiased and highly specific analysis of protein phosphorylation, mass spectrometry is the gold standard.[17] It can identify and quantify specific phosphorylation sites without the need for phospho-specific antibodies.[25] This is particularly useful for discovering novel phosphorylation events affected by an inhibitor.
-
Reporter Gene Assays: These assays provide a functional readout of signaling pathway activity by measuring the transcriptional activation of a downstream target gene.[18][19][26] A luciferase or fluorescent protein reporter is placed under the control of a promoter that is activated by a specific transcription factor. A decrease in reporter activity upon inhibitor treatment indicates a blockade of the signaling pathway leading to that transcription factor.[21][23]
The following diagram illustrates the logical relationship between these different validation methods, highlighting how they can be used in a complementary manner to build a strong case for the on-target effect of an inhibitor.
Caption: Complementary methods for validating signaling pathway inhibition.
Conclusion: A Multi-Faceted Approach to Validation
Confirming the inhibition of downstream signaling pathways is a cornerstone of modern biological research and drug development. While Western blotting remains a robust and informative technique, a comprehensive and trustworthy validation strategy often benefits from a multi-faceted approach. By understanding the strengths and limitations of Western blotting and its alternatives—ELISA, mass spectrometry, and reporter gene assays—researchers can design experiments that provide a more complete and nuanced picture of their inhibitor's mechanism of action. The choice of methodology should be guided by the specific research question, the desired level of quantification, throughput requirements, and available resources. Ultimately, the integration of data from multiple, complementary techniques will provide the most compelling evidence for the successful inhibition of a signaling pathway.
References
- Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC - NIH.
- Gene Reporter Assays | Signaling P
- Antibody validation for Western blot: By the user, for the user - PMC - NIH.
- Signaling Reporter Assays. DiscoverX.
- Validating Antibodies for Western Blotting. Rockland Immunochemicals, Inc.
- Common Challenges in Western Blotting and How to Overcome Them. Technology Networks.
- How to Validate Antibodies with Western Blot on a Budget. NeoBiotechnologies.
- Automation of a Novel Cell-Based ELISA for Cell Signaling P
- Evaluating Strategies to Normalise Biological Replicates of Western Blot Data - PMC - NIH.
- Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University.
- Best Practices for Validating Antibodies for Western Blotting. LI-COR Biosciences.
- Phosphorylation Analysis by Mass Spectrometry. Molecular & Cellular Proteomics.
- Normalize Western Blots to Correct for Technique Variability. LI-COR Biosciences.
- Antibody Validation for Western blot: By the User, for the User.
- Phosphorylation Analysis by Mass Spectrometry.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology.
- Identifying Protein Phosphorylation Sites via Mass Spectrometry. MtoZ Biolabs.
- Normaliz
- A systematic approach to quantitative Western blot analysis. LI-COR Biosciences.
- Reporter Gene Assays. Thermo Fisher Scientific.
- Guide to western blot quantific
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology (YouTube).
- Reporter Assays for Therapeutics Targeting Signaling P
- Quantitative Western Blotting: How to improve your data quality and reproducibility.
- How To Calculate Western Blot Normaliz
- Cell Signaling ELISA Kits and Multiplex Immunoassays. Thermo Fisher Scientific.
- Cell Signaling Pathway Screening & Profiling. BPS Bioscience.
- Western Blot Troubleshooting Guide. Boster Bio.
- What is the Best Way to Normalize your Western blot?. Azure Biosystems.
- Best Practices for the Best Western Blots. Bio-Rad.
- Recommended controls for western blot. Abcam.
- CiteAb's introductory guide: western blotting altern
- Quantitative Western Blot Analysis. Thermo Fisher Scientific.
- The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Wildtype One.
- Western Blotting Troubleshooting Guide. Cell Signaling Technology.
- Beta Actin and GAPDH: The Importance of Western Blot Loading Controls. Novus Biologicals.
- PathScan® ELISA (Enzyme-Linked Immunosorbent Assay) Kits. Cell Signaling Technology.
- Western Blot Troubleshooting. Thermo Fisher Scientific.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
- Loading Controls for Western Blotting. Sigma-Aldrich.
- A High-Throughput Replacement for Western Blots: Protein Expression Analysis Using the MSD Multi-Array Pl
- Loading Controls for Western Blotting.
- Overview of Enzyme-Linked Immunosorbent Assay (ELISA). Cell Signaling Technology.
- Rethinking the Traditional Western Blot - Introduction to an Alternative: In-Cell Western Assays. LI-COR Biosciences (YouTube).
- What is an ELISA Assay. Cell Signaling Technology.
- Loading Controls for Western Blots. Labome.
- Advanced Western Blotting Solutions for Cell Signaling P
- Effects of cell signaling pathway inhibitors. (a) Western blot....
- Can anyone suggest an alternative method over western blot if no good antibody is available for a gene product i.e. the protein?.
Sources
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 3. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 8. licorbio.com [licorbio.com]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 12. Loading Controls for Western Blots [labome.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 16. What is an ELISA Assay | Cell Signaling Technology [cellsignal.com]
- 17. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 19. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Identifying Protein Phosphorylation Sites via Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 21. youtube.com [youtube.com]
- 22. Automation of a Novel Cell-Based ELISA for Cell Signaling Pathway Analysis | Technology Networks [technologynetworks.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. PathScan® ELISA (Enzyme-Linked Immunosorbent Assay) Kits | Cell Signaling Technology [cellsignal.com]
- 25. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 26. Signaling Reporters [discoverx.com]
- 27. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
A Researcher's Guide to In Vivo Anti-Tumor Efficacy of Indazole Compounds
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted anti-cancer agents.[1][2][3][4][5] These compounds have demonstrated significant therapeutic potential by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival. For researchers and drug development professionals, understanding the comparative in vivo efficacy of different indazole derivatives is crucial for advancing novel cancer therapies. This guide provides an in-depth comparison of the in vivo anti-tumor performance of prominent indazole compounds, supported by experimental data and detailed protocols to aid in the design and execution of preclinical studies.
Comparative In Vivo Efficacy of Indazole-Based Anti-Tumor Agents
The following table summarizes the in vivo anti-tumor activity of several well-characterized indazole compounds across various cancer models. This comparative analysis highlights the diverse mechanisms of action and the broad applicability of this chemical class in oncology research.
| Compound | Primary Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Axitinib | VEGFR-1, -2, -3 | Glioblastoma (U87) | Mice (intracranial) | Not specified | Significantly extended survival (median survival: 34.5 days vs. 30 days for control).[6] | [6] |
| Glioblastoma (MGG4 GSCs) | Mice (orthotopic) | Not specified | Significantly extended survival and decreased tumor-associated vascularity.[6] | [6] | ||
| Glioblastoma (005 GSCs) | Mice (orthotopic) | Not specified | Modestly but significantly prolonged survival (median survival: 43 days vs. 38.5 days for control).[6] | [6] | ||
| Nasopharyngeal Carcinoma (HK1-LMP1) | Xenograft | Not specified | Significant tumor growth inhibition, reduced microvessel density, and extensive tumor necrosis.[7] | [7] | ||
| Entrectinib | Pan-Trk, ALK, ROS1 | Neuroblastoma (TrkB-expressing SH-SY5Y) | Xenograft mice | Not specified | Significant tumor growth inhibition as a single agent (p < 0.0001 for event-free survival).[8] | [8][9] |
| Colorectal Carcinoma (KM12, TRKA-dependent) | Xenograft mice | 30, 60 mg/kg, p.o., twice daily for 10 days | Induced tumor regression.[10][11] | [10][11] | ||
| ALK-dependent models (various origins) | Xenograft mice | 30, 60 mg/kg, p.o., twice daily for 10 days | Induced tumor regression, including in a brain-localized lung cancer metastasis model.[10] | [10] | ||
| Motesanib | VEGFR-1, -2, -3, PDGFR, Kit | Non-Small-Cell Lung Cancer (A549) | Xenograft mice | 7.5, 25, 75 mg/kg, BID | Dose-dependent tumor growth inhibition (45%, 84%, and 107% respectively).[12] | [12][13] |
| Non-Small-Cell Lung Cancer (NCI-H358) | Xenograft mice | 25, 75 mg/kg, BID | Significant tumor growth inhibition (94% and 127% respectively).[12] | [12][13] | ||
| Breast Cancer (MCF-7, MDA-MB-231, Cal-51) | Xenograft mice | 7.5, 25, 75 mg/kg, twice daily | Significant, dose-dependent decreases in tumor volume.[14] | [14] | ||
| Ganetespib | Hsp90 | Non-Small Cell Lung Cancer (NCI-H1975) | Xenograft mice | Once-weekly dosing | Greater tumor growth inhibition than 17-AAG. Consecutive day dosing resulted in xenograft regressions.[15][16] | [15][16] |
| Solid and hematologic tumor models | Xenograft | Not specified | Potent antitumor efficacy, including significant growth inhibition and/or regressions.[17][18] | [17][18] | ||
| Esophageal Squamous Cell Carcinoma (KYSE-150) | Xenograft and PDX mice | Not specified | Strong in vivo antitumor activity (p<0.01 and p=0.0017 in xenograft; p=0.0045 in PDX model).[19] | [19] | ||
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Colon Cancer | Xenograft mice | Not specified | Suppressed colon cancer growth.[20] | [20] |
| Various solid tumors (renal, breast, lung, etc.) | Xenograft mice | Not specified | Dose-dependent anti-tumor activity.[21] | [21] |
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anti-tumor efficacy of indazole compounds is rooted in their ability to selectively inhibit key protein kinases that drive cancer progression. A prime example is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), a critical pathway in tumor angiogenesis.
As illustrated above, ligands such as VEGF bind to and activate VEGFRs on the surface of endothelial cells. This triggers a downstream signaling cascade involving pathways like PI3K/Akt and PLCγ/MAPK, ultimately promoting angiogenesis, which is essential for tumor growth and metastasis.[22][23] Indazole compounds like axitinib, motesanib, and pazopanib act as potent inhibitors of VEGFRs, thereby blocking this signaling cascade and cutting off the tumor's blood supply.[6][12][24]
Experimental Protocol: A Representative Xenograft Efficacy Study
To provide a practical framework for researchers, here is a detailed, step-by-step methodology for a subcutaneous xenograft study, a common in vivo model for evaluating the anti-tumor efficacy of novel compounds.
Objective: To determine the in vivo anti-tumor efficacy of a novel indazole compound in a human tumor xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Human cancer cell line of interest (e.g., A549 for non-small cell lung cancer)
-
Matrigel
-
Test compound (indazole derivative)
-
Vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups. Begin administering the indazole compound (dissolved in a suitable vehicle) and the vehicle alone to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint and Tissue Collection: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for pharmacodynamic marker analysis (e.g., Western blot to assess target inhibition), while the remainder can be fixed in formalin for immunohistochemical analysis (e.g., CD31 staining for microvessel density).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze changes in body weight as an indicator of toxicity. Statistically analyze the differences between the groups to determine the significance of the anti-tumor effect.
Conclusion
Indazole-based compounds represent a versatile and potent class of anti-cancer agents with diverse mechanisms of action. The in vivo data clearly demonstrates their ability to inhibit tumor growth and improve survival in a variety of preclinical cancer models. For researchers in the field, a thorough understanding of the comparative efficacy and the underlying mechanisms of these compounds is paramount. The experimental framework provided in this guide serves as a practical resource for the continued investigation and development of novel indazole derivatives for cancer therapy.
References
- Iyer, R., et al. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Cancer Letters, 372(2), 179-186.
- (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model.
- Zhu, S., et al. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 123(3), 449-457.
- Ying, W., et al. (2012). Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy. Molecular Cancer Therapeutics, 11(2), 475-484.
- Sennino, B., et al. (2012). Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models. Journal of Cancer Research and Clinical Oncology, 138(9), 1503-1514.
- (2023). Entrectinib is a Pan-Trk/ROS1/ALK Inhibitor for IPF and Solid Tumor Research. MCE (MedChemExpress).
- Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973-4985.
- Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639.
- (2012). Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. PubMed.
- Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
- (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed.
- G-S., et al. (2009). Broad Antitumor Activity in Breast Cancer Xenografts by Motesanib, a Highly Selective, Oral Inhibitor of Vascular Endothelial Growth Factor, Platelet-Derived Growth Factor, and Kit Receptors. Clinical Cancer Research, 15(1), 115-125.
- Hui, E. P., et al. (2015). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research, 21(18), 4104-4111.
- (2012). Antitumor Activity of Motesanib Alone and in Combination With Cisplatin or Docetaxel in Multiple Human Non-Small-Cell Lung Cancer Xenograft Models. PubMed.
- (2011). Abstract B105: Ganetespib, a unique resorcinolic Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile in preclinical models. AACR Journals.
- (2018). In vivo treatment with axitinib reduces tumor growth and increases...
- (2009). The Anti-Tumor Effect of Motesanib in Pre-Clinical Models of Human Basal-Like Breast Cancer. AACR Journals.
- (2010). Abstract 1380: Antitumor activity of motesanib alone and in combination with chemotherapy in xenograft models of human non-small cell lung cancer. AACR Journals.
- (2020). HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-D. OTT.
- Xu, P., et al. (2017). Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. Oncotarget, 8(1), 169-180.
- (2018). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model.
- van der Veldt, A. A., et al. (2012). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 17(3), 332-341.
- Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848.
- Qu, Y-Y., et al. (2016). Overview of fundamental study of pazopanib in cancer. Cancer Chemotherapy and Pharmacology, 77(6), 1119-1127.
- (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. PubMed.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1309.
- Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2534.
- (2020). Indazole Derivatives: Promising Anti-tumor Agents.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15684.
- Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry, 59(8), 3392-3408.
- (2020). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science.
- (2021). Recent Advances in the Development of Indazole-based Anticancer Agents.
- (2021). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- (2021). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- (2023). Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. MCE (MedChemExpress).
- (2020). The Anticancer Activity of Indazole Compounds: A Mini Review.
- (2021). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Taylor & Francis Online.
- de Wit, D., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 851-864.
- (2018). Recent Advances in the Development of Indazole‐based Anticancer Agents. Semantic Scholar.
Sources
- 1. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non-small-cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. dovepress.com [dovepress.com]
- 20. oncotarget.com [oncotarget.com]
- 21. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indazole-Based Kinase Inhibitors: From Benchtop to Clinical Relevance
The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors. Its unique bicyclic aromatic structure allows for versatile interactions within the ATP-binding pocket of numerous kinases, leading to the development of several clinically successful anti-cancer drugs. This guide provides an in-depth, objective comparison of key indazole-based kinase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
The Indazole Advantage: A Structural and Functional Perspective
Indazole and its isomer, indole, are foundational scaffolds for a multitude of kinase inhibitors. The seemingly subtle difference in the placement of nitrogen atoms within the five-membered ring significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity and three-dimensional conformation. This, in turn, dictates the inhibitor's selectivity and potency against different kinases. The indazole core, in particular, has proven to be a highly effective pharmacophore for targeting key kinases implicated in cancer progression, such as those involved in angiogenesis and cell proliferation.
Comparative Performance of Leading Indazole-Based Kinase Inhibitors
To provide a clear and objective comparison, this guide focuses on two prominent, clinically approved indazole-based inhibitors, Axitinib and Pazopanib, which primarily target the Vascular Endothelial Growth Factor Receptors (VEGFRs). We will also touch upon other indazole derivatives targeting different kinase families to highlight the scaffold's versatility.
Biochemical Potency: A Head-to-Head Look at Kinase Inhibition
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a critical measure of a drug's potency against its purified target enzyme. The following table summarizes the IC50 values of Axitinib and Pazopanib against a panel of key kinases.
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Reference(s) |
| VEGFR1 | 0.1 | 10 | [1] |
| VEGFR2 | 0.2 | 30 | [1] |
| VEGFR3 | 0.1-0.3 | 47 | [1] |
| PDGFRβ | 1.6 | 84 | [1] |
| c-Kit | 1.7 | 74 | [1] |
| FGFR1 | - | 47 | [1] |
| FGFR3 | - | 140 | [1] |
As the data illustrates, Axitinib is a highly potent and selective inhibitor of VEGFRs 1, 2, and 3.[1] In contrast, Pazopanib demonstrates a broader spectrum of activity, targeting not only VEGFRs but also other receptor tyrosine kinases like PDGFR, c-Kit, and FGFRs.[1] This difference in selectivity is a key differentiator between the two drugs and has implications for both their efficacy and side-effect profiles.
Cellular Activity: Impact on Cancer Cell Proliferation
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context by measuring a drug's effect on cell viability and proliferation. The following table presents a comparison of the cellular effects of Axitinib and Pazopanib in different cancer cell lines.
| Cell Line | Cancer Type | Axitinib IC50 (µM) | Pazopanib IC50 (µM) | Reference(s) |
| Caki-1 | Renal Cell Carcinoma | Not specified | ~50 (clinically relevant concentration) | [2][3] |
| HK-2 (non-tumoral) | Kidney | Not specified | ~50 (clinically relevant concentration) | [2][3] |
A study comparing Sunitinib and Pazopanib in renal cell carcinoma (RCC) cell lines found that Sunitinib induced apoptosis (programmed cell death), while Pazopanib was primarily cytostatic, inhibiting cell proliferation without directly causing cell death.[2] Another study showed that at clinically relevant concentrations, Pazopanib had a similar cytotoxic effect on both tumoral (Caki-1) and non-tumoral (HK-2) kidney cells, whereas Sunitinib showed selectivity for cancer cells.[2][3] This highlights the importance of evaluating inhibitors in various cell lines to understand their cellular mechanisms and potential for off-target effects.
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for predicting their cellular effects and potential therapeutic applications.
The VEGFR Signaling Pathway: A Primary Target for Angiogenesis Inhibition
Both Axitinib and Pazopanib exert their primary anti-cancer effects by inhibiting the VEGFR signaling pathway, which is a critical driver of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.
Caption: VEGFR signaling pathway and points of inhibition.
VEGF binding to its receptor (VEGFR) triggers a signaling cascade involving key downstream effectors like PLCγ, PI3K, and the Ras/Raf/MEK/ERK pathway, ultimately promoting endothelial cell proliferation, migration, and survival.[4] Axitinib and Pazopanib competitively bind to the ATP-binding site of VEGFR, inhibiting its autophosphorylation and blocking downstream signaling.[5][6]
Experimental Protocols: A Guide to Evaluating Indazole-Based Kinase Inhibitors
Reproducible and well-validated experimental protocols are the cornerstone of drug discovery. This section provides detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescent)
Causality Behind Experimental Choices: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The luminescent readout is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the purified kinase and its specific substrate in assay buffer.
-
Prepare an ATP solution at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the diluted inhibitor or vehicle (DMSO) to the assay wells.
-
Add the kinase/substrate mixture to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).[7][8]
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Workflow for a luminescent kinase inhibition assay.
Cell Viability Assay (MTT)
Causality Behind Experimental Choices: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a desired period (e.g., 48-72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion
Indazole-based kinase inhibitors represent a significant class of targeted therapeutics in oncology. As demonstrated by the comparative analysis of Axitinib and Pazopanib, even subtle variations in the inhibitor's structure can lead to distinct kinase selectivity profiles and cellular activities. Axitinib's high selectivity for VEGFRs may offer a more focused anti-angiogenic effect with potentially fewer off-target toxicities, while Pazopanib's multi-targeted nature could be advantageous in cancers driven by multiple dysregulated signaling pathways.[1] The continued exploration of the indazole scaffold holds great promise for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- Cella, D., & Beaumont, J. L. (2016). Pazopanib in the treatment of advanced renal cell carcinoma. Therapeutic advances in urology, 8(1), 49–59. [Link]
- Creative Diagnostics. (n.d.). CDK Signaling Pathway.
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Aires, B., et al. (2022). Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. International Journal of Molecular Sciences, 23(17), 9879. [Link]
- Aires, B., et al. (2022). Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. PubMed, 36077278. [Link]
- Targeted Oncology. (2013, August 23). Study Suggests Pazopanib Causes Fewer Side Effects Than Sunitinib in Renal Cell Carcinoma.
- Chang, Y. T., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 566–578. [Link]
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
- Li, Y., et al. (2018). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Cancer, 9(1), 1–19. [Link]
- National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Bonet, C., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. The Journal of biological chemistry, 287(35), 29887–29898. [Link]
- Örd, M., et al. (2023). CDK signaling via nonconventional CDK phosphorylation sites. Frontiers in Cell and Developmental Biology, 11, 1279099. [Link]
- LINCS Data Portal. (n.d.). Pazopanib KINOMEscan (LDG-1141: LDS-1144).
- ResearchGate. (n.d.). Signaling of the VEGF Ligands, Receptors, and the Inhibitors of the VEGFA Pathway.
- Wikipedia. (n.d.). Cyclin-dependent kinase.
- ResearchGate. (n.d.). VEGF/VEGFR downstream signaling pathways and sites of actions of approved anti-angiogenic drugs in cancer therapy.
- ClinPGx. (n.d.). VEGF Signaling Pathway.
- ResearchGate. (n.d.). Mechanism of VEGF and inhibitors.
- Frontiers in Physiology. (2017). Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation.
- ResearchGate. (n.d.). Prediction of IC50 values of targeted drugs.
- Drugs.com. (n.d.). Axitinib vs Pazopanib Comparison.
- van der Veldt, A. A., et al. (2012). Concise drug review: pazopanib and axitinib. The oncologist, 17(8), 1081–1089. [Link]
- van der Veldt, A. A., et al. (2012). Concise Drug Review: Pazopanib and Axitinib. The oncologist, 17(8), 1081–1089. [Link]
- HMS LINCS Project. (2018, January 18). KINOMEscan data.
- The ASCO Post. (2011, January 5). New Kinome Database Promises Wealth of Unexpected Cancer Drug Targets.
- Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical pharmacokinetics, 56(7), 713–725. [Link]
- Al-kofahi, M., et al. (2016). Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3'deoxy-3'fluoro-L-thymidine PET. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 57(5), 704–709. [Link]
- ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- van der Coogh, R. J., et al. (2024). Evaluating the Clinical Impact and Feasibility of Therapeutic Drug Monitoring of Pazopanib in a Real-World Soft-Tissue Sarcoma Cohort. Cancers, 16(14), 2636. [Link]
- Li, H., et al. (2020). First-Line Pazopanib Treatment in Metastatic Renal Cell Carcinoma: Real-World Data From a Single Chinese Center. Frontiers in oncology, 10, 578969. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Indazole-3,6-dicarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1H-Indazole-3,6-dicarboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research, protecting both laboratory personnel and the environment. This document is structured to provide a clear, step-by-step methodology grounded in established safety standards and regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally similar compounds, namely 1H-Indazole-3-carboxylic acid and 1H-Indazole-6-carboxylic acid, and is aligned with general best practices for the disposal of solid organic acids.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in ensuring safe handling and disposal. Based on data from its close chemical analogs, this compound should be treated as a hazardous substance.[1][3][4][5]
Key Potential Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[3][5][6]
-
Serious Eye Irritation: Causes serious eye irritation.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][5]
Upon thermal decomposition, it may release irritating gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]
| Hazard Classification (Anticipated) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: Synthesized from SDS of 1H-Indazole-3-carboxylic acid and 1H-Indazole-6-carboxylic acid.[1][3][5] |
Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, robust personal protective equipment is mandatory during all handling and disposal procedures.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before use.[7]
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed. For larger quantities or in case of spills, impervious clothing may be necessary.[7]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.[4]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and meticulous segregation.
Waste Characterization: this compound waste is classified as hazardous chemical waste . As a solid organic acid, it may also be considered a corrosive solid under certain state regulations (e.g., California), which requires mixing the solid with an equivalent weight of water and testing the pH.[8] The federal EPA primarily defines corrosive hazardous waste (D002) based on the properties of aqueous solutions (pH ≤ 2 or ≥ 12.5).[9][10][11] Regardless of the specific RCRA code, the compound's inherent hazards necessitate its disposal as hazardous waste.
Segregation is Critical: Incompatible materials must never be mixed in the same waste container, as this can lead to violent reactions, gas evolution, or other dangerous situations.[12]
-
DO NOT MIX WITH:
Collect solid this compound waste separately from all other waste streams. This includes segregating it from halogenated and non-halogenated solvent waste, aqueous waste, and other solid chemical wastes.[13]
Step-by-Step Disposal Protocol
The following protocol outlines the procedure from the point of generation to readiness for final disposal by a licensed contractor. This process is designed to comply with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards.[14]
Step 1: Waste Collection at the Point of Generation
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA in the laboratory where the waste is generated. This area must be under the direct control of laboratory personnel.[12] A designated portion of a workbench or a chemical fume hood is a common practice.[12]
-
Select a Compatible Waste Container:
-
Collect all solid waste containing this compound (including the pure compound and grossly contaminated items like weigh boats, gloves, and paper towels) in a designated, compatible, and leak-proof container.[13][14]
-
High-density polyethylene (HDPE) or glass containers are suitable. The original product container is often an ideal choice.[12]
-
The container must have a secure, screw-on cap.
-
-
Proper Labeling:
-
As soon as the first particle of waste enters the container, it must be labeled.
-
Use a hazardous waste tag provided by your institution's EHS department.
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
The associated hazards (e.g., "Corrosive," "Irritant," "Toxic")
-
The date accumulation started.
-
-
Step 2: Storage in the Satellite Accumulation Area (SAA)
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[12] This prevents the release of dust and vapors.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.
-
Observe Accumulation Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[15] For this compound, the 55-gallon limit applies.
-
Time Limits: A partially filled, properly labeled container can remain in the SAA for up to one year.[12] However, once the container is full, it must be moved from the SAA to a central accumulation area (CAA) or scheduled for pickup within three days.[12]
Step 3: Preparing for Final Disposal
-
Do Not Attempt Neutralization: While dilute, simple inorganic acids may sometimes be neutralized for drain disposal (subject to local regulations), this practice is generally forbidden for organic acids, especially those with additional toxic properties.[12] Do not attempt to neutralize solid this compound waste.
-
Final Container Check: Before requesting a pickup, ensure the container is in good condition, the lid is tightly sealed, the exterior is clean, and the hazardous waste label is complete and accurate.
-
Request Pickup: Contact your institution's EHS department or designated hazardous waste management contractor to schedule a pickup. Follow their specific procedures for waste consolidation and transport.
The workflow for this disposal process can be visualized as follows:
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a minor spill of the solid compound, trained laboratory personnel can proceed with cleanup. For a large spill, contact your institution's emergency response team immediately.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE detailed in Section 2.
-
Contain and Clean:
-
Gently sweep up the spilled solid material, avoiding the creation of dust. A HEPA-filtered vacuum may be used if available and appropriate.
-
Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if compatible) and paper towels. All cleaning materials must also be disposed of as hazardous waste.[4][7]
-
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these rigorous procedures, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost responsibility from discovery through disposal.
References
- National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Chem-Impex International. (n.d.). 1H-Indazole-3-carboxylic acid.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Unknown. (n.d.). Waste handling in the organic chemistry lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
- HWH Environmental. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- California Department of Toxic Substances Control. (n.d.). Corrosive Wastes.
- University of Oklahoma. (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
Sources
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. elkenv.com [elkenv.com]
- 10. my.alfred.edu [my.alfred.edu]
- 11. epa.gov [epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. essex.ac.uk [essex.ac.uk]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indazole-3,6-dicarboxylic acid
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1H-Indazole-3,6-dicarboxylic acid. By moving beyond a simple checklist and explaining the causality behind each recommendation, we aim to build a deep trust and become your preferred source for laboratory safety information.
Hazard Assessment and Risk Mitigation
Before any laboratory work commences, a thorough risk assessment is mandatory.[7] This involves evaluating the specific procedures you will be performing and the potential for exposure.
Key Hazards:
-
Skin and Eye Irritation: Direct contact with this compound may cause skin irritation and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of the powdered form can lead to respiratory irritation.[1][2][3][4]
-
Ingestion: While less common in a laboratory setting, ingestion can be harmful.[1][8]
Engineering Controls as the First Line of Defense:
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[1][9]
-
Enclosed Balance: Using a balance with an enclosure can further prevent the dispersal of fine powders during weighing.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to reduce the concentration of any airborne contaminants.[10]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum recommended PPE for handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific tasks to be performed.[7][11]
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical splash goggles and a face shield.[1][12] | Chemical-resistant gloves (e.g., nitrile), with regular changes.[1][12] | Fully-buttoned lab coat.[1] | A NIOSH-approved respirator may be necessary if a fume hood is not available or if there is a high risk of dust generation.[1] |
| Working with solutions | Chemical splash goggles.[12] | Chemical-resistant gloves (e.g., nitrile).[12] | Fully-buttoned lab coat.[1] | Not generally required if handled in a well-ventilated area. |
| Cleaning spills | Chemical splash goggles and a face shield.[12] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat.[13] | A NIOSH-approved respirator may be required depending on the size of the spill. |
Step-by-Step PPE Procedures
Adherence to strict protocols for donning and doffing PPE is crucial to prevent cross-contamination.[1]
Donning PPE:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[14]
Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove by handling the headband, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9][15]
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal and Decontamination
Proper disposal of contaminated materials is a critical final step.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]
-
Decontamination: Work surfaces should be decontaminated after use.[6][13] A suitable solvent or cleaning agent should be used, followed by a thorough wipe-down.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][9][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][9][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
- Safety Notes. Personal protective equipment for chemical handling. [Link]
- Environment, Health & Safety, University of California, Berkeley.
- Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
- ACSESS. Navigating OSHA Chemical Safety Rules for a Safer Workplace. [Link]
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
- GZ Industrial Supplies.
- University of California, Los Angeles.
- Texas Materials Institute.
- National Institutes of Health. Indazole-3-carboxylic acid. [Link]
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Fisher Scientific. Safety Data Sheet for 1H-Indazole-3-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safetynotes.net [safetynotes.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. threesixtysafety.com [threesixtysafety.com]
- 11. osha.gov [osha.gov]
- 12. leelinework.com [leelinework.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. tmi.utexas.edu [tmi.utexas.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
